molecular formula C27H44O B1670304 desmosterol CAS No. 313-04-2

desmosterol

カタログ番号: B1670304
CAS番号: 313-04-2
分子量: 384.6 g/mol
InChIキー: AVSXSVCZWQODGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmosterol (24-Dehydrocholesterol) is an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis and serves as a critical endogenous regulator of lipid metabolism . Structurally, it differs from cholesterol by only an additional double bond at carbon 24 of the side chain . Despite this small difference, this compound has emerged as a master regulatory molecule with unique signaling functions. It acts as a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that controls genes involved in cholesterol efflux, lipid metabolism, and the suppression of inflammatory responses in macrophages . The final step in its pathway is the conversion to cholesterol, catalyzed by the enzyme 3-β-hydroxysterol delta-24-reductase (DHCR24), also known as Seladin-1 . Inhibiting DHCR24 leads to the accumulation of this compound, which has been shown to have a beneficial cascade effect by not only activating LXR but also increasing the biosynthesis of polyunsaturated fatty acids (PUFAs), precursors to specialized pro-resolving mediators that alleviate inflammation . This makes the DHCR24-desmosterol axis a promising drug target for inflammatory diseases . Furthermore, this compound plays a vital role in the central nervous system; it is highly enriched during brain development and has been identified as a key factor in the repair of demyelinated lesions, promoting remyelination by supporting cholesterol recycling and suppressing the pro-inflammatory phenotype in microglia and macrophages . From a biophysical perspective, studies have demonstrated that this compound can effectively substitute for cholesterol in phospholipid membranes, exhibiting nearly identical properties in terms of lipid packing and membrane order, which explains the viability of animal models where this compound largely replaces cholesterol . This compound is found naturally in high concentrations in specific tissues, including sperm membranes, where it can constitute up to 25% of sterol content, and is a major sterol in various macroalgae . Defects in the DHCR24 gene lead to the rare autosomal recessive disorder desmosterolosis, characterized by elevated this compound levels and multiple congenital anomalies . For Research Use Only: This product is intended for laboratory research purposes and is not approved for human consumption, diagnostic, or therapeutic use.

特性

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSXSVCZWQODGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861864
Record name Cholesta-5,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-04-2
Record name DESMOSTEROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Discovery and Isolation of Desmosterol from Gallus gallus domesticus Embryo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the seminal work on the discovery and isolation of desmosterol from the chick embryo (Gallus gallus domesticus). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the historical context and methodologies of sterol biochemistry. This document details the initial identification of this compound as a cholesterol precursor, the experimental protocols for its extraction and purification, and the quantitative data reported in the foundational studies of the 1950s and 1960s. Furthermore, it explores the relevant signaling pathways influenced by this compound, offering a comprehensive overview of its biological significance in embryonic development.

Introduction

The study of cholesterol biosynthesis is fundamental to understanding numerous physiological and pathological processes. A pivotal moment in this field was the identification of key intermediates in the cholesterol biosynthetic pathway. The chick embryo served as a crucial model system for these early investigations due to its accessibility and rapid development. In the mid-20th century, the work of W. M. Stokes, W. A. Fish, and F. C. Hickey culminated in the discovery and isolation of a significant cholesterol precursor, this compound, from chick embryo tissues. This discovery provided a critical piece of the puzzle in elucidating the complex pathway of cholesterol synthesis.

This guide will revisit these foundational studies, presenting the original experimental designs and data with the clarity and structure required by modern scientific standards. By providing a detailed account of the methodologies and quantitative findings, this document aims to be a valuable resource for researchers seeking to understand the historical context of sterol biochemistry and for those who may wish to replicate or adapt these classical techniques for contemporary research.

The Discovery of this compound in Chick Embryo

This compound was first isolated and identified from the chick embryo in the 1950s. It was observed to be a sterol that accompanied cholesterol in the developing embryo, particularly in the brain. Early research indicated that this compound was present in 9- and 15-day old chick embryos but was not detectable in newly hatched chicks, suggesting its role as a transient intermediate in a developmental biochemical pathway.[1] Subsequent studies confirmed that this compound is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.

The proportion of this compound to cholesterol was found to be highest in the thalamus and hypothalamus and lowest in the cerebellum of the developing embryo, suggesting a correlation between the ratio of these two sterols and the state of maturity of a given brain region, particularly with respect to myelination.

Quantitative Data on this compound in Chick Embryo

The following tables summarize the quantitative data on this compound levels in the developing chick embryo, as reported in the foundational literature. These values highlight the dynamic changes in sterol composition during embryogenesis.

Table 1: Relative Percentage of this compound and Cholesterol in Chick Embryo Brain During Development

Embryonic DayThis compound (% of total non-saponifiable fraction)Cholesterol (% of total non-saponifiable fraction)
Hatching10-15%>50%

Source: Marco et al., 1985.[2]

Table 2: Presence of this compound in Chick Embryo Tissues at Different Developmental Stages

Tissue9-Day Embryo15-Day EmbryoNewly Hatched Chick
General TissuesPresentPresentNot Detected

Source: Connor et al., 1969.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the seminal papers by Stokes, Fish, and Hickey.

Extraction of Sterols from Chick Embryo Tissue

This protocol outlines the general procedure for the extraction of the non-saponifiable fraction containing sterols from chick embryo tissues.

  • Tissue Homogenization: Embryonic tissues (e.g., brain, liver) are collected and weighed. The tissues are then homogenized in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), to extract the total lipids.

  • Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) to break down ester linkages, particularly in cholesteryl esters, and to separate the non-saponifiable lipids (including sterols) from the saponifiable lipids (fatty acids). This is typically achieved by refluxing the lipid extract with a solution of potassium hydroxide in ethanol.

  • Extraction of Non-Saponifiable Fraction: After saponification, the mixture is cooled and the non-saponifiable lipids are extracted with a non-polar solvent such as diethyl ether or petroleum ether. The aqueous and ether layers are separated, and the ether layer containing the sterols is washed with water to remove any remaining alkali and soaps.

  • Drying and Concentration: The ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude non-saponifiable fraction.

Isolation of this compound by Digitonin Precipitation and Chromatography

This protocol details the separation of this compound from cholesterol and other sterols.

  • Digitonin Precipitation: The crude non-saponifiable fraction is dissolved in aqueous ethanol. A solution of digitonin in ethanol is then added to precipitate the 3-β-hydroxysterols, including cholesterol and this compound, as insoluble digitonides. The digitonides are collected by centrifugation.

  • Liberation of Free Sterols: The digitonides are washed and then treated with a solvent such as pyridine or dimethylformamide to break the complex and liberate the free sterols. The digitonin is then precipitated out, and the free sterols are recovered from the supernatant.

  • Chromatographic Separation: The mixture of free sterols is then subjected to column chromatography for separation. The original studies utilized columns packed with adsorbents like alumina or celite.

    • The sterol mixture is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and applied to the column.

    • The column is eluted with a gradient of increasingly polar solvents. For instance, a gradient of ethyl acetate in hexane can be used.

    • Fractions are collected and analyzed for the presence of different sterols. This compound, being slightly more polar than cholesterol due to the additional double bond in its side chain, will elute at a different solvent polarity.

  • Identification and Characterization: The isolated fractions are analyzed to identify this compound. In the original studies, this was accomplished through:

    • Melting Point Determination: Comparing the melting point of the isolated sterol with that of known standards.

    • Infrared Spectroscopy: Analyzing the infrared spectrum for characteristic absorption bands corresponding to the chemical structure of this compound.

    • Preparation of Derivatives: Chemical derivatization, such as acetylation or benzoylation, followed by melting point determination of the derivative.

Signaling Pathways and Biological Significance

This compound is not merely a structural precursor to cholesterol; it also possesses biological activity and is involved in the regulation of key signaling pathways that control lipid metabolism.

Cholesterol Biosynthesis Pathway

This compound is the final intermediate in the Bloch pathway for cholesterol synthesis. The conversion of this compound to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). The transient accumulation of this compound during embryonic development, particularly in the brain, suggests a tightly regulated expression and activity of DHCR24.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound Bloch Pathway Cholesterol Cholesterol This compound->Cholesterol DHCR24

Figure 1. Simplified Bloch pathway of cholesterol biosynthesis highlighting the position of this compound.
Regulation of SREBP and LXR Pathways

This compound has been shown to be a ligand for Liver X Receptors (LXRs) and can also modulate the activity of Sterol Regulatory Element-Binding Proteins (SREBPs).[3][4][5][6][7] These transcription factors are master regulators of lipid homeostasis.

  • SREBP Pathway: SREBPs control the expression of genes involved in cholesterol and fatty acid synthesis. High levels of sterols, including this compound, can inhibit the processing and activation of SREBPs, thus creating a negative feedback loop to reduce further sterol synthesis.[4][7]

  • LXR Pathway: LXRs are nuclear receptors that, when activated by sterol ligands like this compound, promote the expression of genes involved in cholesterol efflux, transport, and catabolism.[3][6]

The dual role of this compound in both suppressing synthesis (via SREBP) and promoting efflux (via LXR) suggests a sophisticated mechanism for maintaining cellular sterol balance during the rapid growth and membrane biogenesis of embryonic development.

Signaling_Pathways cluster_SREBP SREBP Pathway cluster_LXR LXR Pathway SREBP SREBP (inactive) SREBP_active SREBP (active) SREBP->SREBP_active Low Sterols Lipogenesis_genes Lipogenesis Genes SREBP_active->Lipogenesis_genes Upregulates LXR LXR Efflux_genes Cholesterol Efflux Genes LXR->Efflux_genes Upregulates This compound This compound This compound->SREBP Inhibits activation This compound->LXR Activates

Figure 2. This compound's regulatory role in the SREBP and LXR signaling pathways.

Conclusion

The discovery and isolation of this compound from the chick embryo was a landmark achievement in the field of biochemistry. It not only identified a crucial intermediate in cholesterol biosynthesis but also provided a powerful model system for studying lipid metabolism during embryonic development. The original experimental protocols, though developed over half a century ago, demonstrate a remarkable ingenuity and laid the groundwork for modern analytical techniques. Understanding this historical context, from the meticulous extraction and isolation procedures to the initial quantitative observations, provides valuable insights for contemporary researchers in cell biology, developmental biology, and drug discovery. The ongoing research into the signaling roles of this compound underscores the enduring significance of these early findings.

References

The Role of Desmosterol in the Bloch Pathway of Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of desmosterol in the Bloch pathway of cholesterol biosynthesis. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic intermediate. This document details the biochemical transformations, regulatory mechanisms, and analytical methodologies relevant to the study of this compound and its significance in health and disease.

Introduction to Cholesterol Biosynthesis: The Bloch and Kandutsch-Russell Pathways

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Following the formation of lanosterol, the biosynthetic pathway bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[1][2] The key distinction between these pathways lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain.

In the Bloch pathway , this reduction is the final step, converting this compound to cholesterol.[3] This pathway is prominent in the liver and other tissues with high rates of cholesterol synthesis.[4][5] Conversely, the Kandutsch-Russell pathway involves the early reduction of the C24-C25 double bond, proceeding through intermediates with a saturated side chain.[3][5] A modified version of the Kandutsch-Russell pathway is predominantly active in tissues like the skin and brain.[3]

This compound: The Penultimate Intermediate in the Bloch Pathway

This compound (24-dehydrocholesterol) is the immediate precursor to cholesterol in the Bloch pathway.[6] It is structurally similar to cholesterol, with the only difference being a double bond at the C24-C25 position of the side chain.[6] The conversion of this compound to cholesterol is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24) , an NADPH-dependent enzyme located in the endoplasmic reticulum.[7]

The Crucial Role of DHCR24

DHCR24 is a pivotal enzyme that not only completes the Bloch pathway but also links the two branches of cholesterol synthesis.[2] By reducing the C24-C25 double bond of various sterol intermediates, DHCR24 can channel metabolites from the Bloch pathway into the Kandutsch-Russell pathway.[2] The expression and activity of DHCR24 are subject to regulation, influencing the relative flux through each pathway in different tissues.[4][8]

Quantitative Data on this compound and Cholesterol Biosynthesis

The relative contribution of the Bloch and Kandutsch-Russell pathways to overall cholesterol synthesis varies significantly across different tissues. This tissue-specific pathway utilization highlights the specialized metabolic functions of different organs.

TissueProportional Flux Through Bloch Pathway (%)Reference
Testes97[4]
Adrenal GlandHigh (predominantly Bloch)[3]
Liver~50-90 (variable)[3]
Preputial Gland8[4]
SkinLow (predominantly modified Kandutsch-Russell)[3]
BrainLow (predominantly modified Kandutsch-Russell)[3]

Plasma levels of cholesterol precursors can serve as biomarkers for the rate of cholesterol synthesis and the relative activity of the biosynthetic pathways.

AnalyteTypical Plasma Concentration Range (µg/mL)Reference
This compound0.461 - 1.53[9]
Lathosterol1.37 - 5.79[9]
Lanosterol0.303 - 1.02[9]

Experimental Protocols

Accurate quantification of this compound and other sterols, along with the measurement of DHCR24 activity, is crucial for studying the Bloch pathway. The following are detailed methodologies for key experiments.

Quantification of this compound in Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and other cholesterol precursors.

Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add an internal standard (e.g., 25-hydroxycholesterol-d6).[9]

  • Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of hexane and isopropanol).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.[9]

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., Thermo Hypersil GOLD, 100 × 2.1 mm, 1.9 µm).[9]

    • Mobile Phase: A gradient of two or more solvents, such as water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is effective for nonpolar sterols.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The MRM transition for this compound is typically m/z 367.4 → 147.1.[9]

DHCR24 Enzyme Activity Assay

This assay measures the conversion of this compound to cholesterol, providing a direct assessment of DHCR24 activity.

In Vitro Cholesterol Synthesis System:

  • Prepare a reaction mixture containing:

    • 100 mM Tris/HCl (pH 7.23)

    • 0.1 mM EDTA

    • 1 mM DTT

    • 30 mM nicotinamide

    • 3.5 mM NADP

    • 30 mM glucose-6-phosphate

    • 2 U/mL glucose-6-phosphate dehydrogenase

    • 0.5 mg/mL bovine serum albumin

    • 20 µM FAD

    • 168 µM this compound (substrate)[10]

  • Obtain the DHCR24 enzyme source, for example, by immunoprecipitation from cell lysates overexpressing the enzyme.[10]

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 4 hours).[10]

  • Stop the reaction and extract the sterols using an organic solvent.

  • Analyze the amounts of this compound and newly synthesized cholesterol by HPLC or GC-MS to determine the enzyme activity.[10]

Signaling Pathways and Regulatory Networks

This compound is not merely a metabolic intermediate; it also functions as a signaling molecule, primarily through the activation of Liver X Receptors (LXRs).[11] This section details the signaling pathways influenced by this compound.

This compound as a Liver X Receptor (LXR) Agonist

This compound is an endogenous ligand for LXRs, which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[11][12]

LXR_Signaling This compound This compound LXR LXR This compound->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Promotes Cholesterol_Efflux Increased Cholesterol Efflux TargetGenes->Cholesterol_Efflux Leads to

This compound activation of the LXR signaling pathway.
Regulation of the SREBP Pathway by Sterols

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis. When cellular sterol levels are high, the SREBP precursor is retained in the endoplasmic reticulum (ER). When sterol levels are low, SREBP is transported to the Golgi, cleaved, and the active transcription factor moves to the nucleus to upregulate the expression of genes involved in lipid synthesis.[13]

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP_INSIG SREBP-SCAP-INSIG Complex (Inactive) SREBP_SCAP->SREBP_SCAP_INSIG S1P S1P (Protease) SREBP_SCAP->S1P INSIG INSIG INSIG->SREBP_SCAP_INSIG S2P S2P (Protease) S1P->S2P Sequential Cleavage Cleaved_SREBP Cleaved SREBP S2P->Cleaved_SREBP nSREBP Nuclear SREBP (Active Transcription Factor) Cleaved_SREBP->nSREBP Translocates to SRE Sterol Regulatory Element (SRE) in DNA nSREBP->SRE Binds to Gene_Expression Increased Expression of Cholesterol Synthesis Genes SRE->Gene_Expression Sterols_High High Sterol Levels Sterols_High->INSIG Stabilizes Sterols_Low Low Sterol Levels Sterols_Low->SREBP_SCAP Promotes Transport to Golgi

Sterol-mediated regulation of the SREBP pathway.

Experimental and Logical Workflows

Understanding the dynamics of the Bloch pathway often involves a combination of isotopic labeling and mass spectrometry-based analysis.

Experimental Workflow for Metabolic Flux Analysis

This workflow outlines the key steps in tracing the flow of metabolites through the cholesterol biosynthesis pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture or In Vivo Model Isotope_Labeling 2. Introduction of Stable Isotope (e.g., D2O or 13C-glucose) Cell_Culture->Isotope_Labeling Time_Course 3. Time-Course Sample Collection Isotope_Labeling->Time_Course Lipid_Extraction 4. Lipid Extraction from Tissues or Cells Time_Course->Lipid_Extraction MS_Analysis 5. LC-MS/MS or GC-MS Analysis of Sterol Intermediates Lipid_Extraction->MS_Analysis Data_Analysis 6. Isotopomer Distribution Analysis to Determine Flux MS_Analysis->Data_Analysis

Workflow for analyzing cholesterol biosynthesis flux.
Interplay of Bloch and Kandutsch-Russell Pathways

The decision to proceed through the Bloch or Kandutsch-Russell pathway is a key regulatory point in cholesterol biosynthesis.

Pathway_Interplay Lanosterol Lanosterol Bloch_Intermediates Bloch Pathway Intermediates (Unsaturated Side Chain) Lanosterol->Bloch_Intermediates DHCR24 DHCR24 Lanosterol->DHCR24 Early Reduction This compound This compound Bloch_Intermediates->this compound Bloch_Intermediates->DHCR24 Crossover KR_Intermediates Kandutsch-Russell Pathway Intermediates (Saturated Side Chain) Cholesterol Cholesterol KR_Intermediates->Cholesterol This compound->DHCR24 DHCR24->KR_Intermediates DHCR24->KR_Intermediates DHCR24->Cholesterol Final Reduction

Logical relationship between the Bloch and Kandutsch-Russell pathways.

Conclusion

This compound occupies a critical position in cholesterol biosynthesis, serving as the final intermediate in the Bloch pathway and as a signaling molecule that modulates gene expression through LXR activation. The tissue-specific prevalence of the Bloch pathway underscores the tailored metabolic strategies employed by different organs. A thorough understanding of the biochemistry, regulation, and analysis of this compound is paramount for researchers and professionals in drug development, as targeting enzymes like DHCR24 presents a promising therapeutic avenue for a variety of metabolic and inflammatory diseases. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into the multifaceted role of this compound in mammalian physiology.

References

Desmosterol: A Pivotal Intermediate in Cholesterol Synthesis and a Modulator of Cellular Lipid Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmosterol (cholesta-5,24-dien-3β-ol) is a critical intermediate in the Bloch pathway of cholesterol biosynthesis, positioned as the immediate precursor to cholesterol.[1] Its conversion to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). Beyond its structural role as a cholesterol precursor, this compound has emerged as a key signaling molecule that modulates lipid metabolism and inflammatory responses. This technical guide provides a comprehensive overview of this compound's role in cholesterol synthesis, the regulation of its metabolism, and its broader physiological and pathophysiological significance. Detailed experimental protocols for the analysis of this compound and the characterization of DHCR24 activity are provided, along with a summary of quantitative data to support further research and drug development efforts in this area.

Introduction

Cholesterol is an essential component of mammalian cell membranes and the precursor for the synthesis of steroid hormones and bile acids. Its biosynthesis is a complex, multi-step process, with this compound serving as a key penultimate molecule in the Bloch pathway.[1] The final step, the reduction of the C24-25 double bond in the side chain of this compound to form cholesterol, is catalyzed by DHCR24, an enzyme primarily located in the endoplasmic reticulum membrane.[2]

Interest in this compound has expanded beyond its role as a mere intermediate. It is now recognized as an important endogenous ligand for Liver X Receptors (LXRs), nuclear receptors that are master regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation.[3][4] Furthermore, this compound can inhibit the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[5] This dual regulatory function positions this compound as a central node in the intricate network of lipid metabolism.

Dysregulation of this compound metabolism is associated with the rare genetic disorder desmosterolosis, caused by mutations in the DHCR24 gene.[6][7] This condition is characterized by elevated levels of this compound and a range of developmental abnormalities, highlighting the critical importance of the timely conversion of this compound to cholesterol.[7][8] This guide will delve into the biochemistry of this compound, its regulatory functions, its implication in disease, and provide practical guidance for its study.

The Biochemical Pathway: From Lanosterol to Cholesterol

The conversion of lanosterol to cholesterol involves a series of enzymatic reactions that can proceed through two major routes: the Bloch pathway and the Kandutsch-Russell pathway. This compound is the final intermediate in the Bloch pathway.[9]

The key steps in the Bloch pathway leading to and from this compound are as follows:

  • Zymosterol to this compound: A series of enzymatic reactions, including demethylations and an isomerization, convert zymosterol into this compound.[10]

  • This compound to Cholesterol: The final and committing step in the Bloch pathway is the reduction of the double bond at the C24 position of this compound's side chain by DHCR24, an NADPH-dependent enzyme.[2]

Cholesterol Synthesis - Bloch Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps 7-Dehydrothis compound 7-Dehydrothis compound Zymosterol->7-Dehydrothis compound DHCR7 This compound This compound 7-Dehydrothis compound->this compound DHCR7 Cholesterol Cholesterol This compound->Cholesterol DHCR24 (3β-hydroxysterol Δ24-reductase)

Figure 1: Simplified Bloch pathway of cholesterol synthesis.

Regulation of this compound Levels

The cellular concentration of this compound is tightly regulated, primarily through the modulation of DHCR24 activity and expression.

Transcriptional Regulation of DHCR24

The expression of the DHCR24 gene is controlled by several transcription factors, most notably SREBP-2.[11] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter of the DHCR24 gene, upregulating its transcription.[12] Conversely, high sterol levels lead to the inhibition of SREBP-2 processing, thereby downregulating DHCR24 expression.[11]

Post-Translational Regulation of DHCR24

DHCR24 activity is also subject to post-translational modifications, including phosphorylation.[13] Protein kinase C (PKC) has been shown to regulate DHCR24 activity, with PKC inhibitors leading to a decrease in the conversion of this compound to cholesterol.[2][13]

This compound as a Signaling Molecule

This compound's biological functions extend beyond its role as a cholesterol precursor. It acts as a signaling molecule that influences key pathways in lipid metabolism.

Activation of Liver X Receptors (LXRs)

This compound is an endogenous agonist for both LXRα and LXRβ.[3][4] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and activate the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), thereby promoting cholesterol efflux from cells.[14] This positions this compound as a key molecule in preventing cellular cholesterol overload.[15]

Inhibition of SREBP Processing

In addition to activating LXRs, this compound can inhibit the proteolytic processing of SREBPs.[5] By doing so, it reduces the transcription of genes involved in cholesterol and fatty acid synthesis, providing a negative feedback mechanism to control lipid production.[5]

This compound Signaling cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SCAP_SREBP SCAP-SREBP Complex SREBP_processing SREBP Processing SCAP_SREBP->SREBP_processing transport Insig Insig nSREBP nSREBP SREBP_processing->nSREBP SRE SRE nSREBP->SRE binds LXR_RXR LXR-RXR Heterodimer LXRE LXRE LXR_RXR->LXRE binds Gene_Expression Target Gene Expression SRE->Gene_Expression regulates LXRE->Gene_Expression regulates This compound This compound This compound->SCAP_SREBP inhibits transport to Golgi This compound->LXR_RXR activates

Figure 2: Dual regulatory role of this compound.

Quantitative Data

The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize available quantitative data.

Table 1: this compound Concentrations in Human Tissues and Fluids

Tissue/FluidConditionThis compound Concentration (ng/mg tissue or ng/mL fluid)Reference(s)
Brain (Frontal Lobe)Non-AD Control3.61[3]
Brain (Frontal Lobe)Alzheimer's Disease1.67[3]
PlasmaHealthy Control848 ± 199[2]
PlasmaAlzheimer's Disease434 ± 130[2]
Cerebrospinal Fluid (CSF)Non-tumor ControlLow (mean + 2SD as cutoff)[16]
Cerebrospinal Fluid (CSF)CNS Tumor~10-fold higher than control[16]

Table 2: this compound Concentrations in Developing Mouse Brain

AgeThis compound (% of total sterols)Reference(s)
Embryonic Day 14.5 (E14.5)~15%[7]
Postnatal Day 0.5 (P0.5)~30%[7]
Adult<1%[7]

Table 3: Kinetic and Inhibition Constants for DHCR24

ParameterValueConditionsReference(s)
Irbesartan IC₅₀ 602 nMIn vitro DHCR24 activity assay[17]
Triparanol IC₅₀ 14 µMCellular assay[15]
SH42 IC₅₀ < 10 nMCellular assay[15]

Experimental Protocols

Sterol Extraction from Tissues and Cells

This protocol describes a general method for the extraction of total lipids, including this compound and cholesterol, from biological samples.

Materials:

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., deuterated this compound)

  • Homogenizer

  • Centrifuge

  • Nitrogen gas stream

  • Glass vials

Procedure:

  • Homogenize the tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution.

  • Add the internal standard to the homogenate for quantification.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • The dried lipid extract can then be resuspended in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

GC-MS is a powerful technique for the separation and quantification of sterols.

Derivatization:

  • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

  • Incubate the mixture at 60-70°C for at least 1 hour to form trimethylsilyl (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.[13]

GC-MS Parameters (Example):

  • Column: HP-5MS capillary column (or equivalent)

  • Carrier Gas: Helium

  • Injector Temperature: 280°C

  • Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, hold for 15 min.

  • MS Detector: Electron ionization (EI) source, operated in selected ion monitoring (SIM) mode for quantification.

GC-MS Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Figure 3: General workflow for GC-MS analysis of sterols.

DHCR24 Enzyme Activity Assay

This assay measures the conversion of this compound to cholesterol by DHCR24 in a microsomal preparation.

Materials:

  • Microsomal fraction isolated from tissues or cells

  • This compound (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Internal standard (e.g., deuterated cholesterol)

  • Solvents for extraction (e.g., hexane)

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and NADPH.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a solvent to extract the sterols.

  • Add the internal standard.

  • Analyze the extracted sterols by GC-MS or LC-MS to quantify the amount of cholesterol produced.

Conclusion

This compound is far more than a simple intermediate in cholesterol biosynthesis. Its dual role as a precursor to a fundamental structural lipid and as a signaling molecule that fine-tunes lipid metabolism places it at a critical juncture in cellular physiology. The accumulation of this compound in desmosterolosis underscores the importance of its tightly regulated conversion to cholesterol. Furthermore, its ability to modulate LXR and SREBP pathways presents exciting opportunities for therapeutic intervention in metabolic and inflammatory diseases. The detailed methodologies and quantitative data provided in this guide are intended to facilitate further research into the multifaceted roles of this compound and the potential of targeting its metabolism for the development of novel therapeutics.

References

The Biological Functions of Desmosterol in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmosterol, the immediate precursor of cholesterol in the Bloch pathway of sterol biosynthesis, has emerged as a critical signaling molecule and a key regulator of lipid homeostasis in mammalian cells.[1] Beyond its role as a cholesterol intermediate, this compound exhibits a range of biological functions, including the modulation of nuclear receptor activity, regulation of gene expression, and influencing membrane biophysics. Its involvement in fundamental cellular processes such as proliferation, inflammation, and neurodevelopment has positioned this compound as a molecule of significant interest in both basic research and as a potential therapeutic target. This technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways to support further investigation and drug development efforts.

Core Biological Functions of this compound

This compound's biological activities are multifaceted, stemming from its unique structural features and its dynamic regulation within the cell.

Regulation of Lipid Metabolism via Nuclear Receptors

A primary and extensively studied function of this compound is its role as an endogenous ligand for Liver X Receptors (LXRs), which are master regulators of cholesterol, fatty acid, and glucose metabolism.[1][2] Upon binding to LXRs, this compound initiates a signaling cascade that promotes cholesterol efflux and inhibits inflammatory responses.[1]

Simultaneously, this compound plays a crucial role in the regulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[3] By inhibiting the processing of SREBP-1 and SREBP-2, this compound suppresses the expression of genes involved in cholesterol and fatty acid synthesis.[4][5] This dual action on LXR activation and SREBP inhibition positions this compound as a key homeostatic regulator of cellular lipid content.

Modulation of Inflammation and Immune Responses

This compound has been shown to possess significant anti-inflammatory properties, largely mediated through its activation of LXRs.[1] In macrophages, the accumulation of this compound leads to the suppression of inflammatory gene expression and inhibits inflammasome activation.[6] This function is particularly relevant in the context of atherosclerosis, where this compound accumulation in macrophage foam cells within atherosclerotic plaques may serve a protective role by dampening inflammation.[6][7] Furthermore, this compound has been found to modulate B cell activation and functions, suggesting a broader role in the adaptive immune system.[8]

Role in Cell Proliferation and Differentiation

This compound can functionally substitute for cholesterol in supporting mammalian cell proliferation.[4][9] In cell lines deficient in the enzyme that converts this compound to cholesterol (DHCR24), this compound is sufficient to maintain cell growth and viability.[3][5] This highlights the ability of this compound to fulfill the bulk membrane requirements for cell division. Additionally, transient accumulation of this compound is a notable feature of brain development, where it may play a role in neuronal arborization and synaptic plasticity.[10][11]

Influence on Membrane Biophysics

While structurally similar to cholesterol, the presence of a double bond in its side chain imparts distinct biophysical properties to this compound-containing membranes.[1] Some studies suggest that this compound can replace cholesterol in maintaining membrane lipid packing and fluidity, behaving almost identically from a biophysical standpoint.[12][13] However, other evidence indicates that this compound is less effective than cholesterol in promoting the formation of ordered lipid domains, or "rafts," which can impact raft-dependent signaling pathways.[14] In the context of Hepatitis C virus (HCV) infection, this compound has been shown to increase lipid bilayer fluidity, a change that is important for viral replication.[15][16]

Quantitative Data on this compound's Biological Effects

The following tables summarize key quantitative data from published studies, providing a reference for the concentrations at which this compound exerts its biological effects and the magnitude of these effects.

Table 1: Effects of this compound on LXR and SREBP Target Gene Expression
Cell Type This compound Concentration Target Gene Observed Effect
Mouse Thioglycollate-Elicited Macrophages10 µMAbca1 (LXR target)~8-fold increase in mRNA expression
Mouse Thioglycollate-Elicited Macrophages10 µMDhcr24 (SREBP target)~80% decrease in mRNA expression
J774-D Macrophages11.6 µg/mLAbca1 (LXR target)Enhanced expression
J774-D Macrophages11.6 µg/mLSrebf1c (LXR target)Enhanced expression
J774-D Macrophages25 µg/mLHmgcr (SREBP target)Reduced expression
J774-D Macrophages25 µg/mLLdlr (SREBP target)Reduced expression
Table 2: Effects of this compound on Cell Proliferation
Cell Line Condition This compound Concentration Observed Effect
J774-D MacrophagesLovastatin (0.5 µM) induced proliferation arrest2.5 µg/mLCompletely overcame the inhibitory effect
Table 3: this compound Levels in Mammalian Tissues
Tissue Developmental Stage This compound as % of Total Sterols
Developing BrainPeak levelsUp to 30%
SpermatozoaMatureAbundant component
Astrocytes-Abundant component

Key Signaling Pathways Involving this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the central signaling pathways regulated by this compound.

Desmosterol_LXR_SREBP_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LDL LDL Cholesterol Cholesterol LDL->Cholesterol Uptake This compound This compound This compound->Cholesterol Reduction LXR LXR This compound->LXR Activation SREBP_complex SREBP-SCAP-INSIG (ER Membrane) This compound->SREBP_complex Inhibition of transport to Golgi DHCR24 DHCR24 LXR_RXR_complex LXR-RXR LXR->LXR_RXR_complex RXR RXR RXR->LXR_RXR_complex SREBP_cleavage Golgi Processing SREBP_complex->SREBP_cleavage nSREBP nSREBP SREBP_cleavage->nSREBP SRE SRE nSREBP->SRE LXRE LXRE LXR_RXR_complex->LXRE SREBP_target_genes SREBP Target Genes (e.g., HMGCR, LDLR) SRE->SREBP_target_genes Upregulation LXR_target_genes LXR Target Genes (e.g., ABCA1) LXRE->LXR_target_genes Upregulation

Caption: this compound's dual regulation of LXR and SREBP pathways.

Desmosterol_Inflammation_Pathway This compound This compound LXR_activation LXR Activation This compound->LXR_activation NLRP3_Inflammasome NLRP3 Inflammasome This compound->NLRP3_Inflammasome Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression LXR_activation->Pro_inflammatory_genes Suppression Inflammatory_Response Inflammatory Response NLRP3_Inflammasome->Inflammatory_Response Pro_inflammatory_genes->Inflammatory_Response

Caption: Anti-inflammatory actions of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Quantification of this compound in Mammalian Cells using LC-MS/MS

Objective: To accurately measure the concentration of this compound in cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, Chloroform, Water (HPLC grade)

  • Internal standards (e.g., d7-desmosterol)

  • Glass tubes

  • Nitrogen gas stream

  • LC-MS/MS system with a C18 or pentafluorophenyl (PFP) column[11][15][17]

Procedure:

  • Cell Harvesting: Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.

  • Lipid Extraction (Bligh-Dyer method):

    • Add a known amount of the internal standard to the cell suspension.

    • Add methanol and chloroform in a 2:1 (v/v) ratio to the cell suspension and vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in an appropriate injection solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the sterols using a suitable gradient elution program on a C18 or PFP column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The MRM transition for this compound is typically m/z 367.4 → 147.1.[11]

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Analysis of SREBP-2 Processing by Western Blot

Objective: To assess the effect of this compound on the proteolytic cleavage of SREBP-2.

Materials:

  • Cultured cells treated with or without this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the N-terminal of SREBP-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The precursor (uncleaved) form of SREBP-2 will appear at ~125 kDa, and the mature (cleaved) nuclear form will be at ~68 kDa.[10][16]

LXR Reporter Assay

Objective: To measure the activation of LXR by this compound.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • LXR expression vector

  • Luciferase reporter vector containing LXR response elements (LXREs)

  • Transfection reagent

  • This compound

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the LXR expression vector and the LXRE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

  • Cell Lysis: After a further 24-48 hours, lyse the cells according to the luciferase assay system protocol.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold activation over the vehicle control.[18][19]

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation.

Materials:

  • Mammalian cell line

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.[20][21]

Conclusion

This compound is a pleiotropic lipid molecule with crucial roles in the regulation of lipid metabolism, inflammation, and cell proliferation. Its ability to act as an endogenous modulator of the LXR and SREBP pathways underscores its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the biological functions of this compound and explore its therapeutic potential in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Further research into the cell-type specific effects of this compound and its role in complex physiological and pathological processes will undoubtedly continue to reveal new and exciting aspects of this multifaceted sterol.

References

Desmosterol's Influence on Membrane Dynamics and Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of desmosterol, the immediate biosynthetic precursor to cholesterol, and its critical role in modulating the fluidity and structure of cellular membranes. While structurally similar to cholesterol, the presence of a double bond in its side chain imparts unique biophysical properties with significant implications for membrane function and cellular signaling. This document synthesizes key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes associated molecular pathways.

Core Concepts: this compound vs. Cholesterol in the Lipid Bilayer

This compound, or cholesta-5,24-dien-3β-ol, differs from cholesterol only by a double bond at the C24 position in its aliphatic tail.[1][2] This seemingly minor variation has significant consequences for its behavior within the lipid bilayer, particularly concerning its interaction with neighboring phospholipids.

In membranes rich in unsaturated phospholipids , such as those containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), this compound's effects on membrane properties are remarkably similar to those of cholesterol.[3][4] Both sterols effectively increase the ordering of phospholipid acyl chains and enhance lipid packing, suggesting that in these contexts, this compound can serve as a functional substitute for cholesterol.[5] From a biophysical perspective, they can appear identical in such environments.[5]

However, the distinction between the two sterols becomes pronounced in membranes composed of saturated phospholipids , like dipalmitoylphosphatidylcholine (DPPC). In these bilayers, cholesterol is significantly more effective at inducing an ordered state.[4][6] this compound exhibits a weaker capacity to promote the formation and stability of ordered lipid domains, often referred to as lipid rafts.[1][7] This reduced ordering potential is attributed to the rigidity imposed by the C24 double bond in its tail, which can lead to a different tilt and packing within the membrane compared to cholesterol.[1][7]

This differential behavior has profound functional implications. The diminished ability of this compound to support ordered domain formation can impair signaling pathways that are dependent on lipid raft integrity, such as certain insulin receptor signaling cascades.[1] Conversely, this compound can adequately support general cell proliferation and regulate other crucial pathways like the Sterol Regulatory Element-Binding Protein (SREBP) pathway, underscoring its dual, context-dependent role in membrane biology.[8]

Quantitative Analysis of this compound's Effects on Membrane Properties

The following tables summarize key quantitative data from comparative studies of this compound and cholesterol, offering a clear overview of their respective impacts on membrane biophysics.

SterolPhospholipidSterol Concentration (mol%)Average Order Parameter (S_CD)Experimental TechniqueReference
CholesterolPOPC10~0.422H NMR[3]
This compoundPOPC10~0.422H NMR[3]
CholesterolPOPC30~0.552H NMR[3]
This compoundPOPC30~0.552H NMR[3]
LanosterolPOPC30~0.482H NMR[3]

Table 1: Effect of Sterols on Phospholipid Chain Order in Unsaturated POPC Bilayers. Data indicates that in the presence of unsaturated phospholipids, cholesterol and this compound induce an indistinguishable increase in acyl chain order, while the more distant precursor, lanosterol, has a significantly smaller effect.

SterolPhospholipidSterol Concentration (mol%)Laurdan Generalized Polarization (GP)Experimental TechniqueReference
NonePOPC0~ -0.3Fluorescence Spectroscopy[3]
CholesterolPOPC30~ 0.2Fluorescence Spectroscopy[3]
This compoundPOPC30~ 0.2Fluorescence Spectroscopy[3]
LanosterolPOPC30~ 0.0Fluorescence Spectroscopy[3]

Table 2: Effect of Sterols on Lipid Packing in Unsaturated POPC Bilayers. Laurdan GP values indicate that both cholesterol and this compound cause a similar, strong condensation of membrane lipids, reflecting decreased water penetration and increased packing. Lanosterol's effect is markedly lower.

SterolPhospholipidPhaseEffect on Membrane OrderExperimental TechniqueReference
CholesterolDPPCGelDecreaseFTIR Spectroscopy[6]
This compoundDPPCGelDecreaseFTIR Spectroscopy[6]
CholesterolDPPCLiquid CrystallineIncrease (Stronger)FTIR Spectroscopy[6]
This compoundDPPCLiquid CrystallineIncrease (Weaker)FTIR Spectroscopy[6]

Table 3: Comparative Effects on Membrane Order in Saturated DPPC Bilayers. In saturated lipid environments, while both sterols increase order in the fluid-like liquid crystalline phase, cholesterol's effect is more potent than that of this compound.

Key Signaling Pathways Influenced by this compound

This compound is not merely a structural component but also an active signaling molecule, most notably as an endogenous ligand for the Liver X Receptor (LXR) and a regulator of the SREBP pathway.

This compound and the Liver X Receptor (LXR) Pathway

This compound has been identified as a potent endogenous agonist for LXR, a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[9] Activation of LXR by this compound initiates a transcriptional cascade that promotes cholesterol efflux and suppresses inflammatory responses, particularly in macrophages.

LXR_Pathway cluster_nucleus Nuclear Events This compound This compound LXR LXR/RXR Heterodimer This compound->LXR activates LXRE LXR Response Element (LXRE) LXR->LXRE binds to Nucleus Nucleus TargetGenes Target Genes (e.g., ABCA1) LXRE->TargetGenes promotes transcription of Efflux Cholesterol Efflux & Anti-inflammatory Response TargetGenes->Efflux leads to

Caption: LXR signaling pathway activated by this compound.

This compound's Role in SREBP Pathway Regulation

The SREBP pathway is a primary mechanism for controlling the synthesis of cholesterol and fatty acids. When cellular sterol levels are low, SREBP is transported from the endoplasmic reticulum (ER) to the Golgi for processing, after which it moves to the nucleus to activate lipogenic genes. High sterol levels, including sufficient this compound, inhibit this process by binding to regulatory proteins like SCAP, retaining the SREBP-SCAP complex in the ER.

References

Desmosterolosis: A Technical Guide to its Metabolic Basis, Diagnosis, and Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmosterolosis is a rare and severe autosomal recessive disorder of cholesterol biosynthesis, resulting from mutations in the DHCR24 gene, which encodes the enzyme 24-dehydrocholesterol reductase. This deficiency disrupts the final step of the Bloch pathway of cholesterol synthesis, leading to an accumulation of the precursor desmosterol and a relative deficiency of cholesterol. The clinical presentation is characterized by a spectrum of congenital anomalies, including severe neurological impairment, dysmorphic features, and skeletal abnormalities. This technical guide provides an in-depth overview of the metabolic basis of desmosterolosis, detailed experimental protocols for its study, and a summary of the current understanding of its pathophysiology, with a focus on quantitative data and relevant signaling pathways.

Introduction

Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] Its synthesis is a complex, multi-step process involving numerous enzymes. Desmosterolosis is a monogenic disorder that highlights the critical role of proper cholesterol homeostasis in human development and physiology. The accumulation of this compound and the deficit of cholesterol are believed to be the primary drivers of the pathology observed in affected individuals.[2] Understanding the molecular and metabolic consequences of DHCR24 dysfunction is crucial for the development of potential therapeutic strategies.

The Metabolic Basis of Desmosterolosis

Desmosterolosis is caused by mutations in the DHCR24 gene, located on chromosome 1p32.3, which provides the genetic blueprint for the enzyme 24-dehydrocholesterol reductase.[3] This enzyme catalyzes the conversion of this compound to cholesterol, the final step in the Bloch pathway of cholesterol biosynthesis.[4] In the Kandutsch-Russell pathway, DHCR24 is also responsible for the conversion of lanosterol to 24,25-dihydrolanosterol.[1]

Mutations in DHCR24 lead to a significant reduction or complete loss of enzyme activity.[1] This enzymatic block results in a characteristic biochemical phenotype: a marked elevation of this compound in plasma, tissues, and cultured cells, and variably low to normal levels of cholesterol.[5][6] The neurological and developmental defects seen in desmosterolosis are thought to arise from both the toxic effects of elevated this compound and the cellular deficiency of cholesterol, which is particularly critical for the developing brain.[2]

Quantitative Data in Desmosterolosis

The biochemical diagnosis of desmosterolosis relies on the quantitative analysis of sterols. The following tables summarize reported quantitative data from patients with desmosterolosis.

Patient ID This compound Level (μg/mL) Normal Range (μg/mL) Cholesterol Level (mg/dL) Normal Range (mg/dL) Reference
Patient 11620.82 ± 0.48123Within normal limits[5]
Patient 2738 (μmol/L)2.1 ± 1.2 (μmol/L)2.41 (mmol/L)1.68 ± 0.31 (mmol/L)[7]
DHCR24 Gene Mutations in Desmosterolosis Patients
Mutation Consequence Reference
c.281G>Ap.R94H[7]
c.1438G->Ap.E480K[7]
c.571G > Ap.Glu191Lys[5]
Y471S-[8]
N294T-[8]
K306N-[8]
E191K-[8]

Experimental Protocols

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of this compound and cholesterol in plasma or cultured cells.

1. Sample Preparation and Lipid Extraction:

  • To a known volume of plasma or a cell pellet, add an internal standard (e.g., epicoprostanol).

  • Saponify the sample by adding ethanolic potassium hydroxide and heating at 60°C for 1 hour to hydrolyze cholesterol esters.

  • Extract the non-saponifiable lipids (including sterols) with a non-polar solvent such as hexane or cyclohexane.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

  • Incubate at 60-70°C for 30-60 minutes to convert the sterols into their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5ms).

  • The oven temperature program should be optimized to separate this compound and cholesterol. A typical program might start at a lower temperature and ramp up to a final temperature of around 280-300°C.

  • The separated sterols are then introduced into a mass spectrometer for detection and quantification.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the TMS derivatives of this compound, cholesterol, and the internal standard.

4. Quantification:

  • Generate a standard curve using known concentrations of pure this compound and cholesterol.

  • Calculate the concentration of this compound and cholesterol in the sample by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

DHCR24 Enzyme Activity Assay

This protocol describes a method to measure the activity of the 24-dehydrocholesterol reductase enzyme.

1. Preparation of Cell Lysates or Tissue Homogenates:

  • Harvest cultured cells or tissue samples and homogenize them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the cell lysate or tissue homogenate, a source of NADPH (as the cofactor), and the substrate, this compound. The reaction buffer should be optimized for pH and ionic strength.

  • Some protocols suggest the addition of FAD, as it may enhance enzyme activity.[9]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

3. Sterol Extraction and Analysis:

  • Stop the reaction by adding a solution of ethanolic potassium hydroxide.

  • Extract the sterols as described in the GC-MS protocol (Section 3.1).

  • Analyze the extracted sterols by GC-MS to quantify the amount of cholesterol produced from the this compound substrate.

4. Calculation of Enzyme Activity:

  • The enzyme activity is expressed as the amount of cholesterol produced per unit of time per milligram of protein.

Signaling Pathways and Pathophysiology

Cholesterol Biosynthesis Pathway and Desmosterolosis

The following diagram illustrates the terminal steps of the Bloch pathway of cholesterol biosynthesis, highlighting the enzymatic block in desmosterolosis.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis (Bloch Pathway) cluster_disease Desmosterolosis Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps Cholesterol Cholesterol This compound->Cholesterol DHCR24 Defect DHCR24 Deficiency Accumulation This compound Accumulation Defect->Accumulation Deficiency Cholesterol Deficiency Defect->Deficiency Diagnostic_Workflow Start Clinical Suspicion (Congenital Anomalies, Neurological Symptoms) Sterol_Analysis Plasma or Tissue Sterol Analysis (GC-MS) Start->Sterol_Analysis Elevated_this compound Elevated this compound? Sterol_Analysis->Elevated_this compound Genetic_Testing DHCR24 Gene Sequencing Elevated_this compound->Genetic_Testing Yes Other_Disorders Consider Other Disorders Elevated_this compound->Other_Disorders No Diagnosis_Confirmed Desmosterolosis Confirmed Genetic_Testing->Diagnosis_Confirmed Shh_Signaling cluster_Shh Shh Processing and Signaling cluster_Cholesterol Cholesterol's Role Shh_precursor Shh Precursor Protein Shh_processed Active Shh Ligand (Cholesterol-modified) Shh_precursor->Shh_processed Autoprocessing & Cholesterol Addition PTCH1 Patched-1 (PTCH1) Receptor Shh_processed->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli Transcription Factors SMO->Gli Activates Target_Genes Target Gene Expression Gli->Target_Genes Regulates Cholesterol Cholesterol Cholesterol->Shh_precursor Covalent Modification

References

The Enzymatic Conversion of Desmosterol to Cholesterol by DHCR24: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of desmosterol to cholesterol, a critical final step in the Bloch pathway of cholesterol biosynthesis, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24, also known as Seladin-1, is an integral membrane protein of the endoplasmic reticulum with multifaceted roles extending beyond cholesterol metabolism, including implications in neuroprotection and oxidative stress.[1][2] This document details the biochemical properties of DHCR24, its mechanism of action, and its regulation at both transcriptional and post-translational levels. Furthermore, it presents a compilation of known inhibitors, detailed experimental protocols for assessing enzyme activity, and analytical methods for monitoring the conversion of this compound to cholesterol. This guide is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the study of cholesterol homeostasis and the development of therapeutics targeting this pathway.

Introduction to DHCR24 and its Role in Cholesterol Biosynthesis

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step process.[3] The final step in the Bloch pathway of cholesterol biosynthesis is the reduction of the C24-25 double bond in the side chain of this compound to yield cholesterol.[4] This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that utilizes NADPH as a reducing agent.[5][6]

DHCR24 is also involved in the Kandutsch-Russell pathway, where it can convert lanosterol to 24,25-dihydrolanosterol.[3] The enzyme's pivotal role in cholesterol homeostasis is underscored by the genetic disorder desmosterolosis, which results from mutations in the DHCR24 gene and is characterized by elevated levels of this compound and severe developmental abnormalities.[4] Beyond its catalytic function, DHCR24 has been implicated in a variety of cellular processes, including the regulation of oxidative stress and apoptosis, making it a protein of significant interest in various disease contexts, including Alzheimer's disease.[7]

Biochemical Properties and Regulation of DHCR24

Enzyme Structure and Function

DHCR24 is a protein of approximately 60 kDa located in the endoplasmic reticulum membrane.[6] Its structure comprises a transmembrane domain and a large cytoplasmic domain containing the active site.[8] The cytoplasmic domain includes a highly conserved FAD-binding domain and interaction sites for other proteins, such as p53 and Mdm2.[8] The catalytic mechanism involves the transfer of a hydride ion from NADPH to FAD, followed by the reduction of the C24-25 double bond of this compound.

Transcriptional Regulation

The expression of the DHCR24 gene is tightly regulated to maintain cholesterol homeostasis. Key transcriptional regulators include:

  • Sterol Regulatory Element-Binding Protein 2 (SREBP-2): In response to low intracellular cholesterol levels, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter of the DHCR24 gene, upregulating its transcription.

  • Liver X Receptor (LXR): When cellular cholesterol levels are high, oxysterols (oxidized forms of cholesterol) activate LXR. The activated LXR, in heterodimerization with the Retinoid X Receptor (RXR), can modulate the expression of genes involved in cholesterol metabolism.[9][10] Inhibition of DHCR24 leads to an accumulation of this compound, which is an endogenous LXR agonist.[11]

Post-Translational Regulation

DHCR24 activity is also modulated by post-translational modifications, primarily phosphorylation.

  • Protein Kinase C (PKC): PKC has been shown to phosphorylate DHCR24, leading to a decrease in its enzymatic activity.[10][12] This provides a rapid mechanism for the cell to fine-tune cholesterol synthesis in response to various signaling cues.

Quantitative Data

Inhibitors of DHCR24

Several small molecules have been identified as inhibitors of DHCR24. These compounds are valuable tools for studying the function of the enzyme and have potential therapeutic applications.

InhibitorTypeIC50Reference(s)
SH42 Chemical Probe< 10 nM[13]
Irbesartan Angiotensin II Receptor Blocker602 nM[14]
Triparanol Synthetic Cholesterol-Lowering DrugNot specified[11]
Amiodarone Antiarrhythmic DrugNot specified (direct inhibition confirmed)[12][15]

Experimental Protocols

In Vitro DHCR24 Activity Assay (from Microsomal Preparations)

This protocol describes the measurement of DHCR24 activity in isolated liver microsomes.

Materials:

  • Liver microsomes

  • This compound (substrate)

  • NADPH (cofactor)

  • FAD (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • EDTA

  • Internal standard (e.g., epicoprostanol or 5α-cholestane)

  • Organic solvents (e.g., hexane, isopropanol, chloroform, methanol)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

Procedure:

  • Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 1 mM EDTA). Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH (e.g., 1-5 mM)

    • FAD (e.g., 10-50 µM)

    • This compound (e.g., 10-100 µM, delivered in a suitable vehicle like cyclodextrin)

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the microsomal protein (e.g., 0.5 mg/mL).

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

    • Add the internal standard.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Saponification (Optional): To hydrolyze cholesteryl esters, the extracted lipids can be treated with ethanolic KOH.

  • Derivatization:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • Analysis: Analyze the derivatized sterols by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 20°C/minute to 250°C.

    • Ramp 2: 5°C/minute to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound and cholesterol, and full scan for identification.

    • This compound-TMS: Monitor characteristic ions.

    • Cholesterol-TMS: Monitor characteristic ions.

    • Internal Standard-TMS: Monitor characteristic ions.

Data Analysis:

  • Quantify the amounts of this compound and cholesterol by comparing the peak areas of their respective ions to the peak area of the internal standard.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

HPLC Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 50:50 v/v) or a gradient elution.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 205-210 nm.[16][17]

Sample Preparation:

  • Lipid extraction as described in the enzyme assay protocol.

  • The dried lipid extract is redissolved in the mobile phase before injection.

Data Analysis:

  • Identify and quantify this compound and cholesterol based on their retention times and peak areas compared to known standards.

Visualizations

Cholesterol Biosynthesis Pathways

Caption: Role of DHCR24 in the Bloch and Kandutsch-Russell cholesterol synthesis pathways.

Transcriptional Regulation of DHCR24

G cluster_regulation Regulation of DHCR24 Gene Expression LowCholesterol Low Intracellular Cholesterol SCAP_SREBP SCAP-SREBP-2 Complex (ER) LowCholesterol->SCAP_SREBP activates HighCholesterol High Intracellular Cholesterol Oxysterols Oxysterols HighCholesterol->Oxysterols leads to Golgi Golgi Apparatus SCAP_SREBP->Golgi translocates to nSREBP2 nSREBP-2 (active) Golgi->nSREBP2 cleavage DHCR24_Gene DHCR24 Gene nSREBP2->DHCR24_Gene binds to SRE, upregulates transcription LXR LXR Oxysterols->LXR activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_RXR->DHCR24_Gene modulates transcription DHCR24_mRNA DHCR24 mRNA DHCR24_Gene->DHCR24_mRNA DHCR24_Protein DHCR24 Protein DHCR24_mRNA->DHCR24_Protein

Caption: Transcriptional regulation of DHCR24 by SREBP-2 and LXR signaling pathways.

Post-Translational Regulation of DHCR24

G PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active DHCR24_active Active DHCR24 PKC_active->DHCR24_active phosphorylates Signaling Upstream Signaling (e.g., DAG, Ca2+) Signaling->PKC_inactive activates DHCR24_inactive Inactive DHCR24 (Phosphorylated) DHCR24_active->DHCR24_inactive This compound This compound Cholesterol Cholesterol This compound->Cholesterol Reduced Conversion

Caption: Post-translational modification of DHCR24 by Protein Kinase C (PKC).

Experimental Workflow for DHCR24 Activity Measurement

G Start Start: Microsome Preparation Reaction Enzymatic Reaction (this compound, NADPH, FAD, 37°C) Start->Reaction Quench Quench Reaction & Lipid Extraction Reaction->Quench Derivatize Derivatization (TMS ethers) Quench->Derivatize Analysis GC-MS or HPLC Analysis Derivatize->Analysis Data Data Analysis: Quantify this compound & Cholesterol Analysis->Data End End: Determine DHCR24 Activity Data->End

Caption: General workflow for the in vitro measurement of DHCR24 activity.

Conclusion

The enzymatic conversion of this compound to cholesterol by DHCR24 represents a critical control point in cholesterol biosynthesis. The intricate regulation of DHCR24 at both the transcriptional and post-translational levels highlights its importance in maintaining cellular cholesterol homeostasis. This technical guide has provided a comprehensive overview of the current knowledge surrounding DHCR24, including its biochemical properties, regulatory mechanisms, and known inhibitors. The detailed experimental protocols and analytical methods described herein offer a practical resource for researchers investigating this enzyme and its role in health and disease. Further research into the precise kinetic parameters of DHCR24 and the development of more specific and potent inhibitors will undoubtedly provide deeper insights into cholesterol metabolism and may pave the way for novel therapeutic strategies for a range of human diseases.

References

The Pivotal Role of Desmosterol in Brain Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The central nervous system (CNS) is the most cholesterol-rich organ, and this lipid is indispensable for its proper development and function. Unlike other tissues, the brain relies on its own de novo synthesis of cholesterol, as the blood-brain barrier restricts the entry of circulating lipoproteins. Desmosterol, the immediate precursor to cholesterol in the Bloch pathway of sterol biosynthesis, transiently accumulates to significant levels in the developing mammalian brain. Once considered merely an intermediate, emerging evidence reveals this compound as a bioactive lipid with distinct and critical physiological roles. This technical guide provides an in-depth examination of this compound's function in brain development, its regulatory mechanisms, associated signaling pathways, and the experimental methodologies used in its study.

Cholesterol Biosynthesis in the Developing Brain

The synthesis of cholesterol is a complex, multi-step process that can proceed via two alternative branches in its final steps: the Kandutsch-Russell pathway and the Bloch pathway. While both pathways exist, developing neurons and glia preferentially utilize the Bloch pathway, making this compound the principal immediate precursor to cholesterol during this critical period[1]. The conversion of this compound to cholesterol is the terminal step of this pathway, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24)[2].

Mutations in the DHCR24 gene lead to a rare and severe autosomal recessive disorder known as desmosterolosis, characterized by profound neurological deficits, brain malformations, and developmental delay, underscoring the critical importance of this final conversion step[2][3][4][5].

G cluster_0 Cholesterol Biosynthesis Pathways cluster_KR Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway (Preferred in Developing Brain) Lanosterol Lanosterol 7-dehydrothis compound ... Lanosterol->7-dehydrothis compound Multiple Steps Zymosterol ... Lanosterol->Zymosterol Multiple Steps 7-dehydrocholesterol 7-Dehydrocholesterol 7-dehydrothis compound->7-dehydrocholesterol DHCR7 DHCR7 7-dehydrocholesterol->DHCR7 Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol Reduction of C7-8 double bond DHCR7->Cholesterol This compound This compound Zymosterol->this compound DHCR24 DHCR24 This compound->DHCR24 This compound->Cholesterol Reduction of C24-25 double bond DHCR24->Cholesterol

Caption: Cholesterol Biosynthesis Pathways in the Brain.

Temporal Dynamics and Regulation of this compound

A hallmark of perinatal brain development is the massive, yet transient, accumulation of this compound. In rodents, this compound levels begin to rise during embryonic development, peak during the first postnatal week, and then decline to low levels in adulthood[3][6]. At its peak, this compound can constitute 15-30% of total brain sterols[6][7][8][9]. This accumulation is not an accident of inefficient synthesis but a tightly regulated process.

Two primary mechanisms have been proposed for this phenomenon:

  • Transcriptional Regulation of DHCR24: The gene for DHCR24 contains a repressor element 1 (RE1) sequence in its promoter. The RE1-Silencing Transcription factor (REST), a protein whose expression is naturally low in neural tissues, paradoxically acts as an enhancer for DHCR24 transcription. The low levels of REST in the developing brain lead to "inadequate" upregulation of DHCR24, causing the rate of this compound-to-cholesterol conversion to lag behind the massive demand for sterol synthesis, resulting in this compound accumulation[7][9].

  • Post-transcriptional Repression by Progesterone: Progesterone, a neurosteroid present at high levels during development, has been shown to suppress DHCR24 activity post-transcriptionally. This hormonal regulation may facilitate the rapid enrichment of membrane sterols by maintaining a significant pool of this compound[6][8][10].

Quantitative Data on Sterol Levels in Developing Mouse Brain

The following table summarizes representative data on sterol concentrations during mouse brain development, illustrating the transient peak of this compound.

Developmental StageCholesterol (µg/mg protein)This compound (µg/mg protein)This compound as % of Total SterolsReference
Embryonic Day 17 (E17)~40~10~20%[3]
Postnatal Day 0 (P0)~50~20~28%[3][8]
Postnatal Day 30 (P30)~150<5<3%[3]
Adult>150Low/Trace<1%[3][7]

Note: Values are approximated from published charts for illustrative purposes.

G cluster_reg Regulation of this compound Accumulation REST REST/NRSF (Low expression in brain) DHCR24_gene DHCR24 Gene REST->DHCR24_gene Enhances Transcription Progesterone Progesterone (High during development) DHCR24_protein DHCR24 Enzyme Progesterone->DHCR24_protein Inhibits Activity DHCR24_gene->DHCR24_protein Expression Cholesterol Cholesterol DHCR24_protein->Cholesterol Converts This compound This compound Pool This compound->DHCR24_protein Accumulation Transient Accumulation This compound->Accumulation

Caption: Regulation of this compound Levels in the Developing Brain.

Physiological Functions and Signaling Pathways

This compound is more than a cholesterol precursor; it is a bioactive molecule with distinct functions crucial for brain development.

Neuronal Morphology

Studies using Dhcr24-knockout (KO) mouse models, where this compound completely replaces cholesterol, have revealed significant effects on neuronal structure. Cortical neurons from Dhcr24-KO embryos exhibit increased total arborization (dendritic and axonal length) compared to wild-type neurons[3][4]. This suggests that high levels of this compound, or the absence of cholesterol, directly influence neuronal outgrowth and the establishment of synaptic connections[3].

Liver X Receptor (LXR) Agonism

This compound is a potent endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in lipid homeostasis and inflammation[11][12]. This activity is critical in several contexts:

  • Astrocyte Sterol Secretion: LXR activation stimulates astrocytes to secrete sterols, facilitating their distribution within the CNS[6][8][10].

  • Microglial Function and Myelination: During demyelination, microglia clear lipid-rich myelin debris. This influx of lipids can halt their internal cholesterol synthesis. However, pro-inflammatory signals promote synthesis up to this compound[11][12]. As an LXR agonist, this compound then helps relieve the microglia of the excessive lipid load and suppresses the expression of pro-inflammatory mediators. This creates a permissive environment for remyelination, a process that requires enormous amounts of newly synthesized cholesterol[11][12].

Membrane Properties

The presence of a double bond in its side chain gives this compound different biophysical properties compared to cholesterol. It can alter the fluidity and organization of cellular membranes, potentially impacting the function of membrane-bound proteins and signaling complexes, such as lipid rafts[7][9].

G cluster_sig This compound Signaling and Functional Roles This compound This compound LXR LXR (Liver X Receptor) This compound->LXR Activates Neuron Neuron This compound->Neuron Influences LipidEfflux Lipid Efflux (via ABCA1) LXR->LipidEfflux AntiInflammatory Suppression of Inflammation LXR->AntiInflammatory SterolSecretion Sterol Secretion LXR->SterolSecretion Microglia Microglia Microglia->this compound Produces during inflammation Astrocyte Astrocyte Astrocyte->SterolSecretion NeuriteOutgrowth Increased Neuronal Arborization Neuron->NeuriteOutgrowth LipidEfflux->Microglia Relieves lipid load AntiInflammatory->Microglia Resolves inflammation

Caption: Signaling Functions of this compound in Brain Cells.

Key Experimental Protocols

The study of this compound requires precise and sensitive analytical techniques. Below are summaries of core methodologies cited in the literature.

Protocol: Sterol Analysis by HPLC-MS/MS

This method is used for the quantification of cholesterol and its precursors, including this compound, in brain tissue.

1. Sample Preparation (Saponification and Extraction):

  • Homogenize brain tissue samples in a suitable buffer.

  • Add an internal standard (e.g., deuterated this compound) to each sample for accurate quantification.

  • Saponify lipids by adding methanolic KOH solution (e.g., 30%) and incubating at an elevated temperature (e.g., 75°C for 30 minutes) to hydrolyze sterol esters[13].

  • After cooling, perform liquid-liquid extraction. Add a nonpolar solvent like hexane (containing an antioxidant like BHT) followed by water to separate the phases[13].

  • Vortex vigorously and centrifuge to separate the organic (upper) and aqueous phases.

  • Collect the upper organic phase containing the non-saponifiable lipids (sterols).

  • Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in the mobile phase for analysis.

2. Chromatographic Separation and Detection:

  • System: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS)[3][4].

  • Column: A reverse-phase C18 or C30 column is typically used for separation[13][14].

  • Mobile Phase: A gradient elution using solvents like methanol and methyl tert-butyl ether (MTBE) is effective[13].

  • Detection (MS/MS): The mass spectrometer is operated in a mode such as Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound, cholesterol, and the internal standard[15].

G cluster_wf Experimental Workflow: Sterol Quantification Tissue Brain Tissue Homogenate Spike Spike with Internal Standard (d6-desmosterol) Tissue->Spike Saponify Saponification (Methanolic KOH, 75°C) Spike->Saponify Extract Liquid-Liquid Extraction (Hexane) Saponify->Extract Dry Dry & Reconstitute Extract->Dry HPLC HPLC Separation (C18 Column) Dry->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantify Quantification MSMS->Quantify

Caption: Workflow for Quantitative Sterol Analysis by HPLC-MS/MS.
Protocol: Analysis of Neuronal Arborization in Culture

This method is used to assess the impact of altered sterol composition on neuronal morphology.

1. Primary Cortical Neuron Culture:

  • Dissect cortices from embryonic day 15 (E15) mouse embryos (e.g., Dhcr24-WT and -KO) in a sterile dissection buffer.

  • Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

  • Plate the dissociated neurons onto coated multi-well plates (e.g., 96-well plates coated with poly-D-lysine) in a suitable neuron culture medium.

  • Culture the neurons for a specified period to allow for neurite outgrowth.

2. Immunofluorescence and Imaging:

  • Fix the cultured neurons with paraformaldehyde.

  • Permeabilize the cells and block non-specific binding sites.

  • Incubate with a primary antibody against a neuronal marker, such as Microtubule-Associated Protein 2 (MAP2), which specifically stains dendrites and cell bodies[3].

  • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content automated imaging system (e.g., ImageXpress Pico)[3].

3. Quantitative Analysis:

  • Use specialized image analysis software (e.g., CellReporterXpress) with a neurite tracing module[3].

  • Quantify parameters such as total neurite outgrowth, number of branches, and process length.

  • Normalize the total outgrowth data to the total number of cells (counted via DAPI stain) to control for differences in cell density[3].

Conclusion

This compound is a dynamically regulated and functionally significant lipid in the developing brain. Its transient accumulation, driven by the unique transcriptional and post-transcriptional control of the enzyme DHCR24, is not a metabolic bottleneck but a purposeful physiological event. As a signaling molecule that activates LXR, influences neuronal morphology, and contributes to the massive sterol pool required for myelination, this compound plays a multifaceted role that extends far beyond its identity as a cholesterol precursor. Understanding its precise functions and regulatory networks provides critical insights into neurodevelopmental processes and offers potential therapeutic avenues for disorders involving defective sterol metabolism and myelination.

References

Desmosterol Accumulation: A Deep Dive into Tissue-Specific Roles and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of desmosterol, a crucial intermediate in cholesterol biosynthesis, and its tissue- and cell-type-specific accumulation. Intended for researchers, scientists, and drug development professionals, this document details the quantitative distribution of this compound, outlines the experimental protocols for its measurement, and visualizes its intricate signaling pathways.

Executive Summary

This compound, the immediate precursor to cholesterol in the Bloch pathway, is emerging as a critical regulator of lipid metabolism and inflammatory responses. Its accumulation varies significantly across different tissues and cell types, pointing to specialized physiological roles. This guide synthesizes current knowledge on this compound levels in key tissues such as the brain, liver, and in specific cell types like macrophages and oligodendrocytes. It further provides detailed experimental methodologies for accurate quantification and visualizes the signaling networks through which this compound exerts its effects, primarily through the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways.

Quantitative Data on this compound Accumulation

The concentration of this compound is dynamically regulated and varies considerably between tissues and developmental stages. The following tables summarize quantitative data on this compound levels in different biological contexts.

Table 1: this compound Levels in Brain Tissue

Brain Region/ConditionThis compound Level (relative to total sterols or other metrics)SpeciesReference
Developing BrainUp to 30% of total brain sterolsMammals (general)[1]
Adult Human Brain2.1% of sterol intermediates generated from mevalonate-2-C14Human[2]
Alzheimer's Disease BrainProportion of this compound is less than age-matched controlsHuman[2][3]
Plasma of Alzheimer's Disease PatientsDecreased compared to controlsHuman[4]

Table 2: this compound Levels in Macrophages and Foam Cells

Cell Type/ConditionThis compound LevelSpeciesReference
Cholesterol-starved Peritoneal Macrophages522 +/- 62 pmol/10^6 cells (unesterified)Mouse[5]
Cholesterol-loaded Peritoneal Macrophages482 +/- 18 pmol/10^6 cells (unesterified)Mouse[5]
Peritoneal Macrophages in 10% serum339 +/- 6 pmol/10^6 cells (free)Mouse[5]
Cholesterol-loaded Peritoneal Macrophages in 10% serum502 +/- 44 pmol/10^6 cells (free)Mouse[5]

Table 3: this compound Levels in Liver and Plasma in Nonalcoholic Steatohepatitis (NASH)

ConditionTissueThis compound LevelSpeciesReference
NASHSerumHigher in individuals with NASH compared to normal liver histologyHuman[6][7]
NASHLiverCorrelated positively with steatosis and inflammationHuman[6][7]
Healthy IndividualsPlasma0.461-1.53 µg/mLHuman[8]

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and robust methods employed.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of sterols, including this compound, from biological samples.

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue samples or lyse cells in a suitable buffer.

    • Add an internal standard (e.g., deuterated this compound) for accurate quantification.[9]

    • Perform lipid extraction using a solvent system such as hexane:isopropanol or chloroform:methanol.

    • Saponify the lipid extract with a strong base (e.g., potassium hydroxide) to hydrolyze sterol esters.[4][10]

    • Extract the non-saponifiable fraction containing free sterols with a nonpolar solvent like hexane.[4]

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the sterols to their trimethylsilyl (TMS) ethers by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). This increases their volatility and improves chromatographic separation.[11]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a non-polar or medium-polarity column).

    • Use a temperature gradient to separate the different sterols based on their boiling points and column interactions.

    • The eluting compounds are then introduced into the mass spectrometer.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of this compound-TMS and the internal standard.[12]

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and is particularly useful for complex biological matrices.

  • Sample Preparation and Extraction:

    • Aliquot plasma or other biological fluid samples.

    • Add an internal standard (e.g., 25-hydroxycholesterol-d6).[8]

    • Perform liquid-liquid extraction with a solvent like hexane or ethyl acetate to isolate the lipids.[8]

    • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.[8]

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 or pentafluorophenyl (PFP) column.[8][13]

    • Use a mobile phase gradient, typically consisting of a mixture of water, methanol, and/or acetonitrile with additives like formic acid or ammonium acetate, to achieve chromatographic separation of this compound from other sterols.[4]

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8][14]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.[8] This highly specific detection method minimizes interference from other molecules in the sample.

Signaling Pathways and Logical Relationships

This compound is a key signaling molecule that reciprocally regulates the LXR and SREBP pathways, thereby controlling lipid homeostasis and inflammation.

Desmosterol_Signaling_Pathway This compound This compound LXR LXR This compound->LXR Activates SREBP_SCAP SREBP-SCAP Complex This compound->SREBP_SCAP Inhibits Processing DHCR24 DHCR24 This compound->DHCR24 Substrate for LXR_Targets LXR Target Genes (e.g., ABCA1, ABCG1) LXR->LXR_Targets Induces Expression Inflammation Inflammatory Response LXR->Inflammation Suppresses SREBP_Targets SREBP Target Genes (e.g., HMGCR, LDLR) SREBP_SCAP->SREBP_Targets Induces Expression Cholesterol Cholesterol DHCR24->Cholesterol Converts to

Caption: this compound signaling network.

The accumulation of this compound, often due to the downregulation of the enzyme DHCR24, leads to the activation of LXR and the suppression of SREBP processing.[15][16][17] LXR activation promotes the expression of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and has anti-inflammatory effects.[18][19][20] Conversely, the inhibition of the SREBP pathway downregulates the expression of genes involved in cholesterol synthesis and uptake.[15][16]

Experimental_Workflow_this compound start Biological Sample (Tissue, Cells, Plasma) extraction Lipid Extraction & Saponification start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization chromatography Chromatographic Separation (GC or LC) extraction->chromatography for LC-MS derivatization->chromatography detection Mass Spectrometric Detection (MS or MS/MS) chromatography->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

The general workflow for quantifying this compound involves several key steps, starting from sample preparation and lipid extraction, followed by chromatographic separation and mass spectrometric detection. For GC-MS analysis, a derivatization step is typically required.

Logical_Relationship_this compound cluster_Regulation Regulatory Inputs cluster_Consequences Cellular Consequences Proinflammatory_Signals Pro-inflammatory Signals Desmosterol_Accumulation This compound Accumulation Proinflammatory_Signals->Desmosterol_Accumulation Can lead to DHCR24_Inhibition DHCR24 Inhibition (e.g., genetic, pharmacological) DHCR24_Inhibition->Desmosterol_Accumulation Directly causes LXR_Activation LXR Activation Desmosterol_Accumulation->LXR_Activation SREBP_Suppression SREBP Suppression Desmosterol_Accumulation->SREBP_Suppression Anti_inflammatory_Response Anti-inflammatory Response LXR_Activation->Anti_inflammatory_Response Cholesterol_Efflux Cholesterol Efflux LXR_Activation->Cholesterol_Efflux Reduced_Cholesterol_Synthesis Reduced Cholesterol Synthesis SREBP_Suppression->Reduced_Cholesterol_Synthesis

Caption: Logical relationships in this compound-mediated regulation.

This diagram illustrates the cause-and-effect relationships leading to and stemming from this compound accumulation. Pro-inflammatory conditions or direct inhibition of the enzyme DHCR24 can lead to an increase in cellular this compound levels.[20][21] This accumulation, in turn, triggers the activation of LXR and suppression of SREBP, resulting in beneficial cellular outcomes such as an anti-inflammatory response and enhanced cholesterol efflux.[16][18][19]

References

Methodological & Application

Application Note: Quantification of Desmosterol in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis, serving as the immediate precursor to cholesterol.[1][2] It plays significant roles in various physiological processes and is gaining attention as a potential biomarker for several conditions, including Alzheimer's disease and disorders of lipid metabolism.[3][4] this compound has also been identified as a key endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that regulates cholesterol homeostasis and inflammatory responses.[1][2][5] Accurate and robust quantification of this compound in plasma is essential for clinical research and drug development to understand its role in health and disease.

This application note details a sensitive and specific method for the quantitative analysis of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

The method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS), such as 25-hydroxycholesterol-d6, from the plasma matrix.[3] Chromatographic separation is achieved on a C18 reversed-phase column, which effectively resolves this compound from other structurally similar sterols.[3][6] Detection and quantification are performed using a tandem mass spectrometer operating in the positive ion mode with Atmospheric Pressure Chemical Ionization (APCI).[3][6] The method utilizes Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

Experimental Protocols

1. Reagents and Materials

  • Solvents: HPLC-grade or higher methanol, acetonitrile, isopropanol, and hexane.[6][7][8]

  • Reagents: Formic acid, potassium hydroxide, and Butylated Hydroxytoluene (BHT).[3][7][9]

  • Standards: this compound analytical standard and a suitable internal standard (e.g., 25-hydroxycholesterol-d6 or D6-desmosterol).[3][7]

  • Plasma: Human plasma (K2EDTA). Due to endogenous this compound levels (0.461-1.53 µg/mL), a surrogate matrix (e.g., stripped serum) is required for calibration standards.[3]

2. Standard Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in ethanol or methanol at a concentration of 0.1 mg/mL.[7]

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution to create working standards for the calibration curve (e.g., from 0.1 µg/mL to 10 µg/mL).[3]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration.

  • Calibration Curve Standards: Spike the surrogate matrix with the appropriate working standard solutions to create a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.[3]

  • Add the internal standard working solution to all tubes (except blanks).

  • Add 100 µL of 50% potassium hydroxide to the solution, mix thoroughly, and incubate at 70°C for 60 minutes for saponification.[7]

  • After cooling, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8) and vortex vigorously to extract the sterols.[7]

  • Centrifuge to separate the layers.

  • Transfer the upper organic (hexane) layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase.[3]

  • Transfer the reconstituted sample to a 96-well plate or autosampler vial for LC-MS/MS analysis.[3]

4. LC-MS/MS Instrumental Parameters

The following tables outline typical parameters for the LC-MS/MS system. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
Column Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid[3]
Gradient/Isocratic Isocratic: 17:83 (v:v) A:B[3] or a suitable gradient[7]
Flow Rate 0.4 - 1.0 mL/min[3][7]
Column Temperature 50°C[7]
Injection Volume 10 - 20 µL[3][7]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
MS System Sciex QTRAP 5500 or equivalent triple quadrupole MS[3]
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)[3][6]
Polarity Positive
Capillary Voltage Optimized for signal, e.g., 2000-4500 V[7][10]
Source Temperature 325 - 400°C[7][10]
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 367.4[3]147.1[3]
25-Hydroxycholesterol-d6 (IS) 375.6[3]95.1[3]
D6-Desmosterol (IS) 373.3[7]Varies (instrument dependent)

Data Presentation

The method is validated to be linear over a specific concentration range. A weighted (1/x²) linear regression is used to construct the calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration.

Table 4: Summary of Quantitative Performance

ParameterThis compound
Calibration Range 0.1 - 10 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.9900[3]
LLOQ Inter-day Precision (%CV) 2.8%[3]
QC Inter-day Precision (%CV) 2.2% - 2.8%[3]
QC Inter-day Accuracy (%Bias) -4.1% to -0.8%[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction (Saponification & Hexane) Spike->LLE Dry Evaporate to Dryness LLE->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC UPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (APCI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (1/x² Regression) Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for this compound Quantification in Plasma.

Cholesterol Biosynthesis & this compound Signaling Pathway

Caption: this compound in Cholesterol Biosynthesis and LXR Signaling.

References

Application Notes and Protocols for the GC-MS Analysis of Desmosterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and plays a significant role in various physiological and pathological processes. Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of sterols, including this compound, offering high chromatographic resolution and structural information.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol is adapted from established methods for sterol analysis in human plasma.[2][3]

Materials:

  • Human plasma or serum samples

  • Ethanolic potassium hydroxide solution

  • n-Hexane

  • Internal Standard (IS), e.g., 5-alpha-cholestane[4] or deuterated this compound

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Saponification (Hydrolysis):

    • To 200 µL of plasma or serum in a glass tube, add 40 µL of the internal standard solution.

    • Add ethanolic potassium hydroxide solution to hydrolyze the sterol esters.

    • Incubate the mixture under appropriate conditions (e.g., overnight at room temperature or at an elevated temperature for a shorter duration) to ensure complete hydrolysis.

  • Liquid-Liquid Extraction:

    • After saponification, add 0.5 mL of ethyl acetate and vortex for 1 minute.[1]

    • Alternatively, perform a liquid-liquid extraction with n-hexane.[2][3]

    • Sonicate the mixture for 15 minutes and then centrifuge at 10,000 rpm for 5 minutes to separate the phases.[1]

  • Collection and Evaporation:

    • Carefully transfer 100 µL of the upper organic phase (containing the sterols) to a clean vial.[1]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

Derivatization

To enhance volatility and improve chromatographic performance, this compound and other sterols require derivatization prior to GC-MS analysis. Silylation is the most common derivatization technique.[1]

Materials:

  • Dried sample extract from the previous step

  • Silylating reagent:

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with additives like 1,4-dithioerythritol (DTE) and trimethyliodosilane (TMIS) is recommended for good specificity and sensitivity.[1][5]

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is also widely used.[1]

  • Heating block or oven

Procedure:

  • Add 50 µL of the chosen silylating reagent to the dried sample extract.[1]

  • Seal the vial and heat at 60°C for 30-60 minutes to ensure complete derivatization.[1][6]

  • Cool the vial to room temperature before analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

ParameterTypical Value
Gas Chromatograph Agilent 7890A or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
Injector Splitless mode at 275°C
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[1]
Oven Program Initial temperature 200°C for 0.5 min, ramp at 20°C/min to 300°C, hold for 10 min.[1] A faster program may be possible with shorter columns.[2][3]
Mass Spectrometer Agilent 7000B Triple Quadrupole or similar
Ionization Mode Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI) with ammonia as reagent gas[2][3]
Ion Source Temperature 250°C[1]
Transfer Line Temp. 280°C[1]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity[2][3]
Selected Ion (SIM) For trimethylsilyl (TMS) derivatized this compound, a characteristic ion is m/z 343, which is formed by the loss of the side chain.[6][7]

Data Presentation

The following table summarizes quantitative data for this compound analysis from various studies.

ParameterReported ValueReference
Limit of Detection (LOD) 0.01 µg/mL[1]
Limit of Quantification (LOQ) 0.03 µg/mL[1]
0.01 to 0.10 µg/mL[6]
Linearity (r²) > 0.99[6]
Recovery 88% - 117%[2][3]
Intra-assay Precision (%CV) < 15%[2][3]
Inter-assay Precision (%CV) < 15%[2][3]
Retention Time Approximately 13.43 min (relative to cholesterol at 12.96 min)[4]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Saponification Saponification Sample->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Silylation (e.g., MSTFA) Evaporation->Derivatization GCMS GC-MS Injection Derivatization->GCMS DataAcquisition Data Acquisition (SIM/MRM) GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Simplified this compound Biosynthesis Pathway

Desmosterol_Pathway cluster_enzyme Key Enzyme Lanosterol Lanosterol This compound This compound Lanosterol->this compound 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol Cholesterol Cholesterol This compound->Cholesterol Bloch Pathway Enzyme1 DHCR24 This compound->Enzyme1 Lathosterol Lathosterol 7-Dehydrocholesterol->Lathosterol Lathosterol->Cholesterol Kandutsch-Russell Pathway Enzyme1->Cholesterol

References

Application Notes and Protocols for Desmosterol Extraction from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of desmosterol, a key intermediate in the cholesterol biosynthesis pathway, from cell cultures. The methodologies outlined are suitable for subsequent quantitative analysis by mass spectrometry, aiding in research related to metabolic disorders, neurodegenerative diseases, and drug development.

Introduction

This compound is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.[1] Its levels can be indicative of cholesterol synthesis rates and are of significant interest in various research fields.[1][2] Accurate quantification of this compound in cultured cells requires efficient and reproducible extraction methods that separate it from other cellular lipids and interfering substances. The following protocols detail established methods for the extraction of this compound from cell cultures, primarily based on the widely used Bligh and Dyer and Folch liquid-liquid extraction techniques.[3][4][5]

Data Presentation: Comparison of Lipid Extraction Methods

While direct comparative studies quantifying this compound extraction efficiency from cell cultures with different methods are not extensively available in the provided search results, the following table summarizes the key characteristics of commonly employed lipid extraction techniques. The choice of method often depends on the specific cell type, the scale of the experiment, and the downstream analytical technique.

FeatureBligh and Dyer MethodFolch MethodIsopropanol (IPA) Precipitation
Principle Two-step liquid-liquid extraction using chloroform, methanol, and water to partition lipids from aqueous cellular components.[4]Single-step homogenization and extraction with a chloroform:methanol (2:1) mixture, followed by a wash to remove non-lipid contaminants.[3][6]Protein precipitation and lipid extraction using isopropanol.[7]
Solvent Ratio (v/v) Methanol:Chloroform:Water (2:2:1.8) for the final biphasic system.[3]Chloroform:Methanol (2:1).[3]Isopropanol is the primary solvent.[7]
Advantages Simple, rapid, and efficient for a variety of biological samples.[8] Well-established and widely cited.Robust and effective for a broad range of lipid classes.[6] Can handle larger sample volumes.Simpler, less toxic, and can yield better recovery for certain polar lipids.[7] Good reproducibility.[7]
Disadvantages Uses chloroform, a toxic solvent.[9] May have lower recovery for some lipid classes compared to other methods.Also uses toxic chloroform.[9] Can be more time-consuming due to the washing step.May have different selectivity for lipid classes compared to chloroform-based methods.[7]
Typical this compound Recovery High recovery is generally expected, though specific percentages for this compound from cell culture are not detailed in the provided results. Extraction efficiency is reported to be between 85% and 110% for sterols in plasma using a modified method.[5]Considered a "gold standard" for lipid extraction, suggesting high recovery rates.[4][9]Reported to have better recovery for most lipid classes compared to the Bligh & Dyer method in some cell lines.[7]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from cultured cells.

Protocol 1: this compound Extraction using the Bligh and Dyer Method

This protocol is adapted for cultured cells grown in standard culture plates.[10][11]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Internal standards (e.g., d6-desmosterol)

  • Cell scraper

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell monolayer.

    • Wash the cells twice with ice-cold PBS.[11]

    • Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a glass centrifuge tube.[11]

  • Internal Standard Spiking:

    • Add a known amount of internal standard (e.g., d6-desmosterol) to the cell suspension. This is crucial for accurate quantification.

  • Lipid Extraction:

    • To the 1 mL cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[12]

    • Vortex the mixture vigorously for 30 seconds to ensure cell lysis and lipid solubilization.[10]

    • Add an additional 1.25 mL of chloroform and vortex for 30 seconds.[12]

    • Add 1.25 mL of water and vortex for another 30 seconds to induce phase separation.[12]

  • Phase Separation and Collection:

    • Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[12]

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[12] Avoid disturbing the protein interface.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[3]

    • The dried lipid extract is now ready for reconstitution in a suitable solvent for analysis.

Protocol 2: Optional Saponification for Total Sterol Analysis

This step is performed if the analysis of total this compound (both free and esterified) is required.[5][11]

Materials:

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M)

  • Hexane (HPLC grade)

  • Water bath or heating block

Procedure:

  • Resuspend Dried Lipids:

    • Resuspend the dried lipid extract from Protocol 1 in 1 mL of ethanolic KOH solution.

  • Hydrolysis:

    • Incubate the mixture at 60°C for 1 hour to hydrolyze the sterol esters.[5][11]

  • Re-extraction of Non-saponifiable Lipids:

    • After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the non-saponifiable lipids (including this compound).

    • Repeat the hexane extraction twice more and pool the hexane fractions.

  • Drying:

    • Evaporate the pooled hexane extract to dryness under nitrogen.

Protocol 3: Optional Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used to further purify the lipid extract and remove interfering substances before analysis.[5][11][13]

Materials:

  • Silica SPE cartridges (e.g., 100 mg)

  • Hexane (HPLC grade)

  • Hexane:Ethyl Acetate mixture (e.g., 95:5 v/v)

  • Vacuum manifold

Procedure:

  • Column Conditioning:

    • Condition the silica SPE column by passing 5 mL of hexane through it.[11]

  • Sample Loading:

    • Resuspend the dried lipid extract (saponified or non-saponified) in a small volume of hexane and load it onto the conditioned SPE column.

  • Washing:

    • Wash the column with 5 mL of hexane to elute non-polar lipids.[11]

  • Elution:

    • Elute the sterol fraction, including this compound, with 5 mL of a hexane:ethyl acetate mixture (e.g., 95:5 v/v).[11]

  • Drying:

    • Evaporate the eluted fraction to dryness under nitrogen. The purified extract is now ready for derivatization (if required for GC-MS) or reconstitution for LC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for this compound extraction from cell cultures.

Desmosterol_Extraction_Workflow This compound Extraction and Analysis Workflow cluster_cell_culture Cell Culture and Harvesting cluster_extraction Lipid Extraction cluster_purification Optional Purification cluster_analysis Analysis cell_culture 1. Cell Culture cell_harvesting 2. Cell Harvesting (Washing and Scraping) cell_culture->cell_harvesting lysis 3. Cell Lysis and Lipid Solubilization (e.g., Chloroform:Methanol) cell_harvesting->lysis phase_separation 4. Phase Separation (Addition of Chloroform and Water) lysis->phase_separation collection 5. Collection of Organic Phase phase_separation->collection saponification 6a. Saponification (for Total Sterols) collection->saponification spe 6b. Solid-Phase Extraction (Cleanup) collection->spe drying 7. Solvent Evaporation collection->drying saponification->spe spe->drying reconstitution 8. Reconstitution drying->reconstitution analysis 9. LC-MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for this compound extraction from cell cultures.

This comprehensive guide provides researchers with the necessary protocols and background information to successfully extract and prepare this compound from cell cultures for downstream quantitative analysis. The choice of specific steps, such as saponification and SPE, will depend on the research question and the analytical instrumentation available.

References

Application Notes and Protocols: Desmosterol as a Biomarker for Brain Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmosterol, a final intermediate in the Bloch pathway of cholesterol biosynthesis, is emerging as a critical biomarker for understanding brain cholesterol metabolism.[1] Unlike peripheral tissues, the brain synthesizes its own cholesterol, and disruptions in this intricate process are implicated in various neurological disorders. This compound levels can provide a dynamic readout of the rate of de novo cholesterol synthesis within the central nervous system (CNS).[2][3] This document provides detailed application notes and protocols for utilizing this compound as a biomarker in neuroscience research and drug development.

This compound is converted to cholesterol by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24).[4][5] Alterations in the expression or activity of DHCR24 can lead to an accumulation of this compound, a condition observed in the rare genetic disorder desmosterolosis and potentially in neurodegenerative diseases like Alzheimer's disease.[2][6][7] Furthermore, this compound itself is a signaling molecule, acting as a ligand for the Liver X Receptor (LXR), thereby influencing lipid metabolism and inflammatory responses.[8][9][10]

These characteristics make this compound a valuable tool for:

  • Assessing brain cholesterol synthesis rates in vivo.

  • Investigating the pathophysiology of neurological diseases.

  • Evaluating the pharmacodynamic effects of drugs targeting CNS lipid metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a reference for expected this compound levels in different biological matrices.

Table 1: this compound Levels in Human Plasma and Cerebrospinal Fluid (CSF)

ConditionMatrixThis compound Concentration (ng/mL)This compound/Cholesterol RatioReference
Healthy Elderly ControlPlasma848 ± 199460 ± 115[11]
Alzheimer's DiseasePlasma434 ± 130272 ± 87[11]
Healthy ControlCSF--[11]
Alzheimer's DiseaseCSF-Significantly decreased (Fold change 0.62)[11]

Table 2: this compound Levels in Macrophage Foam Cells

ConditionThis compound Concentration (pmol/10^6 cells)Reference
Cholesterol-starved peritoneal macrophages522 ± 62[9]
Cholesterol-loaded peritoneal macrophages482 ± 18[9]
Macrophages in 10% serum (basal)339 ± 6[9]
Macrophages in 10% serum (cholesterol-loaded)502 ± 44[9]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis: The Bloch Pathway

The diagram below illustrates the final steps of the Bloch pathway for cholesterol synthesis, highlighting the position of this compound.

G Zymosterol Zymosterol 7-dehydrothis compound 7-dehydrothis compound Zymosterol->7-dehydrothis compound SC5D This compound This compound 7-dehydrothis compound->this compound DHCR7 Cholesterol Cholesterol This compound->Cholesterol DHCR24

Caption: The Bloch pathway of cholesterol biosynthesis.

Experimental Workflow for this compound Quantification

This workflow outlines the key steps for measuring this compound levels in biological samples using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Saponification Saponification Sample Collection->Saponification Lipid Extraction Lipid Extraction Saponification->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization (for GC-MS)->GC-MS or LC-MS/MS Analysis Data Acquisition Data Acquisition GC-MS or LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Normalization Normalization Quantification->Normalization

Caption: General workflow for this compound analysis.

This compound's Role in LXR Signaling

The following diagram illustrates the logical relationship between this compound accumulation and the activation of Liver X Receptor (LXR) signaling.

G Increased Cholesterol Influx or Synthesis Increased Cholesterol Influx or Synthesis This compound Accumulation This compound Accumulation Increased Cholesterol Influx or Synthesis->this compound Accumulation LXR Activation LXR Activation This compound Accumulation->LXR Activation Increased Cholesterol Efflux Increased Cholesterol Efflux LXR Activation->Increased Cholesterol Efflux Suppression of Inflammatory Genes Suppression of Inflammatory Genes LXR Activation->Suppression of Inflammatory Genes

Caption: this compound-mediated activation of LXR signaling.

Experimental Protocols

Protocol 1: Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods described for the analysis of sterols in biological samples.[12][13][14][15][16]

1. Materials and Reagents:

  • Brain tissue (~50-100 mg)

  • Internal Standard (IS): Epicoprostanol or deuterated this compound (e.g., this compound-d6)

  • Ethanolic potassium hydroxide (KOH) solution

  • n-Hexane

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

2. Sample Preparation:

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Saponification: Add ethanolic KOH solution to the homogenate to hydrolyze sterol esters. Incubate at 70°C for 1 hour.

  • Extraction: After cooling, extract the non-saponifiable lipids (including this compound) by adding water and n-hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Derivatization: Re-dissolve the dried lipid extract in pyridine and add BSTFA with 1% TMCS. Heat at 60°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).

  • Injector: Operate in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic ions for this compound-TMS ether and the internal standard.

4. Quantification:

  • Calculate the peak area ratio of the this compound-TMS ether to the internal standard.

  • Determine the concentration of this compound in the sample using a calibration curve prepared with known amounts of this compound standard.

Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for sterol analysis in plasma.[11][17][18][19][20]

1. Materials and Reagents:

  • Plasma (50-100 µL)

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d6)

  • Methanol

  • Acetonitrile

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

2. Sample Preparation:

  • Protein Precipitation and Extraction: Add cold methanol containing the internal standard to the plasma sample. Vortex and centrifuge to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant containing the extracted lipids to a new tube.

  • Drying: Evaporate the supernatant to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase composition.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the sterols.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for this application.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, a potential MRM transition for this compound is m/z 367.4 → 147.1.[17]

4. Quantification:

  • Construct a calibration curve by analyzing standard solutions of this compound at different concentrations.

  • Calculate the peak area ratio of this compound to the internal standard in the samples.

  • Determine the concentration of this compound from the calibration curve.

Protocol 3: In Vivo Labeling of Brain Cholesterol with Deuterium Oxide (²H₂O)

This protocol allows for the dynamic measurement of cholesterol synthesis rates.[21][22][23]

1. Administration of ²H₂O:

  • Administer a bolus of 99.8% ²H₂O (e.g., via intraperitoneal injection) to achieve a target body water enrichment of 4-5%.

  • Provide drinking water containing a lower percentage of ²H₂O (e.g., 8%) to maintain a stable enrichment over the desired experimental period.

2. Sample Collection:

  • Collect blood samples at various time points to monitor body water enrichment.

  • At the end of the labeling period, collect brain tissue.

3. Measurement of ²H Enrichment:

  • Body Water Enrichment: Determine the ²H enrichment in plasma water using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

  • This compound and Cholesterol Enrichment:

    • Extract sterols from the brain tissue as described in Protocol 1 or 2.

    • Analyze the purified sterols by GC-MS or LC-MS/MS to measure the incorporation of deuterium.

4. Calculation of Fractional Synthesis Rate (FSR):

  • The FSR of cholesterol can be calculated based on the rate of deuterium incorporation into cholesterol over time, corrected for the precursor (body water) enrichment.

Applications in Drug Development

  • Target Engagement: For drugs designed to modulate DHCR24 or other enzymes in the cholesterol biosynthesis pathway, measuring changes in the this compound-to-cholesterol ratio can serve as a direct biomarker of target engagement in the CNS.

  • Pharmacodynamic Studies: this compound levels can be monitored in preclinical and clinical studies to assess the dose-response relationship and time course of a drug's effect on brain cholesterol synthesis.

  • Patient Stratification: In clinical trials for neurological disorders, baseline this compound levels could potentially be used to stratify patients based on their underlying rate of brain cholesterol synthesis.

Conclusion

This compound is a powerful and versatile biomarker for probing the complexities of brain cholesterol synthesis. The protocols and information provided herein offer a comprehensive guide for researchers and drug developers to effectively utilize this compound measurements in their studies. By carefully applying these methodologies, it is possible to gain valuable insights into the role of cholesterol metabolism in brain health and disease, and to accelerate the development of novel therapeutics for neurological disorders.

References

Application of Desmosterol in Studying Lipid Raft Dynamics: A Tool for Selective Perturbation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. They are crucial for various cellular processes, including signal transduction, protein trafficking, and virus entry. The study of lipid raft dynamics is essential for understanding these processes and for the development of therapeutics targeting raft-associated diseases. Desmosterol, the immediate precursor of cholesterol in the Bloch pathway of sterol synthesis, has emerged as a valuable tool for investigating lipid raft dynamics.[1][2] Unlike cholesterol, this compound is less effective at promoting the formation and stability of ordered lipid domains, making it a selective tool to perturb lipid rafts without the global cellular effects often seen with cholesterol depletion methods.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound to study lipid raft dynamics.

Principle of Application

The key difference between this compound and cholesterol lies in an additional double bond at position C24 in the tail of this compound.[1] This structural difference weakens its ordering potential in membranes.[1] Consequently, when cellular cholesterol is replaced by this compound, the stability and function of lipid rafts are impaired, while other cellular functions that are not dependent on highly ordered membrane domains remain largely unaffected.[1][3] This selective perturbation allows researchers to specifically investigate the roles of lipid rafts in various signaling pathways and cellular events.

Key Applications

  • Investigating Raft-Dependent Signaling: By replacing cholesterol with this compound, researchers can study the impact on signaling pathways known to be associated with lipid rafts, such as insulin receptor signaling.[1][4]

  • Selective Disruption of Lipid Rafts: this compound provides a more specific method for disrupting lipid rafts compared to traditional cholesterol depletion techniques, which can have broader, non-specific effects on cell function.[3]

  • Understanding Lipid-Protein Interactions: The altered membrane environment in the presence of this compound can be used to study how changes in lipid raft integrity affect the localization and function of raft-associated proteins.

  • Drug Discovery and Development: For diseases where lipid raft dysfunction is implicated, this compound can be used as a tool in screening assays to identify compounds that modulate raft-dependent processes.

Experimental Protocols

Protocol 1: Induction of this compound Accumulation in Cultured Cells

This protocol describes the induction of this compound accumulation in cultured cells by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24), which converts this compound to cholesterol. Azacosterol is a commonly used inhibitor for this purpose.[5]

Materials:

  • Cell line of interest (e.g., CHO, primary neurons)

  • Cell culture medium and supplements

  • Azacosterol hydrochloride (or other DHCR24 inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Reagents and equipment for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture the cells to the desired confluency (typically 70-80%) in their appropriate growth medium.

  • Preparation of Azacosterol Stock Solution: Prepare a stock solution of azacosterol hydrochloride in DMSO (e.g., 10 mM). Store at -20°C.

  • Treatment of Cells:

    • On the day of the experiment, dilute the azacosterol stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest azacosterol concentration.

    • Remove the old medium from the cells and replace it with the medium containing azacosterol or the vehicle control.

    • Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for this compound accumulation. The optimal time should be determined empirically.

  • Cell Harvesting:

    • After the incubation period, wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells in PBS and transfer them to a microcentrifuge tube.

    • Centrifuge the cell suspension to pellet the cells.

    • Remove the supernatant and store the cell pellet at -80°C for lipid analysis.

    • A separate plate of cells can be used to determine the protein concentration for normalization of lipid levels.

Protocol 2: Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of lipids from cultured cells and the subsequent quantification of this compound and cholesterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Materials:

  • Cell pellets from Protocol 1

  • Internal standards (e.g., d7-desmosterol, d7-cholesterol)

  • Methanol, Chloroform, Water (HPLC grade)

  • Solid Phase Extraction (SPE) columns (optional, for sample cleanup)

  • LC-MS/MS system with a C18 column

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a known volume of PBS.

    • Add a known amount of internal standards.

    • Add methanol and chloroform in a 2:1 ratio (v/v) to the cell suspension and vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate this compound and cholesterol using a C18 column with a suitable gradient elution program (e.g., using mobile phases of water and methanol/acetonitrile with a modifier like formic acid or ammonium acetate).

    • Detect and quantify this compound and cholesterol using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Quantify the amount of this compound and cholesterol by comparing their peak areas to those of the respective internal standards.

    • Normalize the lipid amounts to the total protein content of the cell lysate.

Data Presentation

Table 1: Hypothetical Dose-Response of Azacosterol on Sterol Levels in Cultured Cells

Azacosterol (µM)This compound (ng/mg protein)Cholesterol (ng/mg protein)This compound/Cholesterol Ratio
0 (Vehicle)5.5 ± 0.7155.2 ± 11.80.04
0.128.3 ± 3.5148.9 ± 10.10.19
0.592.1 ± 10.2125.4 ± 9.50.73
1.0160.7 ± 16.598.6 ± 8.11.63
5.0225.3 ± 24.172.3 ± 6.83.12

Data are represented as mean ± SD. Cells were treated for 48 hours. Values are hypothetical and should be determined empirically.[5]

Table 2: Comparison of Biophysical Properties of this compound and Cholesterol in Model Membranes

PropertyCholesterolThis compoundReference
Promotion of Ordered Domain FormationStrongWeaker[1]
Association with Detergent-Resistant MembranesHighLess Avid[1]
Membrane Condensing EffectSimilarSimilar[6][7]
Impact on Lipid PackingSimilarSimilar[6][7]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_downstream Downstream Applications start Start with Cultured Cells treatment Treat with Azacosterol (DHCR24 Inhibitor) start->treatment control Vehicle Control (DMSO) start->control harvest Harvest Cells treatment->harvest control->harvest lipid_extraction Lipid Extraction harvest->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Data Analysis lcms->data_analysis signaling Signaling Pathway Analysis data_analysis->signaling microscopy Fluorescence Microscopy data_analysis->microscopy protein_localization Protein Localization Studies data_analysis->protein_localization

Caption: Experimental workflow for studying lipid raft dynamics using this compound.

signaling_pathway Impact of this compound on Insulin Signaling cluster_cholesterol Cholesterol-Rich Lipid Raft cluster_this compound This compound-Containing Membrane IR_chol Insulin Receptor signaling_chol Downstream Signaling (e.g., PI3K/Akt pathway) IR_chol->signaling_chol Insulin Binding cholesterol Cholesterol cholesterol->IR_chol stabilizes IR_des Insulin Receptor signaling_des Impaired Downstream Signaling IR_des->signaling_des Insulin Binding This compound This compound This compound->IR_des destabilizes raft

Caption: this compound impairs raft-dependent insulin signaling.

The use of this compound to selectively perturb lipid rafts offers a powerful approach for dissecting the roles of these dynamic membrane domains in cellular physiology and disease. By following the detailed protocols and utilizing the provided data frameworks, researchers can effectively employ this compound as a tool to advance our understanding of lipid raft biology and to explore new therapeutic avenues.

References

Application Notes and Protocols for the Separation of Desmosterol and Cholesterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmosterol and cholesterol are structurally similar sterol isomers with critical but distinct roles in cellular physiology. While cholesterol is a well-known component of cell membranes and a precursor for steroid hormones and bile acids, its immediate precursor in the Bloch pathway of cholesterol biosynthesis, this compound, has emerged as a significant signaling molecule in its own right. This compound acts as a ligand for Liver X Receptors (LXR) and plays a role in regulating the Sterol Regulatory Element-Binding Protein (SREBP) pathway, impacting lipid metabolism and inflammatory responses.[1][2] The subtle difference in their structures—a double bond at C24 in the side chain of this compound—leads to significant differences in their biophysical properties and their ability to form and stabilize lipid rafts, which can affect raft-dependent signaling pathways like that of the insulin receptor.[3]

Given their distinct biological functions, the accurate separation and quantification of this compound and cholesterol are crucial for research in areas such as metabolic disorders, neurodegenerative diseases, and cancer. This document provides detailed application notes and protocols for various methods to separate these two important sterol isomers.

Methods for Separation

Several analytical techniques can be employed to separate this compound from cholesterol. The choice of method often depends on the sample matrix, the required sensitivity, and the intended downstream application. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Argentation chromatography, which utilizes silver ions to interact with the double bond in this compound, can also be a powerful tool, often used in conjunction with Thin-Layer Chromatography (TLC) or column chromatography.[4]

Chromatographic Methods: A Quantitative Comparison

The following table summarizes the quantitative performance of various chromatographic techniques for the separation of this compound and cholesterol.

MethodTypical Column/Stationary PhaseMobile/Carrier GasDetection LimitRecoveryRelative Standard Deviation (RSD) / CVKey Advantages
HPLC-UV C18 reverse-phase (e.g., µBondapak-C18, Poroshell 120 EC-C18)[5]Acetonitrile or Methanol/Acetonitrile (1:1, v/v)[6]~10 pmol[6]--Rapid separation (~10 min)[5]
HPLC-MS/MS C18 core-shell[7]Gradient with water/methanol[8]< 1 ng/mL[7]85-110%[7]<10%[7]High sensitivity and selectivity[8]
GC-MS HP-5, MXT-1 (thermally stable)[9]Helium or Hydrogen[7][10]pg/mL range88-117%<15%High resolving power for complex samples
SFC-MS ODS columnsSupercritical CO2---Faster than HPLC, less organic solvent use

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and Cholesterol Separation

This protocol is adapted from methods utilizing reversed-phase HPLC for the separation of sterols.[5][6][8]

1. Sample Preparation (from Plasma/Serum)

a. To 200 µL of plasma or serum, add an appropriate internal standard (e.g., epicoprostanol). b. Perform lipid extraction using a mixture of chloroform and methanol (2:1, v/v). c. Saponify the lipid extract by adding 1 M ethanolic KOH and incubating at 60°C for 1 hour to hydrolyze sterol esters. d. Neutralize the solution and extract the non-saponifiable lipids (containing free sterols) with hexane or diethyl ether. e. Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 3 µm particle size, 75 x 4.6 mm).[6]

  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (1:1, v/v).[6]

  • Flow Rate: 1 mL/min.[6]

  • Column Temperature: 15°C (reduced temperature can improve resolution).[8]

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: 240 nm (after oxidative conversion with cholesterol oxidase)[6] or 206 nm.[1]

    • MS/MS (APCI): For higher sensitivity and specificity, couple the HPLC system to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.[8] Monitor specific precursor-to-product ion transitions for this compound and cholesterol.

3. Data Analysis

Identify and quantify this compound and cholesterol by comparing their retention times and peak areas with those of authentic standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Cholesterol Analysis

This protocol is based on established GC-MS methods for sterol profiling.[9][10]

1. Sample Preparation and Derivatization

a. Follow the sample preparation steps (a-d) as described in the HPLC protocol. b. After evaporating the organic solvent, derivatize the sterols to increase their volatility. Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

2. GC-MS Conditions

  • Column: A non-polar capillary column such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

  • Oven Temperature Program:

    • Initial temperature: 260°C, hold for 3 minutes.

    • Ramp 1: Increase to 320°C at 10°C/min.

    • Ramp 2: Increase to 330°C at 2°C/min, hold for 8 minutes.

    • Ramp 3: Increase to 380°C at 30°C/min, hold for 3 minutes.[9]

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.[10]

  • Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and cholesterol-TMS ethers for enhanced sensitivity and specificity. For this compound, a quantitative ion of m/z 343 can be used.[9]

3. Data Analysis

Identify and quantify the TMS-derivatized sterols based on their retention times and the abundance of their characteristic ions compared to standards.

Protocol 3: Separation by Crystallization

This protocol provides a method for the bulk separation of sterols, which can be useful for preparative purposes.[11]

1. Dissolution

a. Dissolve the sterol mixture in a suitable solvent. A mixture of acetone and methanol can be effective.[11]

2. Cooling and Crystallization

a. Cool the solution to a low temperature (e.g., -20°C) and hold for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble sterol.[11] Cholesterol is generally less soluble than this compound in certain organic solvents at low temperatures.

3. Isolation

a. Separate the crystals from the mother liquor by filtration or centrifugation at low temperature.[11]

4. Purity Analysis

a. Analyze the purity of the crystalline fraction and the mother liquor using one of the chromatographic methods described above.

Signaling Pathways and Experimental Workflows

Distinct Roles of this compound and Cholesterol in Cellular Signaling

This compound is not merely a cholesterol precursor but an active signaling molecule. It is a potent endogenous ligand for Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[2] In contrast, cholesterol has a less direct role in LXR activation. Both this compound and cholesterol can suppress the SREBP pathway, which controls cholesterol biosynthesis and uptake.[1] However, their different abilities to integrate into and stabilize lipid rafts lead to distinct effects on signaling platforms within the cell membrane.[3]

Signaling_Pathways cluster_SREBP SREBP Pathway Regulation cluster_LXR LXR Pathway Activation cluster_Sterols Sterol Isomers SREBP SREBP SCAP SCAP SREBP->SCAP Binds Chol_Bio Cholesterol Biosynthesis SREBP->Chol_Bio Activates INSIG INSIG SCAP->INSIG Binds INSIG->SREBP Inhibits Processing LXR LXR RXR RXR LXR->RXR Heterodimerizes LXR_Target LXR Target Genes (e.g., ABCA1) RXR->LXR_Target Activates This compound This compound This compound->INSIG Suppresses This compound->LXR Potent Activator Cholesterol Cholesterol Cholesterol->INSIG Suppresses

Caption: Differential regulation of SREBP and LXR pathways by this compound and cholesterol.
Experimental Workflow for Sterol Separation and Analysis

The following diagram illustrates a typical workflow for the separation and analysis of this compound and cholesterol from a biological sample.

Experimental_Workflow start Biological Sample (e.g., Plasma, Cells) extraction Lipid Extraction (e.g., Chloroform/Methanol) start->extraction saponification Saponification (Hydrolysis of Sterol Esters) extraction->saponification cleanup Solid Phase Extraction (SPE Cleanup) saponification->cleanup derivatization Derivatization (for GC-MS) (e.g., Silylation) cleanup->derivatization analysis Chromatographic Separation cleanup->analysis gcms GC-MS derivatization->gcms hplc HPLC analysis->hplc detection Detection and Quantification hplc->detection gcms->detection uv UV Detector detection->uv ms Mass Spectrometer detection->ms data Data Analysis uv->data ms->data

Caption: General workflow for the separation and analysis of this compound and cholesterol.

References

Application Notes and Protocols: The Use of Stable Isotope-Labeled Desmosterol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Desmosterol is a critical intermediate in the Bloch pathway of cholesterol biosynthesis and its levels are indicative of cellular metabolic states.[1][2] The use of stable isotope-labeled this compound, such as D6-desmosterol, provides a powerful tool for tracing the dynamics of cholesterol metabolism and understanding the pathophysiology of various diseases, including Alzheimer's disease and certain cancers.[3][4][5] Stable isotope labeling allows for the precise quantification of metabolic flux and the elucidation of complex biochemical pathways without the safety concerns associated with radioactive isotopes.[6][7] These application notes provide detailed protocols for the use of stable isotope-labeled this compound in metabolic studies, from cell culture and labeling to sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).

Key Applications:

  • Metabolic Flux Analysis: Tracing the conversion of this compound to cholesterol and other downstream metabolites.

  • Biomarker Discovery: Investigating this compound as a potential biomarker in various diseases.[3][8]

  • Drug Development: Assessing the efficacy of therapeutic agents that target cholesterol metabolism.

  • Pathway Elucidation: Understanding the regulation of cholesterol biosynthesis and its interplay with other metabolic pathways.[4][9][10]

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Labeling of this compound in Cultured Cells

This protocol describes the use of a stable isotope-labeled precursor to trace the synthesis of this compound and its subsequent conversion to cholesterol in a cell culture model.

Materials and Reagents:

  • Cell line of interest (e.g., primary cortical neurons, J774 macrophages)[9][11]

  • Cell culture medium and supplements (e.g., RPMI, Neurobasal medium, FBS, LPDS)[9][11]

  • Stable isotope-labeled precursor (e.g., [2-14C]acetate)[9]

  • Stable isotope-labeled internal standards (e.g., D6-desmosterol, D7-cholesterol)[3]

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol, hexane)[11]

  • LC-MS grade solvents for mobile phase (e.g., water, methanol, acetonitrile, formic acid, ammonium acetate)[11]

  • Poly-D-lysine coated culture plates[11]

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 or pentafluorophenyl (PFP) column[11][12]

Procedure:

  • Cell Culture and Plating:

    • Culture cells in the appropriate medium and conditions. For primary neurons, plate on poly-D-lysine coated surfaces.[11]

    • Seed cells at a desired density and allow them to adhere and grow.

  • Stable Isotope Labeling:

    • Prepare the labeling medium by supplementing the culture medium with the stable isotope-labeled precursor (e.g., 40 µCi [2-14C]acetate per 10^7 cells).[9]

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the labeling medium to the cells and incubate for the desired time course (e.g., 10 hours or 72 hours).[9]

  • Sample Collection:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable method (e.g., adding 0.5 ml of 10% KOH).[9]

    • Scrape the cells and collect the lysate.

  • Lipid Extraction:

    • Add a known amount of internal standards (e.g., D6-desmosterol, D7-cholesterol) to the cell lysate.[3]

    • Perform a Bligh-Dyer extraction by adding methanol and chloroform (2:1, v/v). Vortex and then add chloroform and water to induce phase separation.[11]

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.[11]

    • Dry the lipid extract under a stream of nitrogen.[11]

  • Sample Preparation for LC-MS:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).[11]

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable chromatographic method to separate the sterols. For example, a gradient elution with water-methanol and methanol on a C18 column.[3]

    • Operate the mass spectrometer in positive ion mode and use selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the labeled and unlabeled this compound and cholesterol.[3][8] The ions to be monitored could be m/z 367.3 for this compound, 373.3 for D6-desmosterol, 369.3 for cholesterol, and 376.3 for D7-cholesterol.[3]

Protocol 2: Induction of this compound Accumulation

This protocol uses an inhibitor of 24-dehydrocholesterol reductase (DHCR24) to induce the accumulation of this compound.[11]

Materials and Reagents:

  • DHCR24 inhibitor (e.g., azacosterol)[11]

  • DMSO (for dissolving the inhibitor)

  • Cell culture reagents as in Protocol 1

Procedure:

  • Cell Culture and Treatment:

    • Culture cells as described in Protocol 1.

    • Prepare a stock solution of the DHCR24 inhibitor in DMSO.

    • Treat the cells with varying concentrations of the inhibitor (e.g., 0.1 to 5.0 µM azacosterol) for a specific duration (e.g., 48 hours).[11] Include a vehicle control (DMSO).

  • Sample Collection and Analysis:

    • Follow steps 3-6 from Protocol 1 to collect, extract, and analyze the sterol levels.

Data Presentation

Quantitative data from these experiments should be presented in clear and structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Dose-Response of a DHCR24 Inhibitor on Sterol Levels

Inhibitor Conc. (µM)This compound (ng/mg protein)Cholesterol (ng/mg protein)This compound/Cholesterol Ratio
0 (Vehicle)4.8 ± 0.7152.1 ± 11.50.03
0.128.3 ± 3.5147.8 ± 9.80.19
0.592.1 ± 10.2118.4 ± 8.10.78
1.0158.6 ± 16.392.7 ± 7.21.71
5.0215.4 ± 21.968.9 ± 5.93.13
Data are represented as mean ± SD. Cells were treated for 48 hours.[11]

Table 2: Hypothetical Time-Course of Stable Isotope Incorporation into Sterols

Time (hours)Labeled this compound (%)Labeled Cholesterol (%)
000
215.2 ± 2.11.5 ± 0.3
645.8 ± 4.38.9 ± 1.1
1278.1 ± 6.925.4 ± 3.2
2485.3 ± 7.555.7 ± 5.8
4882.6 ± 7.175.2 ± 6.9
Data are represented as the percentage of the total pool of each sterol that is labeled, shown as mean ± SD.

Visualizations

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis cluster_Bloch Bloch Pathway Zymosterol Zymosterol Cholesta_7_24_dien_3beta_ol Cholesta-7,24-dien-3beta-ol Zymosterol->Cholesta_7_24_dien_3beta_ol Cholesta_5_7_24_trien_3beta_ol Cholesta-5,7,24-trien-3beta-ol Cholesta_7_24_dien_3beta_ol->Cholesta_5_7_24_trien_3beta_ol This compound This compound Cholesta_5_7_24_trien_3beta_ol->this compound Cholesterol Cholesterol This compound->Cholesterol DHCR24

Caption: The Bloch pathway of cholesterol biosynthesis, highlighting the conversion of this compound to cholesterol by DHCR24.

Experimental_Workflow cluster_workflow Stable Isotope Labeling Workflow Cell_Culture 1. Cell Culture Labeling 2. Introduce Stable Isotope Precursor Cell_Culture->Labeling Incubation 3. Incubate for Time Course Labeling->Incubation Collection 4. Cell Lysis and Collection Incubation->Collection Extraction 5. Lipid Extraction with Internal Standards Collection->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing

Caption: A typical experimental workflow for stable isotope labeling studies of this compound metabolism.

SREBP_Pathway cluster_srebp SREBP Pathway Regulation by Sterols cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex (in ER) Golgi Golgi Apparatus SREBP_SCAP->Golgi Low Sterols Proteases Proteases Golgi->Proteases nSREBP nSREBP (active form) Proteases->nSREBP Nucleus Nucleus nSREBP->Nucleus SRE Sterol Response Element (SRE) nSREBP->SRE Gene_Expression Target Gene Expression (e.g., HMGCR) This compound This compound This compound->SREBP_SCAP Inhibits transport Cholesterol Cholesterol Cholesterol->SREBP_SCAP Inhibits transport

Caption: Regulation of the SREBP pathway by this compound and cholesterol, which inhibit the transport of the SREBP-SCAP complex to the Golgi.[9]

References

Application Notes & Protocols for the Analytical Profiling of Sterols, Including Desmosterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sterols are essential lipids that play critical roles in cellular structure and signaling. The accurate profiling of sterols is crucial for understanding lipid metabolism, diagnosing diseases, and for the development of therapeutic drugs. Desmosterol, the immediate precursor of cholesterol in the Bloch pathway of cholesterol biosynthesis, has emerged as a significant biomolecule.[1] It is not only a key intermediate but also a signaling molecule, notably acting as a dominant ligand for the liver X receptor (LXR), which regulates lipid metabolism and inflammatory responses.[1][2] This document provides detailed application notes and protocols for the analytical profiling of sterols with a focus on this compound, utilizing modern chromatographic and mass spectrometric techniques.

Analytical Techniques for Sterol Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the quantitative analysis of sterols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for sterol analysis, GC-MS offers high chromatographic resolution.[3] Sterols are typically derivatized, often silylated, to increase their volatility and improve chromatographic performance.[4] GC-MS provides detailed structural information based on electron ionization (EI) fragmentation patterns. This compound has a characteristic m/z peak at 384.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for sterol analysis due to its high sensitivity, selectivity, and the ability to analyze underivatized sterols.[6] Reversed-phase liquid chromatography is commonly used for separation.[7] Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources, with APCI often favored for less polar sterols.[7] Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer enhances selectivity and sensitivity for quantification.[8][9]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of various methods for the quantification of this compound and other relevant sterols in human plasma.

AnalyteMethodLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
This compoundUPLC-MS/MS0.1 - 100.1Not Specified[7]
LathosterolUPLC-MS/MS0.1 - 100.1Not Specified[7]
LanosterolUPLC-MS/MS0.1 - 100.1Not Specified[7]
This compoundLC-APCI-MS0.01 - 30 (ng/mL)Not SpecifiedNot Specified[10]
CholesterolLC-APCI-MS0.1 - 10 (mg/mL)Not SpecifiedNot Specified[10]
Multiple SterolsHPLC-MSNot Specified~0.001 (ng/mL in plasma)85 - 110[9][11][12]
Animal and Plant SterolsGC-FID>0.99 (Correlation Coefficient)<0.00493 - 108[13]

Experimental Protocols

Protocol 1: Comprehensive Sterol Extraction from Human Plasma

This protocol is adapted from a comprehensive method for the extraction of multiple sterols from human plasma.[8][9][11]

Materials:

  • Human plasma (200 µL)

  • Deuterated internal standards (e.g., this compound-d6)

  • Methanol:Dichloromethane (2:1, v/v)

  • 1 M KOH in 90% ethanol (for saponification)

  • Hexane

  • Toluene

  • 30% Isopropanol in hexane

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 200 µL of human plasma in a glass tube, add the deuterated internal standards.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of methanol:dichloromethane (2:1, v/v). Vortex vigorously for 5 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases.[14]

  • Collection of Organic Phase: Carefully collect the lower organic phase and transfer it to a new glass tube.

  • Saponification (for total sterol analysis): Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried extract in 1 mL of 1 M KOH in 90% ethanol. Incubate at 60°C for 1 hour to hydrolyze sterol esters.[14]

  • Sterol Extraction post-saponification: After cooling, add 1 mL of water and 2 mL of hexane. Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes. Collect the upper hexane layer. Repeat the hexane extraction twice more. Pool the hexane extracts and dry under a stream of nitrogen.[14]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Reconstitute the dried extract from the previous step in 1 mL of toluene and load it onto the SPE cartridge.

    • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.

    • Elute the sterols with 8 mL of 30% isopropanol in hexane.[14]

  • Final Preparation: Dry the eluate under a nitrogen stream and reconstitute in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound, Lathosterol, and Lanosterol

This protocol is based on a method for the simultaneous quantification of key cholesterol precursors in human plasma.[7]

Instrumentation:

  • UPLC System (e.g., Waters Acquity)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 5500) with a positive mode APCI source

  • Reversed-phase C18 column (e.g., Thermo Hypersil GOLD, 100 × 2.1 mm, 1.9 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes. (Specifics to be optimized based on the system).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive APCI

  • MRM Transitions:

    • This compound: m/z 367.4 → 147.1

    • Lathosterol: m/z 369.3 → 161.1

    • Lanosterol: m/z 409.43 → 109.1

    • Internal Standard (e.g., 25-hydroxycholesterol-d6): m/z 375.6 → 95.1

  • Data Analysis: A linear regression with 1/concentration^2 weighting can be used for the calibration curve established from 0.1 µg/mL to 10 µg/mL for each analyte in human plasma.[7]

Visualizations: Pathways and Workflows

Cholesterol Biosynthesis: The Bloch Pathway

The following diagram illustrates the final steps of the Bloch pathway for cholesterol synthesis, highlighting the position of this compound as the immediate precursor to cholesterol.

Cholesterol_Biosynthesis Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps Cholesterol Cholesterol This compound->Cholesterol Reduction of C24-C25 double bond DHCR7 DHCR7 DHCR24 DHCR24 DHCR24->this compound

Bloch Pathway of Cholesterol Synthesis
Analytical Workflow for Sterol Profiling

This diagram outlines the general experimental workflow for the analysis of sterols from biological samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample LLE Liquid-Liquid Extraction Sample->LLE Saponification Saponification (optional) LLE->Saponification SPE Solid-Phase Extraction Saponification->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Quantification Quantification MS->Quantification

Sterol Profiling Workflow
This compound Signaling through LXR

This compound acts as a natural ligand for the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation.

Desmosterol_Signaling This compound This compound LXR LXR/RXR This compound->LXR Binds and Activates Nucleus Nucleus LXR->Nucleus Translocates to LXR_Target_Genes LXR Target Genes (e.g., ABCA1, SREBF1c) Nucleus->LXR_Target_Genes Upregulates Transcription Lipid_Efflux Increased Cholesterol Efflux LXR_Target_Genes->Lipid_Efflux Inflammation Suppression of Inflammatory Genes LXR_Target_Genes->Inflammation

This compound-LXR Signaling Pathway

References

Application Notes and Protocols for High-Throughput Desmosterol Screening Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmosterol, the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, has emerged as a critical regulator of lipid metabolism and inflammatory responses.[1][2][3] It functions as an endogenous ligand for Liver X Receptors (LXRs) and an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) processing.[1] Dysregulation of this compound levels has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers, making it an attractive therapeutic target. High-throughput screening (HTS) of small molecule libraries to identify modulators of this compound levels or its downstream signaling pathways is a promising strategy for drug discovery.

This document provides detailed application notes and protocols for the development of various immunoassays tailored for high-throughput screening of this compound. The described methods include a competitive enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Signaling Pathways Involving this compound

This compound plays a pivotal role in two major interconnected signaling pathways that govern cellular lipid homeostasis and inflammation: the Liver X Receptor (LXR) pathway and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

  • LXR Activation: this compound acts as an endogenous agonist for LXRs. Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, upregulating the expression of proteins involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid metabolism.[4]

  • SREBP Inhibition: this compound, similar to cholesterol, can inhibit the processing and activation of SREBPs. SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting SREBP, this compound provides a negative feedback mechanism to prevent excessive lipid accumulation.[1]

Desmosterol_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound LXR LXR This compound->LXR activates SREBP_complex SREBP-SCAP-INSIG Complex (ER) This compound->SREBP_complex inhibits dissociation LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE binds Gene_Expression Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Gene_Expression induces SREBP_cleavage SREBP Cleavage (Golgi) SREBP_complex->SREBP_cleavage nSREBP nSREBP SREBP_cleavage->nSREBP SRE SRE nSREBP->SRE binds Lipogenic_Genes Lipogenic Gene Expression SRE->Lipogenic_Genes induces

Caption: this compound signaling pathways.

Generation of Anti-Desmosterol Monoclonal Antibodies

A highly specific monoclonal antibody is the cornerstone of a reliable immunoassay. As this compound is a small molecule, it is not immunogenic on its own and requires conjugation to a carrier protein to elicit a robust immune response.

Experimental Protocol:
  • Hapten-Carrier Conjugation:

    • Synthesize a this compound derivative with a linker arm containing a reactive group (e.g., carboxyl or amino group) suitable for conjugation. This can be achieved by modifying the hydroxyl group of this compound.

    • Conjugate the this compound derivative to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays, using standard cross-linking chemistry (e.g., EDC/NHS for carboxyl groups).

    • Purify the this compound-protein conjugate by dialysis or size-exclusion chromatography to remove unreacted components.

    • Characterize the conjugate to determine the molar ratio of this compound to the carrier protein.

  • Immunization and Hybridoma Production:

    • Immunize mice (e.g., BALB/c) with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Monitor the immune response by periodically testing serum titers against this compound-BSA using an indirect ELISA.

    • Once a high titer is achieved, perform a final boost and harvest splenocytes from the immunized mice.

    • Fuse the splenocytes with myeloma cells to generate hybridomas.

    • Select for fused cells using HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning:

    • Screen hybridoma supernatants for the presence of anti-desmosterol antibodies using an indirect ELISA with this compound-BSA as the coating antigen.

    • Select positive clones and perform single-cell cloning by limiting dilution to ensure monoclonality.

    • Further characterize the secreted monoclonal antibodies for their specificity and affinity. Assess cross-reactivity with structurally related sterols, particularly cholesterol.

High-Throughput Screening Immunoassay Platforms

For the screening of large compound libraries, it is essential to employ assay formats that are rapid, sensitive, and amenable to automation. Below are protocols for three such platforms: competitive ELISA, HTRF, and AlphaLISA.

Competitive ELISA

This is a robust and cost-effective method for quantifying small molecules. In this format, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of anti-desmosterol antibody.

Competitive_ELISA_Workflow A Coat plate with anti-desmosterol Ab B Block non-specific binding sites A->B C Add sample/standard and this compound-HRP B->C D Incubate and Wash C->D E Add TMB substrate D->E F Incubate and add stop solution E->F G Read absorbance at 450 nm F->G

Caption: Competitive ELISA workflow.
  • Plate Coating: Coat a 96- or 384-well microplate with the anti-desmosterol monoclonal antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: Add this compound standards or test compounds, followed immediately by a fixed concentration of this compound conjugated to horseradish peroxidase (HRP). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark until a blue color develops.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow. Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a proximity-based assay that combines fluorescence resonance energy transfer (FRET) with time-resolved detection, minimizing background fluorescence and increasing sensitivity.

HTRF_Workflow A Add sample/standard, This compound-d2, and anti-desmosterol-Eu3+ B Incubate A->B C Excite at 320 nm B->C D Read emission at 620 nm and 665 nm C->D E Calculate HTRF ratio (665/620) D->E

Caption: HTRF assay workflow.
  • Reagent Preparation: Prepare a solution containing the anti-desmosterol antibody conjugated to a Europium cryptate (Eu³⁺) donor and this compound conjugated to a d2 acceptor.

  • Assay Reaction: In a low-volume 384-well plate, add the this compound standards or test compounds.

  • Addition of HTRF Reagents: Add the pre-mixed HTRF antibody-conjugate and this compound-d2 solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the competition reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader, with excitation at 320 nm and emission detection at 620 nm (Eu³⁺ emission) and 665 nm (d2 emission due to FRET). The HTRF ratio (665/620) is inversely proportional to the concentration of this compound in the sample.

AlphaLISA Assay

AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and suitable for HTS. The assay relies on the proximity of donor and acceptor beads, which are brought together by a specific biomolecular interaction.

AlphaLISA_Workflow A Add sample/standard, biotinylated this compound, and anti-desmosterol acceptor beads B Incubate A->B C Add streptavidin donor beads B->C D Incubate in the dark C->D E Excite at 680 nm and read emission at 615 nm D->E

Caption: AlphaLISA assay workflow.
  • Reagent Preparation: Prepare biotinylated this compound and conjugate the anti-desmosterol antibody to AlphaLISA acceptor beads.

  • Competition Reaction: In a 384- or 1536-well plate, add this compound standards or test compounds, biotinylated this compound, and the anti-desmosterol acceptor beads.

  • Incubation: Incubate at room temperature to allow for the competitive binding to occur.

  • Addition of Donor Beads: Add streptavidin-coated donor beads.

  • Incubation: Incubate in the dark at room temperature to allow the donor beads to bind to the biotinylated this compound that is captured by the acceptor beads.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the amount of this compound in the sample.

Data Presentation and Analysis

For each assay, a standard curve should be generated using a serial dilution of a known concentration of this compound. The concentration of this compound in the test samples can then be interpolated from this curve. For HTS, results are often expressed as a percentage of inhibition compared to a negative control.

Table 1: Comparison of Immunoassay Platforms for this compound Screening
ParameterCompetitive ELISAHTRFAlphaLISA
Principle Enzyme-linked immunosorbent assayHomogeneous Time-Resolved FluorescenceAmplified Luminescent Proximity Assay
Format Heterogeneous (requires washing)Homogeneous (no-wash)Homogeneous (no-wash)
Throughput Moderate to HighHighVery High
Sensitivity ng/mL rangeSub-ng/mL to pg/mL rangepg/mL to fg/mL range
Sample Volume 50-100 µL5-20 µL2-10 µL
Assay Time 4-6 hours1-4 hours1-3 hours
Cost per well LowModerateHigh
Interference Matrix effects, compound colorCompound fluorescenceSinglet oxygen quenchers
Table 2: Typical Assay Performance Characteristics
ParameterTarget Value
Limit of Detection (LOD) Lowest concentration statistically different from blank
Limit of Quantitation (LOQ) Lowest concentration with acceptable precision and accuracy
Dynamic Range Concentration range between LOQ and ULOQ
Precision (%CV) < 15% (intra-assay), < 20% (inter-assay)
Accuracy (% Recovery) 80-120%
Specificity Minimal cross-reactivity with related sterols
Z'-factor (for HTS) > 0.5

Troubleshooting

High-throughput screening campaigns can be prone to various issues. Below is a summary of common problems and their potential solutions.

Table 3: Troubleshooting Guide for this compound Immunoassays
IssuePossible CauseSuggested Solution
High Background Insufficient blocking, non-specific antibody binding, contaminated reagentsIncrease blocking time/concentration, use a different blocking agent, check reagent quality.
Low Signal Inactive reagents, incorrect concentrations, insufficient incubation timeCheck reagent storage and expiration, optimize reagent concentrations, increase incubation time.
High Variability (%CV) Pipetting errors, inconsistent washing, edge effectsCalibrate pipettes, ensure consistent washing technique, use a plate shaker, avoid using outer wells.
False Positives Compound interference (autofluorescence, color), non-specific inhibitionPerform counter-screens, use alternative detection methods for hit confirmation.
False Negatives Low compound potency, compound instability, insufficient incubation timeScreen at multiple concentrations, check compound stability in assay buffer, optimize incubation time.

Conclusion

The development of robust and sensitive immunoassays is crucial for the high-throughput screening of compounds that modulate this compound levels. The choice of assay platform will depend on the specific requirements of the screening campaign, including throughput, sensitivity, and cost. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish reliable this compound screening assays to accelerate the discovery of novel therapeutics for a range of metabolic and inflammatory diseases.

References

Application Notes and Protocols for Employing Desmosterol in Studies of LXR Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing desmosterol, an endogenous sterol intermediate, as a tool to study the agonist activity of Liver X Receptors (LXRs). This compound has emerged as a key regulator of lipid homeostasis, exhibiting a unique profile of LXR activation, particularly in macrophages, while simultaneously suppressing the SREBP (Sterol Regulatory Element-Binding Protein) pathway.[1][2] This dual activity makes it an attractive molecule for research into atherosclerosis, inflammation, and other metabolic diseases, offering a potential therapeutic advantage over synthetic LXR agonists that often induce undesirable lipogenic effects.[1][3]

This document outlines detailed protocols for key experiments, presents quantitative data from published studies in a clear tabular format, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on LXR and SREBP target gene expression in different cell types, as reported in the scientific literature.

Table 1: Effect of this compound on LXR and SREBP Target Gene Expression in Macrophages

GeneCell TypeThis compound Concentration (µM)Fold Change vs. VehicleReference CompoundFold Change (Reference)Citation
Abca1Mouse TGEMs108.06 ± 1.80GW3965 (1 µM)22.77 ± 4.62[3]
Abca1Mouse TGEMs108.51 ± 1.40T0901317 (1 µM)19.05 ± 3.86[4]
Dhcr24Mouse TGEMs100.19 ± 0.04GW3965 (1 µM)No significant change[3]
FasnMouse TGEMs10No significant changeGW3965 (1 µM)7.13 ± 1.64[3]
Abcg1Mouse Peritoneal MacrophagesNot SpecifiedSimilar to GW3965GW3965Not Specified

TGEMs: Thioglycollate-elicited macrophages

Table 2: Comparative Effect of this compound and Synthetic LXR Agonists in Hepatocytes

GeneCell TypeThis compound Concentration (µM)Fold Change vs. VehicleReference CompoundFold Change (Reference)Citation
Abca1Primary Mouse Hepatocytes10No significant effectGW3965 (1 µM)5.58 ± 1.28[1]
FasnPrimary Mouse Hepatocytes10No significant effectGW3965 (1 µM)3.64 ± 0.34[1]
ABCA1Human HepG2 cells10No significant effectT0901317 (1 µM)1.80 ± 0.30[4]

Note on EC50: While this compound is confirmed as a direct LXR ligand, a precise EC50 value for its agonist activity on LXRα or LXRβ is not consistently reported in the reviewed literature. The provided data demonstrates a significant effect at a concentration of 10 µM in macrophage cell models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key molecular pathways and a typical experimental workflow for studying this compound's LXR agonist activity.

LXR_Signaling_Pathway This compound This compound LXR LXR This compound->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in Target Gene Promoters LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Induces Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

LXR signaling pathway activation by this compound.

Dual_Regulation_Pathway cluster_LXR LXR Pathway cluster_SREBP SREBP Pathway This compound This compound LXR LXR Activation This compound->LXR Activates SCAP SCAP Interaction This compound->SCAP Interacts with ABCA1_ABCG1 ↑ ABCA1, ABCG1 Expression LXR->ABCA1_ABCG1 Cholesterol_Efflux ↑ Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux SREBP_Processing ↓ SREBP Processing SCAP->SREBP_Processing Lipogenesis_Genes ↓ Lipogenic Gene Expression (e.g., FASN) SREBP_Processing->Lipogenesis_Genes

Dual regulation of LXR and SREBP pathways by this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Prepare this compound Stock Solution Cell_Culture Cell Culture (e.g., Macrophages, Hepatocytes) Start->Cell_Culture Treatment Treat Cells with this compound (and controls, e.g., vehicle, synthetic LXR agonist) Cell_Culture->Treatment Reporter_Assay LXR Reporter Gene Assay (Luciferase) Treatment->Reporter_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for ABCA1, FASN, etc.) Treatment->Gene_Expression ChIP_Assay Chromatin Immunoprecipitation (ChIP) (LXR binding to promoters) Treatment->ChIP_Assay Data_Analysis Data Analysis and Interpretation Reporter_Assay->Data_Analysis Gene_Expression->Data_Analysis ChIP_Assay->Data_Analysis

Experimental workflow for assessing LXR agonist activity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the LXR agonist activity of this compound.

Protocol 1: Preparation of this compound for Cell-Based Assays

Objective: To prepare a stock solution of this compound for consistent and effective delivery to cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 2 mg/mL or 5.19 mM).[2] Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Culture and Treatment

Objective: To culture relevant cell lines and treat them with this compound to study its effects on LXR signaling.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Complete growth medium appropriate for the cell line (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Positive control (e.g., synthetic LXR agonist like GW3965 or T0901317)

Procedure:

  • Culture the cells of interest in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow overnight.

  • The next day, prepare the treatment media by diluting the this compound stock solution, vehicle control, and positive control to their final desired concentrations in fresh cell culture medium.

  • Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubate the cells for the desired treatment duration (e.g., 18-24 hours for gene expression studies).

  • After incubation, proceed with the desired downstream analysis (e.g., RNA extraction for qRT-PCR, cell lysis for reporter assays).

Protocol 3: LXR Luciferase Reporter Gene Assay

Objective: To quantitatively measure the activation of LXR by this compound in a cell-based system.

Materials:

  • HepG2 cells (or other suitable cell line)

  • LXR expression vector (e.g., pCMX-hLXRα)

  • LXR-responsive reporter plasmid containing a luciferase gene downstream of LXR response elements (LXREs)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium.

  • Transfection:

    • For each well, prepare a DNA mix by diluting the LXR expression vector, LXRE-luciferase reporter, and the normalization control plasmid in Opti-MEM®.

    • In a separate tube, dilute the transfection reagent in Opti-MEM®.

    • Combine the DNA mix and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After this, replace the transfection medium with fresh complete growth medium.

  • Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound, a vehicle control, and a positive control LXR agonist for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the dual-luciferase reporter assay system manufacturer's instructions.

    • Measure the firefly luciferase activity in a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same wells.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction of LXR activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of LXR and SREBP target genes in response to this compound treatment.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR® Green or TaqMan® qPCR master mix

  • Primers specific for target genes (e.g., ABCA1, ABCG1, FASN, DHCR24) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR® Green or TaqMan® master mix, forward and reverse primers for the gene of interest, and nuclease-free water.

    • Add the cDNA template to the master mix in a qPCR plate. Include no-template controls for each primer set.

  • qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions for your primers and instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated samples.

Protocol 5: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment leads to the recruitment of LXR to the promoter regions of its target genes.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Anti-LXRα or anti-LXRβ antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the LXRE in the promoter of a target gene (e.g., ABCA1) and a negative control region.

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin overnight with an anti-LXR antibody or a control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers flanking the LXRE of a target gene promoter.

  • Data Analysis: Calculate the enrichment of the target promoter region in the LXR immunoprecipitated samples compared to the IgG control samples. An increase in enrichment upon this compound treatment indicates enhanced LXR binding.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desmosterol Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the derivatization of desmosterol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization and analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Intensity of this compound Derivative Incomplete Derivatization: Silylation reagents are highly sensitive to moisture. The presence of water will consume the reagent and prevent the reaction from going to completion.[1]- Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and the sample extract before adding the derivatization reagent. Store reagents under an inert gas.[1][2] - Optimize Reaction Conditions: A common starting point is heating at 60–70°C for 30–60 minutes.[1][3] Adjust time and temperature as needed. - Use a Catalyst: Add 1% Trimethylchlorosilane (TMCS) to your silylating agent (e.g., BSTFA) to improve the derivatization of sterically hindered hydroxyl groups like the one on this compound.[1][4] - Check Reagent Ratio: Use a slight molar excess of the silylating reagent to ensure the reaction is driven to completion.[1]
Sample Degradation: The this compound molecule or its derivative may be degrading in the GC inlet due to excessive temperature.- Optimize GC Inlet Temperature: Ensure the injector temperature is high enough for volatilization but not so high that it causes thermal degradation. An injector temperature of 275°C has been used successfully.[5]
Active Sites in the GC System: Active sites (e.g., free silanol groups) in the injector liner or on the column can adsorb the analyte, leading to peak loss.[6]- Use a Deactivated Liner: Employ a silanized or deactivated injector liner to minimize active sites.[1] - Condition the System: Perform several injections of a high-concentration standard to saturate active sites before running analytical samples.[6]
Presence of Multiple Peaks for this compound Incomplete Silylation: Both the derivatized and underivatized forms of this compound are being detected.- Re-optimize Derivatization: Review and enhance the derivatization protocol (reagent choice, reaction time, temperature) to ensure the reaction proceeds to completion.[1]
Co-elution with Interfering Compounds: Another compound in the sample matrix has a similar retention time. For instance, one of the two chromatographic peaks for 7α-hydroxycholesterol can co-elute with this compound.[7]- Improve Chromatographic Resolution: Modify the GC temperature program (e.g., use a slower ramp rate) to better separate the peaks.[2] - Use Selected Ion Monitoring (SIM): Monitor for a specific, quantitative ion of the this compound derivative (e.g., m/z 343) to distinguish it from interfering compounds.[7][8]
Broad or Tailing Peaks Adsorption in the GC System: Active sites in the liner or column are interacting with the analyte.- Silanize Glassware and Liners: Deactivate all glass surfaces that come into contact with the sample.[1] - Check Column Health: Ensure the GC column is not degraded. If necessary, clip the front end of the column or replace it.
Presence of Underivatized this compound: Free sterols are more polar and tend to exhibit poor peak shape compared to their silylated counterparts.[1][9]- Confirm Complete Derivatization: Ensure the derivatization reaction has gone to completion.[1]
Poor Reproducibility Presence of Moisture: Inconsistent amounts of water in samples or reagents will lead to variable derivatization efficiency.- Maintain Strict Anhydrous Conditions: Consistently dry all samples, solvents, and glassware. Handle silylating reagents carefully to prevent moisture contamination.[1]
Sample Handling/Injection Variability: Inconsistent injection volumes or sample loss during transfer can lead to poor precision.- Use an Internal Standard (IS): Add an internal standard (e.g., 5α-cholestane or epicoprostanol) prior to derivatization to correct for variations in sample preparation and injection.[8][10] - Automate Injections: Use an autosampler for consistent injection volumes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: Derivatization is a critical step for analyzing sterols like this compound by GC. The primary reasons are to:

  • Increase Volatility: this compound has a polar hydroxyl group that makes it non-volatile. Replacing the active hydrogen with a nonpolar group, such as a trimethylsilyl (TMS) group, significantly increases its volatility, allowing it to travel through the GC column.[9]

  • Improve Peak Shape: The polar nature of underivatized sterols can lead to interactions with the GC column, resulting in broad, tailing peaks and poor resolution. Derivatization creates a less polar molecule, leading to sharper, more symmetrical peaks.[9]

  • Enhance Thermal Stability: Silylation protects the molecule from degradation at the high temperatures used in the GC injector and column.

Q2: What are the common silylating reagents for this compound, and how do they compare?

A2: Several silylating reagents are available, with the most common being N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11] A study comparing different silylation mixtures found that a combination of MSTFA, 1,4-dithioerythritol (DTE), and trimethyliodosilane (TMIS) offered the best specificity and sensitivity for analyzing cholesterol precursors like this compound.[11][12] BSTFA, often mixed with a catalyst like 1% TMCS, is also widely and effectively used.[4][11] MTBSTFA can also be used and has been shown to have good overall performance in some applications.[11]

Q3: What are the optimal reaction conditions for this compound silylation?

A3: Optimal conditions involve a balance of temperature, time, and reagent choice. A typical starting point for silylation with reagents like BSTFA or MSTFA is to heat the sample with the reagent in a sealed vial at 60-70°C for 30-60 minutes.[1][3][11] The reaction is performed in an anhydrous solvent like pyridine or acetonitrile.[3][4][6] It is crucial to ensure all components are free of water to prevent reagent hydrolysis.[1]

Q4: How stable are the trimethylsilyl (TMS) derivatives of this compound?

A4: TMS derivatives of sterols are sensitive to hydrolysis and should be analyzed promptly after preparation.[1] However, some studies have shown that derivatized samples can be stable for up to 7 days when stored at -20°C in hermetically sealed vials.[5][11] It is best practice to analyze samples as soon as possible or to validate storage stability under your specific laboratory conditions.

Q5: What are the characteristic mass fragments of TMS-derivatized this compound?

A5: The TMS derivative of this compound has a molecular weight of 456.8 g/mol .[13][14] In electron ionization (EI) mass spectrometry, you can expect to see the molecular ion (M+) at m/z 458. Other characteristic fragments include ions resulting from the loss of the side chain. A commonly used quantitative ion for monitoring this compound-TMS is m/z 343, which is formed by the loss of the side chain and two nuclear hydrogens.[7][8]

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA Cocktail

This protocol is adapted from a validated method demonstrating high sensitivity.[11][12]

  • Sample Preparation:

    • Aliquot the sample extract containing this compound into a 2 mL glass autosampler vial.

    • Add an appropriate internal standard (e.g., 5α-cholestane).

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 60°C.[11] It is critical to remove all residual water.

  • Derivatization Reaction:

    • Prepare the derivatization reagent mixture: N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), 1,4-dithioerythritol (DTE), and trimethyliodosilane (TMIS) in a proportion of 5 mL : 10 mg : 10 µL.[11]

    • Add 50 µL of the freshly prepared MSTFA:DTE:TMIS reagent to the dried sample residue.[11]

    • Immediately cap the vial tightly to prevent moisture contamination.

    • Vortex briefly to ensure the residue is fully dissolved.

    • Heat the vial in a heating block or oven at 60°C for 30 minutes.[11]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • No further workup is typically required. The byproducts of MSTFA are volatile and usually elute with the solvent front.[1]

Protocol 2: Silylation of this compound using BSTFA + 1% TMCS

This is a widely used and robust alternative protocol.

  • Sample Preparation:

    • Follow the same sample preparation and drying steps as described in Protocol 1.

  • Derivatization Reaction:

    • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Pyridine can be used as a solvent if needed (e.g., 1:1 reagent:pyridine).[4]

    • Immediately cap the vial tightly.

    • Vortex to dissolve the residue.

    • Heat the vial at 70°C for 20-60 minutes.[2][3]

  • GC-MS Analysis:

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The selection of a derivatization reagent can impact method performance. The following table summarizes validation data from a study that compared three different silylation mixtures for the analysis of cholesterol precursors, including this compound.[11][12]

ParameterMTBSTFA:NH₄IBSTFA:TMCSMSTFA:DTE:TMIS
Linearity (r²) ≥ 0.945≥ 0.929≥ 0.931
Repeatability (CV %) 1.01 - 4.120.98 - 4.020.92 - 3.91
Intermediate Precision (CV %) 5.21 - 6.555.18 - 6.415.12 - 6.33
Recovery (%) ≥ 92.8≥ 93.1≥ 93.6
Conclusion Good performanceGood performanceSelected as optimal based on the best specificity/sensitivity relationship.[11][12]

Data adapted from Saraiva et al., J Chromatogr B, 2011.[11][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample Aliquot add_is Add Internal Standard start->add_is dry Evaporate to Dryness (N₂) add_is->dry add_reagent Add Silylating Reagent dry->add_reagent seal_heat Seal Vial & Heat (60-70°C) add_reagent->seal_heat cool Cool to RT seal_heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition (SIM/Scan) inject->acquire process Data Processing acquire->process

Caption: General workflow for this compound derivatization and GC-MS analysis.

troubleshooting_workflow start Low or No This compound Peak q1 Is the derivatized standard visible? start->q1 a1_no GC-MS System Issue q1->a1_no No a1_yes Derivatization or Sample Issue q1->a1_yes Yes q2 Were anhydrous conditions used? a1_yes->q2 a2_no Redo with dry solvents/glassware q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes a3_no Increase temp/time Use catalyst (TMCS) q3->a3_no No a3_yes Check for sample degradation or loss q3->a3_yes Yes

References

overcoming matrix effects in desmosterol quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of desmosterol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, proteins, lipids, and other metabolites from biological samples. Matrix effects arise when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results. Given that this compound is often measured at low concentrations, mitigating these effects is crucial for reliable data.

Q2: What are the common indicators of matrix effects in my this compound analysis?

A2: Several signs in your data can point towards the presence of matrix effects:

  • Poor reproducibility between replicate injections of the same sample.

  • Inaccurate quantification , with results deviating significantly from expected values.

  • Signal suppression or enhancement , observed as a notable drop or increase in this compound's peak area in a matrix sample compared to a standard prepared in a clean solvent.

  • Inconsistent peak shapes or shifts in retention time.

  • Non-linear calibration curves , especially when using standards prepared in solvent.

Q3: How can I quantitatively assess the degree of matrix effect in my this compound assay?

A3: The most widely accepted method is the post-extraction spike technique . This method allows for the calculation of a Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.[1] The process involves comparing the peak area of this compound spiked into a blank matrix extract (after the extraction process) with the peak area of a this compound standard in a neat solution at the same concentration.[1]

  • An MF of <1 indicates signal suppression.

  • An MF of >1 suggests signal enhancement.[1]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended for this compound quantification?

A4: A stable isotope-labeled internal standard, such as this compound-d6, is the ideal choice for quantitative LC-MS analysis.[2] Since a SIL-IS has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of matrix effects and any variability during sample preparation and injection.[3] This co-behavior allows the SIL-IS to effectively normalize the analyte signal, correcting for both ion suppression/enhancement and extraction losses, which significantly improves the accuracy and precision of the quantification.[3]

Q5: What are the most common sources of matrix effects in plasma or serum samples when analyzing for this compound?

A5: In biological matrices like plasma and serum, phospholipids are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[4] Cholesterol and its esters, being highly abundant, can also contribute significantly to matrix interference in sterol analysis.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the quantification of this compound by LC-MS.

Problem 1: Poor Sensitivity and Inconsistent Peak Areas for this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components, especially phospholipids and cholesterol.

    • Switch from Protein Precipitation (PPT) to a more selective technique. While simple, PPT is often insufficient for removing phospholipids.

    • Liquid-Liquid Extraction (LLE): This is a more selective technique that partitions this compound into an immiscible organic solvent, leaving many matrix components behind.

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively isolating the analyte from matrix components.

  • Improve Chromatographic Separation:

    • Adjust the mobile phase gradient: Modify the gradient to better separate this compound from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.

    • Evaluate different column chemistries: A pentafluorophenyl (PFP) stationary phase has been shown to provide good separation for structurally similar sterols.[6][7]

  • Use an Appropriate Internal Standard:

    • Employ a stable isotope-labeled internal standard (SIL-IS): As mentioned in the FAQs, a SIL-IS like this compound-d6 is the best way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2]

Problem 2: Difficulty Separating this compound from Isobaric Interferences

Possible Cause: Co-elution of this compound with other sterols that have the same mass-to-charge ratio (m/z), such as 7-dehydrocholesterol.[5]

Solutions:

  • Enhance Chromatographic Resolution:

    • Use a longer analytical column: A longer column can provide better separation of closely eluting compounds.[5]

    • Optimize the mobile phase: Experiment with different solvent compositions and gradients to improve the separation of isobaric sterols.[6]

    • Consider a different stationary phase: As noted, PFP columns can offer different selectivity compared to standard C18 columns.[6][7]

Problem 3: Non-Linearity in the Calibration Curve

Possible Cause: Matrix effects varying with analyte concentration or the absence of an appropriate internal standard.

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards in a surrogate matrix that is free of endogenous this compound but mimics the sample matrix as closely as possible.[8]

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for maintaining a linear response across the calibration range by normalizing for any concentration-dependent matrix effects.

  • Adjust Calibration Curve Weighting: Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve, which can help to account for heteroscedasticity in the data.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical RecoveryReference
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent.Simple, fast, and inexpensive.Inefficient removal of phospholipids and other matrix components, leading to significant matrix effects.Variable[9]
Liquid-Liquid Extraction (LLE) Partitioning of this compound into an immiscible organic solvent.More selective than PPT, good removal of polar interferences.Can be labor-intensive, may require optimization of solvents and pH.85-110%[8][10]
Solid-Phase Extraction (SPE) Isolation of this compound on a solid sorbent, followed by elution.High selectivity, provides very clean extracts, can be automated.More expensive, requires method development to select the appropriate sorbent and solvents.85-110%[10][11]
Table 2: LC-MS/MS Method Parameters for this compound Quantification
ParameterMedpace MethodMcDonald et al. MethodHonda et al. Method
LC System Waters UPLCAgilent 1290 InfinityShimadzu Nexera X2
Column Thermo Hypersil GOLD (100 x 2.1 mm, 1.9 µm)Kinetex C18 (100 x 2.1 mm, 1.7 µm)Kinetex PFP (150 x 2.1 mm, 2.6 µm)
Mobile Phase Not specifiedA: Water + 0.1% Formic Acid, B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic AcidA: Water/Methanol (1:1), B: Methanol/1-Propanol (1:1)
Ionization Source Positive APCIPositive APCIPositive APCI
Mass Spectrometer Sciex QTRAP 5500Agilent 6490 Triple QuadrupoleShimadzu LCMS-8050
MRM Transition (this compound) 367.4 → 147.1367.3 → 367.3 (as [M+H-H₂O]⁺)367.20 → 215.10 (as [M+H-H₂O]⁺)
Internal Standard 25-hydroxycholesterol-d6This compound-d6Lathosterol-d7
Reference [8][10][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

Adapted from Medpace.[8]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition:

    • Add the internal standard solution (e.g., 25-hydroxycholesterol-d6 in methanol) to the plasma sample.

  • Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane/isopropanol mixture).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Drying:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Based on standard industry practice.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma) using your established protocol. Spike the this compound standard into the extracted matrix at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix at the same three concentrations before the extraction process.

  • Analyze Samples:

    • Inject and analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Workflow_for_Desmosterol_Quantification Sample Plasma/Serum Sample Spike_IS Spike with Stable Isotope IS Sample->Spike_IS Extraction Sample Preparation (LLE or SPE) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (e.g., C18 or PFP column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (APCI, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Calibration Curve) MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Experimental workflow for this compound quantification.

Matrix_Effect_Mechanism Analyte This compound Matrix Matrix Components (e.g., Phospholipids) Ion_Source Ion Source (APCI) Analyte->Ion_Source Matrix->Ion_Source Droplet Competition Competition for Protonation and Surface Activity Ion_Source:e->Competition:w Co-elution leads to... MS_Analyzer Mass Analyzer Ion_Source->MS_Analyzer Suppression Ion Suppression (Reduced this compound Signal) Competition->Suppression Results in... Suppression->MS_Analyzer Impacts...

Caption: Mechanism of ion suppression in LC-MS.

Troubleshooting_Logic Start Inaccurate/Inconsistent This compound Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Significant ME (Suppression/Enhancement)? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (Switch to LLE/SPE) ME_Present->Optimize_SP Yes Check_Other Investigate Other Issues (e.g., Instrument, Standards) ME_Present->Check_Other No Optimize_LC Optimize LC Separation (Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope Labeled IS Optimize_LC->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate End Accurate & Robust Quantification Revalidate->End

References

Technical Support Center: Enhancing Desmosterol Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of desmosterol in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of this compound detection and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive method for the quantification of this compound, often necessary to detect subtle changes in biological matrices.[1] Gas chromatography-mass spectrometry (GC-MS) is also a widely used and sensitive technique.[2]

Q2: Is derivatization necessary for this compound analysis?

A2: For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of sterols. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.[3] LC-MS methods can often analyze this compound without derivatization, simplifying sample preparation.[4][5]

Q3: What are the common challenges in this compound quantification?

A3: Common challenges include low signal intensity, poor chromatographic resolution of sterol isomers, and matrix effects from the biological sample, especially interference from high concentrations of cholesterol.[3][6]

Q4: How can I improve the chromatographic separation of this compound from other sterols?

A4: To improve separation, you can optimize the chromatographic method by trying different column chemistries (e.g., C18 or pentafluorophenyl - PFP columns), adjusting the mobile phase gradient, and optimizing the column temperature.[3][4] For highly complex mixtures, two-dimensional gas chromatography (GCxGC) can provide superior resolution.[3]

Q5: What type of ionization source is best for this compound analysis by LC-MS?

A5: Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for sterols in LC-MS as it provides good sensitivity for these nonpolar compounds without the need for derivatization.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound detection experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity

Question: I am not able to detect this compound, or the signal is too low for accurate quantification. What can I do?

Answer:

Possible Cause Troubleshooting Steps
Insufficient Sample Concentration Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.
Inefficient Ionization For LC-MS, experiment with different ionization sources (e.g., APCI, ESI) to optimize ionization efficiency for this compound. For GC-MS, ensure your derivatization reaction is complete.
Suboptimal Mass Spectrometer Parameters Regularly tune and calibrate your mass spectrometer. Optimize parameters such as ion source settings, collision energy (for MS/MS), and detector voltage.
Sample Loss During Preparation Review your extraction and sample cleanup procedures to minimize the loss of this compound. Consider using a robust method like solid-phase extraction (SPE).
Issue 2: Poor Chromatographic Resolution

Question: My chromatogram shows co-eluting peaks, and I cannot resolve this compound from other isomers. How can I fix this?

Answer:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Column Consider using a column with a different stationary phase (e.g., PFP for LC-MS) that offers different selectivity for sterols. For GC-MS, ensure you are using a suitable capillary column.[3][4]
Suboptimal Mobile/Carrier Gas Flow or Gradient For LC-MS, adjust the solvent gradient; a shallower gradient can improve the separation of closely related compounds.[3] For GC-MS, optimize the temperature program and carrier gas flow rate.
Incorrect Column Temperature Optimize the column temperature. Lower temperatures can sometimes increase retention and improve separation, though this may also broaden peaks.[3]
Issue 3: Matrix Effects and Inaccurate Quantification

Question: I suspect matrix effects are interfering with my this compound quantification, leading to inconsistent results. How can I mitigate this?

Answer:

Possible Cause Troubleshooting Steps
Interference from Other Lipids High concentrations of cholesterol and other lipids can suppress the this compound signal. Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Variability in Sample Extraction Use an isotopically labeled internal standard (e.g., d6-desmosterol) for accurate quantification.[6] The internal standard should be added at the beginning of the sample preparation process to account for any variability in extraction efficiency and instrument response.
Ion Suppression in LC-MS Dilute the sample extract to a concentration where matrix effects are minimized, while still allowing for sensitive detection of this compound.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods.

Table 1: LC-MS/MS Methods for this compound Quantification

Method Sample Matrix LOD LOQ Reference
UPLC-MS/MSHuman Plasma-0.1 µg/mL[1]
HPLC-MS/MSHuman Serum1 ng/mL-[7]
LC/MSHuman Plasma--[6]
LC-MSCultured Hepatocytes--[4][5]

Table 2: GC-MS Methods for this compound Quantification

Method Sample Matrix LOD LOQ Reference
GC-MS (SIM)Blood/Plasma0.01 µg/mL0.03 µg/mL[2]
GC-MS/MSHuman Plasmapg/mL range-[8][9]

Note: Direct comparison of LOD/LOQ values across different studies should be done with caution due to variations in instrumentation, sample preparation, and calculation methods.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma for LC-MS/MS Analysis

This protocol is a generalized procedure based on common liquid-liquid extraction methods.

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of isotopically labeled internal standard (e.g., d6-desmosterol).[6]

  • Saponification (Optional but Recommended):

    • Add 100 µL of 50% potassium hydroxide and incubate at 70°C for 60 minutes to hydrolyze sterol esters.[6]

  • Liquid-Liquid Extraction:

    • After cooling, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).[6]

    • Vortex thoroughly and centrifuge to separate the phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/methanol mixture).

Protocol 2: Silylation of Sterols for GC-MS Analysis

This protocol describes a common derivatization procedure for sterol analysis by GC-MS.[3]

  • Sample Preparation:

    • Ensure the sterol extract is completely dry. Evaporate any remaining solvent under a stream of nitrogen.

  • Reagent Addition:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.[3]

  • Incubation:

    • Tightly cap the vial and heat at 60°C for 30-60 minutes.[3]

  • Analysis:

    • Cool the sample to room temperature before injecting an aliquot into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Cells) AddIS Add Internal Standard (e.g., d6-desmosterol) BiologicalSample->AddIS Extraction Lipid Extraction (e.g., LLE, SPE) AddIS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (for GC-MS) (e.g., Silylation) Evaporation->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Evaporation->LCMS LC-MS Path GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis GCMS->DataAnalysis troubleshooting_workflow Start Low this compound Signal CheckExtraction Review Extraction Protocol Start->CheckExtraction OptimizeMS Optimize MS Parameters CheckExtraction->OptimizeMS Extraction OK Result Improved Sensitivity CheckExtraction->Result Protocol Improved CheckChromatography Evaluate Chromatography OptimizeMS->CheckChromatography MS Optimized OptimizeMS->Result Parameters Improved ConsiderDerivatization Improve Derivatization (GC-MS) CheckChromatography->ConsiderDerivatization Resolution Poor (GC) CheckChromatography->Result Resolution OK ConsiderDerivatization->Result cholesterol_biosynthesis_pathway Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps Cholesterol Cholesterol This compound->Cholesterol Reduction DHCR24 DHCR24 DHCR24->Cholesterol

References

Technical Support Center: Troubleshooting Poor Separation of Desmosterol and Its Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor separation of desmosterol and its isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation between this compound and its isomers?

Poor separation of structurally similar isomers like this compound and its counterparts is a frequent challenge in HPLC. The primary causes often revolve around suboptimal method parameters. These include an inappropriate mobile phase composition, the wrong choice of HPLC column, or a column temperature that is not optimized for the specific separation.[1][2] Additionally, issues such as peak tailing and peak splitting can further compromise resolution.[1][3]

Q2: How does the mobile phase composition affect the separation of sterol isomers?

The mobile phase is a critical factor in HPLC as it dictates the separation of compounds on the column.[2][4] For sterol isomers, which are often non-polar, a reversed-phase HPLC setup is common, typically employing a polar mobile phase. The composition of this mobile phase, usually a mixture of water and organic solvents like acetonitrile or methanol, significantly influences the retention and selectivity of the separation.[4][5] An improperly optimized mobile phase can lead to co-elution or incomplete separation of isomers.[2] The pH of the mobile phase can also be crucial, especially for ionizable compounds, as it affects their ionization state and interaction with the stationary phase.[4][6]

Q3: Can temperature adjustments improve the separation of this compound isomers?

Yes, temperature is a powerful tool for optimizing the resolution of closely related compounds.[1][7] Increasing the column temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[1][7][8] More importantly, temperature can alter the selectivity of the separation, potentially improving the resolution between isomers.[1][7] However, the effect of temperature is compound-specific, so a systematic evaluation is often necessary to find the optimal temperature for a particular separation.[1]

Q4: What is peak tailing and how can it be minimized when separating this compound and its isomers?

Peak tailing is a distortion where the peak is not symmetrical and has a "tail" extending from the back. This can be caused by interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on a silica-based column.[1] To minimize tailing, consider adjusting the mobile phase pH, using a modern, high-purity silica column with fewer accessible silanol groups, or adding a mobile phase modifier like triethylamine (TEA) to mask the silanol groups.[1]

Troubleshooting Guides

Issue: Co-elution or Poor Resolution of this compound and Isomer Peaks

This is a common issue where two or more isomer peaks merge or overlap significantly, making accurate quantification impossible.

Troubleshooting Workflow:

start Poor Peak Resolution step1 Optimize Mobile Phase start->step1 Start Troubleshooting step2 Evaluate Column Chemistry step1->step2 If resolution is still poor end Improved Separation step1->end If issue is resolved step3 Adjust Column Temperature step2->step3 If resolution is still poor step2->end If issue is resolved step4 Check for System Issues step3->step4 If resolution is still poor step3->end If issue is resolved step4->end If issue is resolved

Caption: A logical workflow for troubleshooting poor peak resolution.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition Systematically vary the organic solvent (e.g., acetonitrile, methanol) to water ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[1][4] Consider using a different organic solvent, as this can alter selectivity.[5]
Inappropriate Column Chemistry For sterols, C18 columns are commonly used.[9][10] However, if a standard C18 column provides insufficient resolution, consider a C30 column, which can offer better shape selectivity for isomeric compounds. Also, ensure the column is not old or degraded.[11]
Non-Optimal Column Temperature Methodically evaluate the effect of temperature on the separation. Start at ambient temperature and increase in 5°C increments. Higher temperatures can improve efficiency and alter selectivity.[7][8]
High Flow Rate A high flow rate can lead to decreased interaction time between the analytes and the stationary phase, resulting in poor resolution. Try reducing the flow rate to enhance separation.[4]
Issue: Peak Splitting

Peak splitting occurs when a single compound appears as two or more merged peaks.

Troubleshooting Steps:

start Peak Splitting Observed step1 Check for Column Contamination or Voids start->step1 step2 Ensure Mobile Phase and Sample Solvent Compatibility step1->step2 If no column issues end Symmetrical Peaks step1->end If column is cleaned/replaced step3 Reduce Sample Injection Volume step2->step3 If solvents are compatible step2->end If solvent is changed step3->end If issue is resolved

Caption: A workflow for troubleshooting peak splitting in HPLC.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Column Contamination or Void A blocked frit or a void in the stationary phase can cause the sample to travel through different paths in the column, leading to peak splitting.[3] Try back-flushing the column. If the problem persists, the column may need to be replaced.[12]
Incompatible Sample Solvent and Mobile Phase If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[13][14] Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is as weak as possible while still maintaining sample solubility.
Column Overload Injecting too much sample can lead to peak distortion, including splitting.[1][13] Reduce the injection volume or dilute the sample to see if the peak shape improves.[15]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound and Isomer Separation

This protocol provides a starting point for developing a separation method. Optimization will likely be required.

1. HPLC System and Column:

  • System: Any standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile or Methanol

  • Gradient: Start with a gradient of 80% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

3. Detection:

  • Wavelength: 210 nm (Note: Sterols have poor UV absorbance, so a low wavelength is often necessary. A mass spectrometer would provide better sensitivity and selectivity).[16]

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (80% B).

Protocol 2: Mobile Phase Optimization

Objective: To systematically evaluate the effect of mobile phase composition on the separation of this compound and its isomers.

Methodology:

  • Prepare a series of mobile phases with varying ratios of organic solvent (e.g., acetonitrile) to water. For example, prepare isocratic mobile phases with 80%, 85%, 90%, and 95% acetonitrile.

  • Inject the sample and run the HPLC analysis with each mobile phase composition.

  • Analyze the chromatograms for the resolution between the this compound and isomer peaks.

  • Plot the resolution as a function of the mobile phase composition to determine the optimal conditions.

Quantitative Data Summary

The following table summarizes typical starting conditions for sterol separation based on literature. These should be used as a guideline for method development.

Parameter Typical Range/Value Reference
Column Chemistry C18, C30[9][10][17]
Column Dimensions 4.6 x 150 mm, 4.6 x 250 mm[15]
Particle Size 3 µm, 5 µm[18]
Mobile Phase Acetonitrile/Water, Methanol/Water[4][9][10]
Flow Rate 0.5 - 1.5 mL/min[10][18]
Column Temperature 25 - 50 °C[1][7]

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship of Factors Affecting HPLC Separation:

separation HPLC Separation Quality resolution Resolution separation->resolution selectivity Selectivity separation->selectivity efficiency Efficiency separation->efficiency mobile_phase Mobile Phase (Composition, pH, Modifiers) mobile_phase->resolution mobile_phase->selectivity column Stationary Phase (Chemistry, Dimensions) column->selectivity column->efficiency temperature Column Temperature temperature->selectivity temperature->efficiency flow_rate Flow Rate flow_rate->efficiency

Caption: Key factors influencing the quality of HPLC separation.

References

addressing cross-reactivity issues in desmosterol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing desmosterol immunoassays. A primary focus is addressing and resolving issues related to antibody cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay is the most common format for detecting small molecules like this compound. In this setup, free this compound in a sample competes with a labeled, known amount of this compound (the tracer) for a limited number of binding sites on a this compound-specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step to remove unbound substances, a substrate is added that reacts with the tracer's label to produce a measurable signal.

Q2: My assay is showing high background. What are the common causes and solutions?

High background can mask the specific signal, leading to inaccurate results. Common causes and their solutions are outlined below.[1][2][3]

Possible CauseRecommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of the wash buffer after each step. A brief soak with the wash buffer may also help.[1][3]
Contaminated Reagents Prepare fresh buffers and ensure all reagents are within their expiration dates. Use sterile pipette tips and containers to avoid cross-contamination.[1][3]
High Detection Reagent Concentration Optimize the concentration of the enzyme-conjugated secondary antibody. A concentration that is too high can lead to non-specific binding.[1]
Ineffective Blocking Ensure the blocking buffer is appropriate for your assay and that the incubation time is sufficient to block all non-specific binding sites on the plate.
Cross-Reactivity The detection antibody may be cross-reacting with other molecules in your sample that are structurally similar to this compound.[4] Consider sample purification or using a more specific antibody.
Incubation Times/Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol.[5]

Q3: I am observing a weak or no signal in my assay. What should I check?

A weak or absent signal can be frustrating. Here are some potential causes and how to address them.[2][5]

Possible CauseRecommended Solution
Reagent Omission or Incorrect Order Carefully review the protocol to ensure all reagents were added in the correct sequence.[5]
Inactive Reagents Check the expiration dates of all kit components. Ensure that reagents have been stored correctly and brought to room temperature before use.[5]
Insufficient Incubation Time Verify that the incubation times for each step meet the protocol's requirements.[5]
Improper Sample Handling Avoid repeated freeze-thaw cycles of your samples, as this can degrade this compound.[2]
Low Analyte Concentration The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating your sample if possible.
Over-washing While thorough washing is important, overly aggressive or prolonged washing can strip the bound antibody or antigen from the plate.[4]

Q4: There is high variability between my replicate wells. What could be the cause?

High variability between replicates can compromise the reliability of your data.[5] Here are some common culprits and solutions.

Possible CauseRecommended Solution
Pipetting Inaccuracy Ensure your pipettes are properly calibrated.[4] Use fresh tips for each standard and sample to avoid carryover.[4]
Inconsistent Washing An automated plate washer can improve consistency. If washing manually, ensure all wells are treated uniformly.[3]
Improper Reagent Mixing Gently mix all reagents before use to ensure they are homogenous.[3]
"Edge Effects" Temperature gradients across the plate can cause variability, particularly in the outer wells. Avoid stacking plates during incubation and allow the plate to equilibrate to room temperature before adding reagents.[3][4]
Bubbles in Wells Air bubbles can interfere with the optical reading of the plate. Be careful during pipetting to avoid introducing bubbles.[4]

Troubleshooting Cross-Reactivity

Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, in this case, this compound. This is a significant concern due to the structural similarities between this compound and other sterols, such as cholesterol.[6][7]

Identifying Cross-Reactivity

If you suspect cross-reactivity is affecting your results, you can perform a cross-reactivity assessment. This typically involves running the immunoassay with a range of concentrations of the potentially cross-reacting substance and comparing the results to the standard curve generated with this compound.

Minimizing Cross-Reactivity

Several strategies can be employed to minimize the impact of cross-reactivity:[6][8]

  • Sample Purification: Pre-purifying your samples to remove cross-reacting molecules can significantly improve assay specificity.[6][8] Techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be effective.

  • Antibody Selection: Using a highly specific monoclonal antibody can reduce the likelihood of cross-reactivity compared to polyclonal antibodies.[9]

  • Assay Optimization: Adjusting assay conditions, such as incubation times and temperatures, can sometimes help to favor the binding of the target analyte over cross-reacting molecules.[6][8]

Quantitative Data on Cross-Reactivity

The following table provides an illustrative example of how to present cross-reactivity data. The IC50 value is the concentration of a substance that causes a 50% inhibition of the maximum signal in a competitive immunoassay. Cross-reactivity is calculated relative to this compound.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
Cholesterol5002
Lanosterol2504
Lathosterol8001.25

Formula for Calculating Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) * 100

Experimental Protocols

Competitive ELISA Protocol for this compound

This protocol provides a general framework for a competitive ELISA to quantify this compound.[7][10][11]

Materials:

  • Anti-desmosterol antibody

  • This compound-HRP conjugate

  • This compound standard

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Sample Diluent (e.g., wash buffer)

Procedure:

  • Coating: Dilute the anti-desmosterol antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or sample to the appropriate wells.

    • Add 50 µL of diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Caption: A logical workflow for troubleshooting common immunoassay issues.

Desmosterol_Pathway cluster_Bloch Bloch Pathway cluster_Regulation Macrophage Regulation Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps Cholesterol Cholesterol This compound->Cholesterol DHCR24 Desmosterol_reg This compound LXR LXR Activation SREBP SREBP Inhibition Inflammasome Inflammasome Suppression Desmosterol_reg->LXR Desmosterol_reg->SREBP Desmosterol_reg->Inflammasome

Caption: this compound's role in cholesterol synthesis and macrophage regulation.[12][13][14]

References

Technical Support Center: Enhancing Desmosterol Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of desmosterol from brain tissue. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction from brain tissue in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

A1: Several factors can contribute to low this compound yield. Consider the following:

  • Incomplete Homogenization: Brain tissue is lipid-rich and requires thorough homogenization to ensure complete cell lysis and lipid release. Insufficient homogenization will leave lipids trapped within the tissue matrix.

  • Incorrect Solvent Ratios: The efficiency of lipid extraction is highly dependent on the precise ratios of the solvents used. For methods like Folch or Bligh-Dyer, incorrect ratios of chloroform, methanol, and water can lead to incomplete extraction.

  • Phase Separation Issues: In biphasic extraction methods, a clean separation between the organic (lipid-containing) and aqueous phases is crucial. Emulsions or incomplete separation can lead to loss of the lipid phase.

  • Sample Overload: Using too much tissue for a given volume of solvent can saturate the organic phase, preventing complete extraction of all lipids. It is important to adhere to recommended sample-to-solvent ratios.[1]

  • Degradation of this compound: Although relatively stable, prolonged exposure to harsh conditions (e.g., strong acids, high temperatures) can potentially degrade this compound.

Q2: I'm observing a significant amount of protein contamination in my lipid extract. How can I prevent this?

A2: Protein contamination is a common issue that can interfere with downstream analysis. To minimize it:

  • Ensure Proper Phase Separation: A distinct protein disk should form between the aqueous and organic layers during centrifugation.[2] Carefully collect the lower organic phase without disturbing the protein interface.

  • Washing the Organic Phase: Washing the collected organic phase with an appropriate aqueous solution (e.g., a methanol/water mixture) can help remove residual water-soluble contaminants, including proteins.

  • Use of a Salt Solution: Incorporating a salt solution (e.g., 0.9% NaCl) instead of pure water for phase separation can enhance the partitioning of lipids into the organic phase and reduce the presence of non-lipid contaminants.[3]

Q3: My downstream mass spectrometry analysis shows poor signal-to-noise for this compound. What could be the cause?

A3: A poor signal-to-noise ratio can stem from issues in both the extraction and analytical phases:

  • Co-extraction of Interfering Substances: The brain matrix is complex, and co-extraction of other lipids or small molecules can suppress the ionization of this compound in the mass spectrometer.

  • Ion Suppression: High concentrations of certain lipids can suppress the ionization of less abundant species like this compound. Ensure that the final extract is not overly concentrated.

  • Suboptimal Chromatography: Poor separation of this compound from isomeric compounds on the liquid chromatography (LC) column can lead to overlapping peaks and reduced signal intensity. Zymosterol, 24-dehydrolathosterol, and this compound can be particularly challenging to separate.[4]

Q4: The reproducibility of my extractions is poor. What steps can I take to improve it?

A4: Poor reproducibility can invalidate experimental results. To improve consistency:

  • Standardize Tissue Handling: Ensure that all brain tissue samples are handled consistently from dissection to storage and extraction.

  • Precise Pipetting: Use calibrated pipettes and exercise care when adding solvents to maintain accurate ratios.

  • Consistent Homogenization: Apply the same homogenization technique (e.g., duration, speed) to all samples.

  • Controlled Temperature: Perform extractions at a consistent temperature, as temperature can affect solvent properties and extraction efficiency.

  • Use of Internal Standards: Adding a deuterated internal standard for this compound at the beginning of the extraction process can help to correct for variability in extraction efficiency and sample loss during processing.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound extraction from brain tissue?

A1: The most common methods are variations of the liquid-liquid extraction techniques developed by Folch and Bligh and Dyer.[6] These methods utilize a mixture of chloroform and methanol to solubilize lipids from the tissue homogenate.

Q2: Is there a safer alternative to chloroform for lipid extraction?

A2: Yes, methyl-tert-butyl ether (MTBE) has emerged as a safer and effective alternative to chloroform.[7] The MTBE method offers several advantages, including lower toxicity and a less dense organic phase that forms the upper layer, simplifying its collection.[6]

Q3: Do I need to perform a saponification step?

A3: this compound in brain tissue exists in both free and esterified forms. If you need to quantify the total this compound content, a saponification (alkaline hydrolysis) step is necessary to cleave the ester bonds and convert sterol esters to free sterols.

Q4: How should I store my brain tissue samples before extraction?

A4: For optimal preservation of lipids, brain tissue should be snap-frozen in liquid nitrogen immediately after dissection and stored at -80°C until extraction.

Q5: What is the principle behind the Folch and Bligh-Dyer methods?

A5: Both methods rely on the principle of creating a monophasic solution of chloroform, methanol, and water from the tissue sample, which effectively solubilizes lipids. The subsequent addition of more chloroform and water (or a salt solution) induces a phase separation, resulting in an upper aqueous phase (containing polar molecules) and a lower chloroform phase (containing lipids).

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key characteristics of the most common methods for lipid extraction from brain tissue.

Method Principle Typical Solvents Advantages Disadvantages Relative Processing Time
Folch Biphasic Liquid-Liquid ExtractionChloroform, Methanol, WaterHigh lipid recovery, considered a "gold standard".[3][6]Use of toxic chloroform, can be time-consuming.Moderate to High
Bligh-Dyer Biphasic Liquid-Liquid ExtractionChloroform, Methanol, WaterRapid extraction, suitable for samples with low lipid content.[8]May result in lower lipid recovery for samples with high lipid content (>2%) compared to Folch.[8]Low to Moderate
MTBE Biphasic Liquid-Liquid ExtractionMethyl-tert-butyl ether (MTBE), Methanol, WaterSafer (chloroform-free), upper organic phase simplifies collection, suitable for high-throughput applications.[6]May have slightly different selectivity for certain lipid classes compared to chloroform-based methods.Low to Moderate

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is a widely used method for total lipid extraction from brain tissue.

Materials:

  • Brain tissue (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Tissue Preparation: Weigh a portion of brain tissue (e.g., 100 mg) and place it in a glass homogenizer.

  • Homogenization: Add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL for 100 mg of tissue) to the homogenizer. Homogenize the tissue thoroughly until a uniform suspension is achieved.[3]

  • Phase Separation: Transfer the homogenate to a centrifuge tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).[3]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[9] You should observe a lower organic phase, an upper aqueous phase, and a layer of precipitated protein at the interface.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette, being cautious not to disturb the protein layer. Transfer the lipid extract to a new glass tube.

  • Washing (Optional): To further purify the lipid extract, add a small volume of a 1:1 (v/v) methanol:water solution to the collected chloroform phase, vortex, centrifuge, and re-collect the lower phase.

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator.

  • Storage: Resuspend the dried lipid extract in a suitable solvent for your downstream analysis and store at -20°C or -80°C.

Protocol 2: MTBE Method for High-Throughput this compound Extraction

This protocol offers a safer and more efficient alternative to the traditional Folch method.

Materials:

  • Brain tissue (fresh or frozen at -80°C)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (HPLC-grade)

  • Mechanical homogenizer (e.g., bead beater) with ceramic beads

  • Centrifuge tubes (e.g., 2 mL microcentrifuge tubes)

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Tissue Preparation: Weigh a small amount of brain tissue (e.g., 10-20 mg) directly into a 2 mL tube containing ceramic beads.

  • Homogenization: Add 300 µL of ice-cold methanol to the tube. Homogenize using a bead beater (e.g., 2 cycles of 30 seconds at high speed).

  • Lipid Extraction: Add 1 mL of MTBE to the homogenate. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1000 x g for 10 minutes. Two phases will be visible, with the upper phase containing the lipids.

  • Lipid Collection: Carefully transfer the upper MTBE phase to a new glass tube.

  • Re-extraction (Optional): For maximal recovery, add a second aliquot of MTBE to the lower phase, vortex, centrifuge, and combine the upper phases.

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator.

  • Storage: Reconstitute the dried lipids in an appropriate solvent for subsequent analysis and store at -20°C or -80°C.

Mandatory Visualization

Experimental Workflow for this compound Extraction

The following diagram illustrates a generalized workflow for the extraction of this compound from brain tissue, applicable to both Folch/Bligh-Dyer and MTBE-based methods.

Desmosterol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis cluster_optional Optional Steps Tissue Brain Tissue Sample Homogenization Homogenization in Solvent Tissue->Homogenization Phase_Separation Induce Phase Separation Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collect_Organic Collect Lipid-Rich Organic Phase Centrifugation->Collect_Organic Evaporation Solvent Evaporation Collect_Organic->Evaporation Saponification Saponification Collect_Organic->Saponification for total sterols Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Analysis LC-MS/GC-MS Analysis Reconstitution->Analysis SPE Solid Phase Extraction (SPE) Saponification->SPE SPE->Evaporation cleanup

Caption: Generalized workflow for this compound extraction from brain tissue.

References

Technical Support Center: Minimizing Auto-Oxidation of Desmosterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of desmosterol during sample preparation. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound auto-oxidation and why is it a concern?

A1: this compound is an unsaturated sterol, making it susceptible to non-enzymatic oxidation, also known as auto-oxidation. This process is initiated by factors such as exposure to oxygen, light, and elevated temperatures, leading to the formation of various oxidation products, primarily oxysterols like 7-ketothis compound and 7-hydroxythis compound. The formation of these artifacts can lead to inaccurate quantification of this compound and misinterpretation of experimental results, as these oxidation products can have biological activities of their own.

Q2: What are the ideal storage conditions for this compound standards and biological samples?

A2: To ensure the stability of this compound, proper storage is critical. This compound is sensitive to heat, light, oxygen, and humidity.[1] For optimal long-term stability, both solid this compound and solutions should be stored at -20°C or, preferably, -80°C.[1] Samples should be stored in amber vials or wrapped in aluminum foil to protect them from light. It is also recommended to purge the vials with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. For biological samples, flash-freezing in liquid nitrogen before transferring to -80°C storage is a common practice. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Which antioxidants are most effective in preventing this compound oxidation?

A3: Several antioxidants can be used to minimize the auto-oxidation of this compound during sample preparation. The most commonly used include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). BHT is frequently added to solvents during the extraction process to protect unsaturated lipids. While direct comparative studies on this compound are limited, research on other lipids provides valuable insights into their relative effectiveness.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram that could be this compound oxidation products.

Cause: This is a strong indication that auto-oxidation has occurred at some point during your sample preparation or analysis. Common culprits include prolonged exposure to air, light, or high temperatures.

Solution:

  • Review your sample handling procedure: Ensure that all steps are performed as quickly as possible and with minimal exposure to ambient conditions.

  • Incorporate antioxidants: Add an antioxidant like BHT to your extraction and reconstitution solvents. A common concentration is 0.01% (w/v).

  • Protect from light: Use amber glassware or cover your tubes and vials with aluminum foil throughout the procedure.

  • Maintain low temperatures: Keep samples on ice or in a cooling block whenever possible. Use pre-chilled solvents for extraction.

  • Use inert gas: Dry down your lipid extracts under a stream of nitrogen or argon instead of air.

Issue 2: My quantitative results for this compound are lower than expected or show poor reproducibility.

Cause: Low and inconsistent recovery of this compound can be due to its degradation through oxidation. The extent of oxidation can vary between samples, leading to poor reproducibility.

Solution:

  • Implement all the recommendations in Issue 1. Consistent use of antioxidants and protective measures is key to achieving reproducible results.

  • Optimize your extraction method: Ensure your chosen extraction protocol, such as a modified Folch or Bligh-Dyer method, is efficient for your sample matrix. Inefficient extraction can lead to variability.

  • Evaluate the saponification step: If your protocol includes saponification to hydrolyze this compound esters, be aware that high temperatures and strong alkaline conditions can promote degradation.[2] Consider performing this step at room temperature for a longer duration or under a nitrogen atmosphere.

  • Use an internal standard: The use of a deuterated this compound internal standard added at the very beginning of the sample preparation process can help to correct for losses during extraction and derivatization.

Issue 3: I am unsure if the observed oxidation products are from my sample or are artifacts of my sample preparation.

Cause: It can be challenging to distinguish between endogenous oxysterols and those formed ex vivo.

Solution:

  • Prepare a "mock" sample: Process a blank matrix (e.g., water or a simple buffer) spiked with a known amount of pure this compound standard alongside your experimental samples. The presence of oxidation products in this mock sample will confirm that they are being generated during your workflow.

  • Minimize processing time: The longer the sample preparation, the greater the opportunity for oxidation. Streamline your workflow where possible.

  • Analyze samples immediately: If possible, analyze your samples by LC-MS or GC-MS immediately after preparation. If short-term storage is necessary, store the final extracts at -80°C under an inert atmosphere.

Data Presentation

Table 1: Comparison of Antioxidant Efficacy in Preventing Lipid Oxidation

AntioxidantConcentrationMatrixEfficacyReference
BHT & BHA 0.01% of eachFresh Pork SausageMore effective than mixed tocopherols in reducing malondialdehyde values.[3]
Mixed Tocopherols 0.03%Fresh Pork SausageLess effective than BHT/BHA in slowing lipid oxidation, but had a similar effect on color stability.[3]
TBHQ 0.1% solutionFermented FishShowed the best antioxidative effect during processing but was the most quickly depleted.[4]
BHA 0.1% solutionFermented FishRelatively high levels remained after 2 months of storage.[4]
α-Tocopherol 1% w/vKilka Fish OilNo significant difference in efficacy compared to 1% BHT in controlling oxidation over 4 days.[5]
BHT 1% w/vKilka Fish OilNo significant difference in efficacy compared to 1% α-tocopherol.[5]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum with Minimized Oxidation (Modified Folch Method)

This protocol is adapted from standard lipid extraction methods with modifications to minimize the auto-oxidation of this compound.[6][7]

  • Preparation of Reagents:

    • Chloroform:Methanol (2:1, v/v) with Antioxidant: Prepare a fresh solution of chloroform and methanol. Add BHT to a final concentration of 0.01% (w/v). For example, to 100 mL of the chloroform:methanol mixture, add 10 mg of BHT. Store in an amber bottle, protected from light.

    • 0.9% NaCl Solution: Dissolve 0.9 g of NaCl in 100 mL of deionized water.

  • Extraction Procedure:

    • To 100 µL of plasma or serum in a glass tube, add 2 mL of the chloroform:methanol (2:1, v/v) solution containing BHT.

    • Add an appropriate internal standard (e.g., deuterated this compound) at this stage.

    • Vortex the mixture vigorously for 1 minute.

    • Add 500 µL of the 0.9% NaCl solution to the tube.

    • Vortex again for 30 seconds to facilitate phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

    • Carefully aspirate the upper aqueous layer.

    • Using a clean glass Pasteur pipette, transfer the lower organic (chloroform) layer to a new amber glass tube, being careful to avoid the protein disk.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane or mobile phase) containing 0.01% BHT for analysis.

Protocol 2: Saponification for Total this compound Analysis

This protocol is for the hydrolysis of this compound esters to measure the total this compound content.[8][9]

  • Preparation of Reagents:

    • 1 M KOH in Ethanol: Prepare fresh by dissolving 5.6 g of KOH in 100 mL of 95% ethanol.

    • Hexane with Antioxidant: Add BHT to hexane to a final concentration of 0.01% (w/v).

  • Saponification Procedure:

    • After obtaining the dried lipid extract from Protocol 1, add 1 mL of 1 M KOH in ethanol.

    • Purge the tube with nitrogen, cap tightly, and vortex.

    • Incubate in a shaking water bath at 60°C for 1 hour. To minimize degradation, this step can be performed at room temperature overnight.

    • After incubation, allow the tube to cool to room temperature.

    • Add 1 mL of deionized water to the tube.

    • Add 2 mL of hexane containing BHT and vortex vigorously for 1 minute to extract the non-saponifiable lipids (including free this compound).

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer to a new amber glass tube.

    • Repeat the hexane extraction (steps 6-8) two more times, pooling the hexane layers.

    • Wash the pooled hexane extract with 2 mL of deionized water by vortexing and centrifuging as before. Discard the lower aqueous layer.

    • Dry the final hexane extract under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for analysis.

Visualizations

cluster_Initiation Initiation cluster_Propagation Propagation cluster_Products Degradation Products Initiator Initiator (e.g., Light, Heat, Metal Ions) This compound This compound (RH) Initiator->this compound H abstraction Desmosterol_Radical This compound Radical (R.) This compound->Desmosterol_Radical Peroxy_Radical This compound Peroxy Radical (ROO.) Desmosterol_Radical->Peroxy_Radical + O2 Desmosterol_Hydroperoxide This compound Hydroperoxide (ROOH) Peroxy_Radical->Desmosterol_Hydroperoxide + RH - R. Hydroxy_this compound 7-Hydroxythis compound Desmosterol_Hydroperoxide->Hydroxy_this compound Keto_this compound 7-Ketothis compound Desmosterol_Hydroperoxide->Keto_this compound

Caption: Non-enzymatic auto-oxidation pathway of this compound.

Start Start: Plasma/Serum Sample Add_IS_Solvent Add Internal Standard & Chloroform:Methanol (2:1) + BHT Start->Add_IS_Solvent Vortex1 Vortex Add_IS_Solvent->Vortex1 Add_Saline Add 0.9% NaCl Vortex1->Add_Saline Vortex2 Vortex Add_Saline->Vortex2 Centrifuge1 Centrifuge (4°C) Vortex2->Centrifuge1 Collect_Organic Collect Lower Organic Layer Centrifuge1->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Saponification_Decision Total this compound Analysis? Dry_Down->Saponification_Decision Saponification Saponify (1M KOH in EtOH) Saponification_Decision->Saponification Yes Reconstitute Reconstitute in Solvent + BHT Saponification_Decision->Reconstitute No Extraction Extract with Hexane + BHT Saponification->Extraction Dry_Down2 Dry Under Nitrogen Extraction->Dry_Down2 Dry_Down2->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound sample preparation.

Problem Unexpected Peaks or Low/Variable Recovery Check_Oxidation Potential Cause: Auto-oxidation? Problem->Check_Oxidation Solution_Antioxidant Action: Add Antioxidant (e.g., BHT) to Solvents Check_Oxidation->Solution_Antioxidant Yes Solution_Light Action: Protect from Light (Amber Vials) Check_Oxidation->Solution_Light Yes Solution_Temp Action: Keep Samples Cold (On Ice) Check_Oxidation->Solution_Temp Yes Solution_Inert Action: Use Inert Gas (Nitrogen/Argon) Check_Oxidation->Solution_Inert Yes Re_evaluate Re-run Experiment and Evaluate Results Solution_Antioxidant->Re_evaluate Solution_Light->Re_evaluate Solution_Temp->Re_evaluate Solution_Inert->Re_evaluate

Caption: Troubleshooting logic for this compound analysis.

References

strategies to improve the reproducibility of desmosterol measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of desmosterol measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis.

Question: What are the potential causes of poor chromatographic resolution between this compound and other sterol isomers, and how can I resolve this?

Answer:

Poor chromatographic separation of this compound from its isomers, such as zymosterol and 24-dehydrolathosterol, is a common challenge due to their structural similarity.[1] This can lead to inaccurate quantification.

Potential Causes and Solutions:

Potential CauseSolution
Inadequate Stationary Phase For LC-MS, consider using a pentafluorophenyl (PFP) stationary phase, which has been shown to effectively separate sterol isomers.[1][2] For GC-MS, a high-performance capillary column (e.g., DB-5ms) is recommended.
Suboptimal Mobile Phase/Gradient In LC-MS, carefully optimize the mobile phase composition and gradient elution profile. A common mobile phase combination is methanol and water with additives like formic acid or ammonium acetate to improve ionization.[1][3]
Incorrect Oven Temperature Program For GC-MS, optimize the oven temperature program to enhance the separation of trimethylsilyl (TMS) ether derivatives of sterols.[4][5]
Co-elution with Cholesterol High concentrations of cholesterol in a sample can interfere with the detection of this compound.[1] Ensure your chromatographic method provides baseline separation between cholesterol and this compound.

A logical workflow for troubleshooting poor chromatographic resolution is outlined in the diagram below.

G cluster_troubleshooting Troubleshooting Poor Chromatographic Resolution start Poor Resolution Observed check_column Is the column appropriate for sterol analysis? start->check_column change_column Switch to a recommended column (e.g., PFP for LC, DB-5ms for GC). check_column->change_column No check_isomers Are known interfering isomers present? check_column->check_isomers Yes optimize_mobile_phase Optimize mobile phase/gradient (LC) or temperature program (GC). change_column->optimize_mobile_phase adjust_method Fine-tune separation parameters to resolve isomers. optimize_mobile_phase->adjust_method check_isomers->optimize_mobile_phase Yes resolved Resolution Improved check_isomers->resolved No adjust_method->resolved

A flowchart for troubleshooting poor chromatographic resolution.

Question: My this compound measurements show high variability between replicates. What are the common sources of this imprecision, and how can I minimize them?

Answer:

High variability in this compound measurements can stem from several stages of the analytical workflow, from sample handling to data analysis.

Potential Causes and Solutions:

Potential CauseSolution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including saponification, liquid-liquid extraction (LLE), and derivatization.[4][6] Use of an automated liquid handler can improve precision.
Inappropriate Internal Standard The choice and use of an internal standard (IS) are critical. A stable isotope-labeled this compound (e.g., D6-desmosterol) is the ideal IS as it co-elutes and has similar ionization and fragmentation properties to the analyte.[7][8] If a labeled standard is unavailable, a structurally similar sterol not present in the sample can be used, but validation is crucial.[9]
Sample Degradation This compound can be susceptible to oxidation. Store samples at -80°C until analysis.[7] Minimize exposure to light and air during sample preparation. Stability should be tested under refrigerated conditions if samples are to be stored in an autosampler.[1]
Matrix Effects The sample matrix can suppress or enhance the ionization of this compound, leading to variability. Matrix effects should be assessed during method validation. A robust sample clean-up procedure, such as solid-phase extraction (SPE), can help minimize these effects.[6]

Frequently Asked Questions (FAQs)

1. Which analytical method is better for this compound measurement: GC-MS or LC-MS?

Both GC-MS and LC-MS are widely used for this compound analysis, and the choice depends on the specific application, available instrumentation, and desired throughput.

  • GC-MS often requires derivatization to increase the volatility of sterols, typically forming trimethylsilyl (TMS) ethers.[4][10] It can provide excellent chromatographic resolution and is a well-established technique for sterol analysis.[5]

  • LC-MS/MS can often analyze sterols without derivatization, simplifying sample preparation.[1][2] It has become a technique of choice due to its high sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).[3]

A comparison of reported performance for both methods is provided in the data tables below.

2. Why is an internal standard essential for reproducible this compound quantification?

An internal standard (IS) is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response.[9] The ideal IS is a stable isotope-labeled version of the analyte (e.g., D6-desmosterol), which behaves nearly identically to the unlabeled this compound throughout the entire analytical process.[7][8] The use of an appropriate IS significantly improves the accuracy and precision of the measurement.

3. What are the critical steps in sample preparation for this compound analysis?

A robust sample preparation protocol is fundamental for reproducible results. Key steps often include:

  • Saponification: This step hydrolyzes sterol esters to release free sterols. It is typically performed using potassium hydroxide (KOH) in an alcoholic solution at an elevated temperature.[4][7]

  • Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or a solid-phase extraction (SPE) is used to isolate the sterols from the sample matrix.[3][6]

  • Derivatization (for GC-MS): Free sterols are converted to their TMS ether derivatives to increase their volatility and improve their chromatographic behavior.[4]

The general workflows for GC-MS and LC-MS analysis are depicted in the diagrams below.

G cluster_lcms LC-MS/MS Workflow sample_lc Plasma/Tissue Sample is_add_lc Add Internal Standard (e.g., D6-desmosterol) sample_lc->is_add_lc saponification_lc Saponification (e.g., with KOH) is_add_lc->saponification_lc lle_lc Liquid-Liquid Extraction (e.g., with Hexane) saponification_lc->lle_lc drydown_lc Dry Down Extract lle_lc->drydown_lc reconstitute_lc Reconstitute in Mobile Phase drydown_lc->reconstitute_lc analysis_lc LC-MS/MS Analysis reconstitute_lc->analysis_lc

A typical workflow for this compound analysis by LC-MS/MS.

G cluster_gcms GC-MS Workflow sample_gc Plasma/Tissue Sample is_add_gc Add Internal Standard (e.g., D6-desmosterol) sample_gc->is_add_gc saponification_gc Saponification (e.g., with KOH) is_add_gc->saponification_gc lle_gc Liquid-Liquid Extraction (e.g., with Hexane) saponification_gc->lle_gc drydown_gc Dry Down Extract lle_gc->drydown_gc derivatization_gc Derivatization (e.g., TMS ether) drydown_gc->derivatization_gc analysis_gc GC-MS Analysis derivatization_gc->analysis_gc

A typical workflow for this compound analysis by GC-MS.

4. How should I normalize this compound levels for comparison between samples?

To account for variations in plasma volume and lipid content, it is often recommended to report this compound concentrations as a ratio to total cholesterol.[7] This normalization can reduce inter-individual variability and provide a more stable biomarker.[7]

Quantitative Data Presentation

The following tables summarize the performance characteristics of various methods for this compound measurement reported in the literature.

Table 1: Performance of LC-MS/MS Methods for this compound Measurement

ParameterMethod 1Method 2
Matrix Human PlasmaHuman Plasma
Linearity Range 10 - 30,000 ng/mL0.1 - 10 µg/mL
Precision (CV%) < 6.6%Not Reported
Internal Standard D6-desmosterol25-hydroxycholesterol-d6
Ionization APCIAPCI
Reference [7][3]

Table 2: Performance of GC-MS Methods for this compound Measurement

ParameterMethod 1Method 2
Matrix Human PlasmaHuman Plasma
Detection Limit Picogram per milliliter rangeNot Reported
Quantification Limit 0.01 µg/mLNot Reported
Intra-assay CV% < 15%Not Reported
Inter-assay CV% < 15%Not Reported
Internal Standard Deuterium labeled sterolsBetulin
Reference [4][5]

Experimental Protocols

1. Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma

This protocol is adapted from a method developed for the quantification of this compound in human plasma.[7]

  • Sample Preparation:

    • To 100 µL of plasma, add 1 µg of D6-desmosterol as an internal standard.

    • Add 100 µL of 50% potassium hydroxide and incubate at 70°C for 60 minutes for saponification.

    • After cooling, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8) and mix thoroughly.

    • Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: Waters UPLC system or equivalent.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Optimized gradient of methanol and water.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTAR 5500).[3]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

    • MRM Transition: Monitor the appropriate precursor-to-product ion transition for this compound (e.g., m/z 367.4 → 147.1) and its internal standard.[3]

2. Detailed Methodology for GC-MS Analysis of this compound in Human Plasma

This protocol is a generalized procedure based on common practices for sterol analysis by GC-MS.[4][5]

  • Sample Preparation:

    • To a plasma aliquot, add an appropriate internal standard (e.g., D6-desmosterol or epicoprostanol).

    • Perform alkaline hydrolysis (saponification) with ethanolic potassium hydroxide solution.

    • Extract the non-saponifiable fraction (containing sterols) with n-hexane.

    • Evaporate the n-hexane extract to dryness.

    • Derivatize the dried residue to form TMS ethers using a reagent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).

  • GC-MS Conditions:

    • GC System: Agilent GC system or equivalent.

    • Column: Capillary column suitable for sterol analysis (e.g., HP-5ms).

    • Injector: Splitless injection mode.

    • Oven Program: A temperature gradient optimized to separate the sterol-TMS ethers, for instance, from 180°C to 300°C.

    • MS System: Single or triple quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI) or Positive Chemical Ionization (PCI).

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

References

resolving co-elution problems in the chromatographic analysis of sterols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of sterols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to co-elution problems in sterol analysis.

Troubleshooting Guide

Co-elution of sterols is a frequent challenge in chromatographic analysis due to their high structural similarity.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Poor Peak Resolution or Co-elution in Gas Chromatography (GC)

Symptoms:

  • Overlapping peaks for known sterol standards (e.g., β-sitosterol and fucosterol).[3]

  • Asymmetrical or broad peaks.[3]

  • Inability to accurately quantify individual sterols.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Temperature Program A rapid temperature ramp can result in inadequate separation.[3] Employ a slower temperature gradient to enhance the interaction between the analytes and the stationary phase, thereby improving resolution.[3]
Improper Column Selection The column's stationary phase may not be suitable for separating structurally similar sterols. Consider switching to a mid-polarity or high-polarity column, such as one with a 65% dimethyl-35% diphenyl polysiloxane phase (DB-35), especially for samples rich in Δ7-sterols.[4]
Incomplete Derivatization Inconsistent or incomplete derivatization leads to peak broadening and tailing.[3] Ensure the sample is completely dry before adding the derivatization reagent and use a sufficient excess of the reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane) to drive the reaction to completion.[2][3][4]
Incorrect Flow Rate A carrier gas flow rate that is too low can cause peak broadening due to increased diffusion.[3] Optimize the flow rate to achieve sharper peaks.
Injection Technique A slow injection can lead to inefficient sample vaporization and band broadening.[3] Utilize a fast injection technique for rapid and complete vaporization.[3]
Issue 2: Poor Peak Resolution or Co-elution in High-Performance Liquid Chromatography (HPLC)

Symptoms:

  • Co-elution of sterol isomers in reversed-phase HPLC.

  • Poor separation between critical pairs like 24- and 25-hydroxycholesterol.[5]

  • Inaccurate quantification due to overlapping peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Stationary Phase Chemistry A standard C18 column may not provide sufficient selectivity.[2] Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which offers alternative selectivity for sterols.[1][2][6]
Suboptimal Mobile Phase Composition The mobile phase composition may not be optimal for separating the target sterols. Adjusting the solvent gradient to be shallower and more gradual can improve the separation of closely related compounds.[2] In reversed-phase HPLC, reducing the percentage of the organic component can increase retention and potentially improve resolution.[7]
Inappropriate Column Temperature Column temperature can influence retention and separation. Lowering the temperature can sometimes increase retention and enhance separation, although it may also lead to broader peaks.[2]
Lack of Derivatization Underivatized sterols may exhibit poor chromatographic behavior. Derivatization can alter the chromatographic properties and improve separation.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most effective for separating sterol isomers?

A1: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used and effective techniques for separating sterol isomers.[1] GC, particularly when coupled with mass spectrometry (GC-MS), provides high resolution and is a powerful tool for both identification and quantification of sterols.[1] HPLC, often used with UV or mass spectrometric detection, offers an alternative with different selectivity, with reversed-phase HPLC on C18 columns being a frequent choice.[1]

Q2: How can I improve the detection and separation of co-eluting sterols?

A2: Several strategies can be employed:

  • Derivatization: Converting sterols to their trimethylsilyl (TMS) ether derivatives for GC analysis increases their volatility and improves peak shape.[1][4] For HPLC, derivatization can enhance detectability and alter chromatographic behavior.[8][9]

  • Alternative Column Chemistries: For HPLC, using columns with different stationary phases like pentafluorophenyl (PFP) can provide different selectivity compared to standard C18 columns.[1][2] For GC, higher polarity columns can be beneficial for certain sterol mixtures.[4]

  • Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC offers significantly higher peak capacity and resolution than one-dimensional GC.[2]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique can resolve isomers with identical m/z and similar fragmentation patterns by separating them based on their ion mobility in the gas phase.[2][10]

Q3: What are some common derivatization reagents for sterol analysis?

A3: For GC analysis, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a common silylating reagent used to form trimethylsilyl (TMS) ethers.[2][4] For HPLC, novel derivatization agents like 3-(chlorosulfonyl)benzoic acid have been developed to improve ionization efficiency and sensitivity in LC-MS/MS analysis.[8][9]

Q4: Can I analyze free sterols without derivatization?

A4: Yes, it is possible to analyze free sterols, particularly with HPLC-MS methods.[6] However, injecting free sterols in GC can lead to broader peaks and a lower flame ionization detector (FID) response.[4] Derivatization is generally recommended for GC analysis to improve volatility and peak shape.[4]

Q5: What internal standards are commonly used in sterol analysis?

A5: 5α-cholestane is a commonly used internal standard in the GC analysis of sterols.[11] Deuterated sterol standards are often used for quantitative analysis in LC-MS.[5]

Experimental Protocols

Protocol 1: Saponification and Extraction of Sterols from a Sample Matrix

This protocol describes the basic steps for saponification and extraction of sterols from a sample (e.g., food product, biological tissue).

Materials:

  • Sample containing sterols

  • Ethanolic potassium hydroxide (e.g., 2 M)[3]

  • Toluene or Hexane[3][11]

  • Deionized water

  • Internal standard solution (e.g., 5α-cholestane in a suitable solvent)

  • Screw-capped tubes

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh a suitable amount of the sample into a screw-capped tube.

  • Add a known amount of the internal standard solution.

  • Add the ethanolic potassium hydroxide solution.[3]

  • Blanket the tube with nitrogen, cap it tightly, and vortex.

  • Heat the sample at an appropriate temperature (e.g., 60°C) for 1 hour to ensure complete saponification, with occasional vortexing.[3]

  • Cool the tube to room temperature.

  • Add deionized water and an extraction solvent like hexane or toluene.[3][11]

  • Vortex thoroughly and then centrifuge to separate the layers.

  • Carefully transfer the upper organic layer containing the unsaponifiable matter to a clean tube.

  • Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[3] The resulting residue contains the sterol fraction.

Protocol 2: Derivatization of Sterols for GC Analysis (Silylation)

This protocol details the silylation of the extracted sterol fraction to prepare it for GC analysis.

Materials:

  • Dried sterol extract

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or dimethylformamide)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the dried sterol extract is completely free of moisture, as water can deactivate the silylating reagent.[3]

  • Redissolve the dried extract in a small volume of an anhydrous solvent like pyridine.

  • Add a sufficient excess of the silylating reagent (e.g., BSTFA with 1% TMCS).[2]

  • Cap the vial tightly and heat at a suitable temperature (e.g., 60-70°C) for about 30-60 minutes to ensure the reaction goes to completion.[12]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Visualizations

Troubleshooting_Workflow start Start: Co-elution of Sterols Observed method_optimization Step 1: Method Optimization start->method_optimization resolved Problem Resolved method_optimization->resolved If resolved not_resolved Problem Persists method_optimization->not_resolved If not resolved column_check Step 2: Column Evaluation column_check->resolved not_resolved2 not_resolved2 column_check->not_resolved2 If not resolved derivatization_check Step 3: Derivatization Review derivatization_check->resolved not_resolved3 not_resolved3 derivatization_check->not_resolved3 If not resolved advanced_techniques Step 4: Consider Advanced Techniques advanced_techniques->resolved not_resolved->column_check not_resolved2->derivatization_check not_resolved3->advanced_techniques

Caption: Troubleshooting workflow for co-elution problems.

Logical_Relationships co_elution Co-elution of Sterols High Structural Similarity factors Contributing Factors Inadequate Method Unsuitable Column Poor Derivatization co_elution->factors is caused by solutions Potential Solutions Method Optimization Alternative Column Improved Derivatization Advanced Techniques factors->solutions are addressed by

Caption: Logical relationships in resolving co-elution.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Desmosterol Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of desmosterol.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursor ions observed for this compound in LC-MS analysis?

A1: In Atmospheric Pressure Chemical Ionization (APCI), the most commonly observed precursor ion for this compound is the dehydrated protonated molecule, [M+H-H₂O]⁺, with an m/z of 367.4.[1][2] While Electrospray Ionization (ESI) can be used, APCI is often preferred for sterols as it provides better ionization efficiency and consistent formation of the [M+H-H₂O]⁺ ion.[3]

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound quantification?

A2: A commonly used and robust MRM transition for this compound is the fragmentation of the precursor ion m/z 367.4 to a product ion of m/z 147.1.[2] Other transitions can be monitored for confirmation, and the optimal choice may vary slightly depending on the instrument and matrix.

Q3: How can I improve the chromatographic separation of this compound from other isomeric sterols?

A3: this compound can be challenging to separate from isomers like zymosterol and 24-dehydrolathosterol, which may share the same MRM transition.[3] To enhance separation, consider the following:

  • Column Chemistry: A pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to standard C18 columns.[3]

  • Mobile Phase: Using a methanol-based mobile phase with a shallow gradient can improve resolution.

  • Column Temperature: Lowering the column temperature can accentuate small differences in the physicochemical properties of the isomers, leading to better separation.

Q4: What are typical starting points for collision energy (CE) optimization for the m/z 367.4 -> 147.1 transition?

A4: Collision energy is highly instrument-dependent. However, a general starting point for sterol fragmentation is in the range of 15-40 eV. For specific platforms, refer to the manufacturer's guidelines and the tables provided in this guide. Empirical optimization for your specific instrument and method is crucial for achieving the best sensitivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity / No Peak - Inefficient ionization. - Suboptimal collision energy. - Sample degradation. - Incorrect MRM transition.- Ensure the APCI source is properly tuned and maintained. - Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 10-50 eV) to find the optimal value. - Protect samples from light and heat, as sterols can be susceptible to degradation.[4] - Verify the precursor and product ion masses in your method.
High Background Noise - Matrix effects from the sample. - Contaminated mobile phase or LC system.- Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. - Use high-purity LC-MS grade solvents and flush the LC system thoroughly.
Peak Tailing or Fronting - Column overload. - Inappropriate mobile phase pH. - Column degradation.- Dilute the sample to ensure you are within the linear range of the column. - While less common for sterols, ensure the mobile phase additives are appropriate if used. - Replace the analytical column if it has been used extensively or shows signs of performance loss.
Inconsistent Retention Time - Fluctuations in column temperature. - Changes in mobile phase composition. - Air bubbles in the pump.- Ensure the column oven is maintaining a stable temperature. - Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. - Degas the mobile phase and prime the LC pumps.
Co-elution with Interferences - Insufficient chromatographic resolution.- Optimize the LC gradient to better separate the analyte from interfering peaks. - Consider a different column chemistry (e.g., PFP) for alternative selectivity.[3]

Quantitative Data Summary

Table 1: Recommended MRM Transitions for this compound
Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Typical Use Reference
367.4147.1APCI (+)Quantifier[2]
367.4161.1APCI (+)Qualifier
367.3215APCI (+)Quantifier[3]
Table 2: Example Starting MS Parameters for this compound Analysis

Note: These are starting points and should be optimized for your specific instrument and method.

Parameter Sciex QTRAP Series Agilent 6400 Series Waters Xevo Series
Ionization Mode APCI (+)APCI (+)APCI (+)
Capillary Voltage (kV) 4.52.03.0
Nebulizer Pressure (psi) -30-
Drying Gas Flow (L/min) -5-
Gas Temperature (°C) -325-
APCI Vaporizer Temp (°C) 400250450
Cone Voltage (V) Optimize (20-60)Optimize (Fragmentor V)Optimize (20-50)
Collision Energy (eV) for 367.4 -> 147.1 Optimize (20-40)Optimize (15-35)Optimize (20-40)

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a general liquid-liquid extraction (LLE) procedure for the analysis of this compound from plasma or serum.

Materials:

  • Plasma/serum sample

  • Internal standard (IS) solution (e.g., d6-desmosterol)

  • Potassium hydroxide (KOH) solution

  • Hexane

  • Phosphate-buffered saline (PBS), pH 6.8

  • Methanol

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add the internal standard.

  • Add 100 µL of 50% KOH solution to saponify the sample.

  • Vortex the mixture thoroughly and incubate at 70°C for 60 minutes to hydrolyze sterol esters.[5]

  • After cooling to room temperature, add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).

  • Vortex vigorously for 2 minutes to extract the sterols into the hexane layer.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Repeat the extraction of the aqueous layer with an additional 1 mL of hexane and combine the organic layers.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of methanol/water) for LC-MS analysis.

Protocol 2: LC-MS/MS Method Development for this compound

This protocol outlines the steps for developing a robust LC-MS/MS method for this compound quantification.

1. Liquid Chromatography:

  • Column: Thermo Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent. A PFP column can be used for improved isomer separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with a high percentage of mobile phase B (e.g., 80%) and a shallow gradient to 100% B over several minutes. Optimize the gradient to achieve good separation from other sterols.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C (can be lowered to improve resolution)

  • Injection Volume: 5-10 µL

2. Mass Spectrometry (Triple Quadrupole):

  • Ionization Source: APCI in positive ion mode.

  • Source Parameter Optimization:

    • Infuse a standard solution of this compound and optimize the vaporizer temperature and corona current for maximum signal intensity of the [M+H-H₂O]⁺ precursor ion (m/z 367.4).

  • MRM Optimization:

    • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 367.4).

    • Perform a product ion scan to identify the major fragment ions.

    • Select the most intense and specific product ions for the MRM transitions (e.g., m/z 147.1).

    • For each MRM transition, perform a collision energy optimization by injecting the this compound standard and ramping the CE. Plot the signal intensity against the CE to determine the optimal value.

    • Optimize the cone/fragmentor voltage to maximize the precursor ion intensity.

  • Method Creation:

    • Create a data acquisition method using the optimized MRM transitions and instrument parameters.

    • Include at least one quantifier and one qualifier transition for confident identification.

Visualizations

Desmosterol_Fragmentation This compound This compound (m/z 384.3) Precursor [M+H-H₂O]⁺ (m/z 367.4) This compound->Precursor APCI Source (-H₂O) Product1 Product Ion (m/z 147.1) Precursor->Product1 Collision-Induced Dissociation (CID) Side Chain Cleavage Product2 Product Ion (m/z 161.1) Precursor->Product2 CID Troubleshooting_Workflow Start Problem Encountered (e.g., Low Signal) Check_MS Check MS Parameters - Tuning - MRM Transitions - Collision Energy Start->Check_MS Check_LC Check LC System - Mobile Phase - Column - Connections Start->Check_LC Check_Sample Check Sample Prep - Extraction Efficiency - Sample Integrity Start->Check_Sample Optimize_MS Optimize MS - Re-tune Source - Optimize CE Check_MS->Optimize_MS Optimize_LC Optimize LC - New Mobile Phase - New Column Check_LC->Optimize_LC Optimize_Sample Optimize Sample Prep - Test SPE - Check IS Check_Sample->Optimize_Sample Resolved Problem Resolved Optimize_MS->Resolved Optimize_LC->Resolved Optimize_Sample->Resolved Experimental_Workflow Sample Plasma/Serum Sample Preparation Sample Preparation - Add IS - Saponification - LLE Sample->Preparation LC_Separation LC Separation (Reversed-Phase or PFP) Preparation->LC_Separation MS_Analysis MS/MS Analysis (APCI, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing - Integration - Quantification MS_Analysis->Data_Processing Results Results Data_Processing->Results

References

Validation & Comparative

Desmosterol vs. Cholesterol: A Comparative Analysis of Membrane Ordering Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sterols in cellular membranes is critical. While structurally similar, desmosterol, the immediate precursor to cholesterol, exhibits distinct effects on membrane organization, with significant implications for cellular signaling and function.

This guide provides a comprehensive comparison of the membrane ordering properties of this compound and cholesterol, supported by experimental data. We will delve into the biophysical disparities, detail the experimental methodologies used to uncover them, and explore the functional consequences of these differences, particularly in the context of insulin signaling.

At a Glance: Key Differences in Membrane Ordering

Experimental evidence presents a conflicting view on the biophysical equivalence of this compound and cholesterol. While some studies suggest near-identical behavior in simple model membranes, others highlight significant differences, particularly in the formation of ordered lipid domains known as lipid rafts.

ParameterThis compoundCholesterolKey Findings
Acyl Chain Ordering (in simple membranes) Similar to cholesterolHighIn model membranes composed of single phospholipids like POPC or SPM, both sterols induce a comparable increase in lipid acyl chain order as measured by 2H-NMR and EPR spectroscopy.[1]
Membrane Condensation (in simple membranes) Similar to cholesterolHighLaurdan fluorescence spectroscopy indicates that both sterols lead to a similarly strong condensation of membrane lipids in POPC and SPM vesicles, reflected in comparable Generalized Polarization (GP) values.[1]
Lipid Raft Association Lower affinityHigher affinityThis compound shows a significantly weaker ability to promote the formation and stability of ordered domains (lipid rafts) in both model membranes and is less associated with detergent-resistant membranes (DRMs) in mammalian cells.[2]
Functional Impact Impaired raft-dependent signalingSupports raft-dependent signalingThe substitution of cholesterol with this compound has been shown to impair raft-dependent signaling pathways, such as that of the insulin receptor.[2][3][4]

Experimental Data: A Closer Look

Laurdan Generalized Polarization (GP) in Model Membranes

Laurdan is a fluorescent probe sensitive to the polarity of its environment, which correlates with lipid packing. An increase in the GP value indicates a more ordered, less hydrated membrane environment.

Data from studies on large unilamellar vesicles (LUVs) show that in simple phospholipid mixtures, the condensing effect of this compound is comparable to that of cholesterol.

Membrane CompositionSterol (30 mol%)Laurdan GP Value (approx.)Reference
POPCCholesterol~0.35Huster et al., 2005
POPCThis compound~0.35Huster et al., 2005
SPMCholesterol~0.45Huster et al., 2005
SPMThis compound~0.45Huster et al., 2005

Note: GP values are estimated from published spectra and are for comparative purposes.

Detergent-Resistant Membrane (DRM) Association

Lipid rafts are characterized by their resistance to solubilization by non-ionic detergents at low temperatures. The association of sterols with DRMs is a common method to assess their propensity to be part of these ordered domains.

Studies have shown that this compound has a reduced association with DRMs compared to cholesterol, indicating a weaker partitioning into lipid rafts.

Cell TypeSterolAssociation with DRMsReference
Mammalian CellsCholesterolHighVainio et al., 2006
Mammalian CellsThis compoundSignificantly lower than cholesterolVainio et al., 2006

Functional Implications: The Case of Insulin Signaling

The differential ability of this compound and cholesterol to support the formation of lipid rafts has profound functional consequences. Lipid rafts serve as platforms for concentrating signaling molecules, and their integrity is crucial for the proper function of many pathways, including that of the insulin receptor.

Replacing membrane cholesterol with this compound has been shown to impair insulin receptor signaling.[2][3][4] This is attributed to the disruption of the lipid raft environment essential for the proper clustering and activation of the insulin receptor and its downstream signaling components.

Caption: Raft-dependent insulin signaling pathway.

Experimental Protocols

Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

Objective: To measure the acyl chain order parameter (SCD) of phospholipids in the presence of different sterols.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared from a mixture of deuterated phospholipid (e.g., POPC-d31) and the sterol of interest (cholesterol or this compound) at desired molar ratios. The lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with a buffer solution and subjected to multiple freeze-thaw cycles to ensure homogeneity.

  • NMR Spectroscopy: 2H-NMR spectra are acquired on a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

  • Data Analysis: The quadrupolar splitting (Δνq) is measured from the depaked spectra. The order parameter (SCD) for each deuterated carbon segment is calculated using the formula: SCD = (4/3) * (h/e2qQ) * Δνq, where h is Planck's constant and e2qQ/h is the static quadrupolar coupling constant for a C-D bond.[1]

NMR_Workflow A Lipid & Sterol Mixture in Organic Solvent B Solvent Evaporation (Thin Film Formation) A->B C Hydration & Freeze-Thaw Cycles (MLV Formation) B->C D 2H-NMR Spectroscopy (Quadrupolar Echo) C->D E Spectral Depaking D->E F Calculation of Order Parameter (SCD) E->F

Caption: Workflow for 2H-NMR analysis of membrane order.

Laurdan Fluorescence Spectroscopy

Objective: To assess membrane lipid packing and condensation by measuring the Generalized Polarization (GP) of Laurdan.

Methodology:

  • Sample Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of MLVs containing the phospholipid, sterol, and a small amount of Laurdan probe.

  • Fluorescence Measurement: Fluorescence emission spectra of the Laurdan-labeled LUVs are recorded at a specific temperature using a spectrofluorometer. The excitation wavelength is typically set to 340 nm, and the emission is scanned from 400 to 550 nm.

  • GP Calculation: The GP value is calculated from the emission intensities at two wavelengths, typically 440 nm (I440, characteristic of the ordered phase) and 490 nm (I490, characteristic of the disordered phase), using the formula: GP = (I440 - I490) / (I440 + I490).

Detergent-Resistant Membrane (DRM) Isolation

Objective: To determine the association of sterols with lipid rafts.

Methodology:

  • Cell Lysis: Cells are harvested and lysed in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Sucrose Gradient Ultracentrifugation: The cell lysate is mixed with a high-concentration sucrose solution and placed at the bottom of an ultracentrifuge tube. A discontinuous sucrose gradient (e.g., 5-35%) is layered on top.

  • Fractionation: The gradient is ultracentrifuged at high speed for several hours at 4°C. The low-density DRMs float to the interface of the lower sucrose concentrations, while soluble proteins and non-raft membranes remain in the higher-density fractions.

  • Analysis: The fractions are collected, and the amount of sterol (cholesterol or this compound) in each fraction is quantified, typically by gas chromatography-mass spectrometry (GC-MS).

Conclusion

The available evidence indicates that while this compound can substitute for cholesterol in maintaining the general order and packing of simple lipid bilayers, it is less effective at promoting the formation of specialized, highly ordered lipid raft domains. This distinction is not merely a biophysical curiosity; it has significant ramifications for cellular function, particularly in the realm of signal transduction. For researchers in drug development and cell biology, understanding these differences is crucial for interpreting cellular responses and for the design of therapeutic interventions that may modulate membrane properties or raft-dependent signaling pathways. The choice of sterol in experimental systems can, therefore, have a profound impact on the biological outcomes observed.

References

Desmosterol as a Biomarker for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable, accessible, and non-invasive biomarkers is a critical frontier in Alzheimer's disease (AD) research. An ideal biomarker would not only aid in early and accurate diagnosis but also serve as a tool to monitor disease progression and the efficacy of therapeutic interventions. In recent years, desmosterol, a precursor in the cholesterol biosynthesis pathway, has emerged as a promising candidate biomarker for AD. This guide provides a comprehensive comparison of this compound with established and other emerging biomarkers for AD, supported by experimental data and detailed protocols.

This compound: An Emerging Player in Alzheimer's Biomarker Landscape

This compound is the immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis. Its levels are regulated by the enzyme 24-dehydrocholesterol reductase (DHCR24). Research has indicated a significant link between altered cholesterol metabolism and AD pathology. Studies have consistently shown that patients with AD have decreased levels of this compound in plasma, cerebrospinal fluid (CSF), and even in post-mortem brain tissue.[1][2][3] This decrease is often presented as a ratio to total cholesterol (this compound/cholesterol) to account for individual variations in overall cholesterol levels.[1]

One key study demonstrated that the plasma this compound/cholesterol ratio was significantly lower in individuals with AD and even in those with mild cognitive impairment (MCI), a potential prodromal stage of AD.[1] Furthermore, a receiver operating characteristic (ROC) analysis in one study yielded an area under the curve (AUC) of 0.80 for plasma this compound in distinguishing AD patients from healthy controls, suggesting good diagnostic potential.[1] The decrease in this compound levels has also been correlated with lower Mini-Mental State Examination (MMSE) scores, indicating a link to cognitive decline.[1]

Performance Comparison: this compound vs. Alternative Biomarkers

A direct head-to-head comparison of this compound with other leading AD biomarkers in the same large-scale cohort is not yet extensively documented in the literature. However, by collating data from various studies, we can construct a comparative overview of their performance.

The established "gold standard" for AD diagnosis involves the analysis of cerebrospinal fluid (CSF) for amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau). More recently, plasma-based biomarkers, such as specific phosphorylated tau isoforms (e.g., p-tau217) and the Aβ42/Aβ40 ratio, have shown exceptional promise, with some studies reporting AUC values exceeding 0.90 for distinguishing AD from other neurodegenerative diseases.

Here, we present a summary of the performance of this compound in comparison to these key alternative biomarkers.

BiomarkerSample TypeKey FindingsReported AUC (AD vs. HC)AdvantagesDisadvantages
This compound / Cholesterol Ratio Plasma, CSFDecreased levels in AD and MCI, correlates with cognitive decline.[1]~0.80[1]Minimally invasive (plasma), reflects brain cholesterol metabolism.Lower reported AUC compared to some newer plasma markers, needs further validation in larger, diverse cohorts.
CSF Aβ42, t-tau, p-tau CSFLow Aβ42, high t-tau and p-tau are hallmarks of AD.>0.90 (combined)High diagnostic accuracy, reflects core AD pathology.Invasive (lumbar puncture), less accessible for routine screening.
Plasma p-tau217 PlasmaSignificantly elevated in AD, highly accurate in differentiating AD from other dementias.>0.90Minimally invasive, high diagnostic accuracy comparable to CSF markers.Newer biomarker, requires highly sensitive immunoassays.
Plasma Aβ42/Aβ40 Ratio PlasmaDecreased ratio in AD, reflects brain amyloid deposition.~0.85-0.90Minimally invasive, reflects a core pathological feature of AD.Performance can be influenced by assay platform and pre-analytical variables.
Oxysterols (e.g., 24S-hydroxycholesterol) Plasma, CSFAltered levels in AD, reflecting changes in brain cholesterol homeostasis.[4]VariableReflects a relevant pathophysiological pathway.Inconsistent findings across studies, potential for confounding factors.

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in the context of AD pathology and the methodologies for its analysis, the following diagrams are provided.

Cholesterol_Biosynthesis_AD cluster_pathway Cholesterol Biosynthesis (Bloch Pathway) cluster_ad_pathology Alzheimer's Disease Pathology Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol This compound This compound Lanosterol->this compound Cholesterol Cholesterol This compound->Cholesterol DHCR24 DHCR24 DHCR24 (24-dehydrocholesterol reductase) Altered_Membranes Altered membrane fluidity & lipid raft function AD_Pathology Reduced DHCR24 activity in affected brain regions AD_Pathology->DHCR24 Downregulates APP_Processing Altered APP Processing (Increased Aβ production) Altered_Membranes->APP_Processing

Caption: Cholesterol biosynthesis pathway and its link to Alzheimer's disease.

Desmosterol_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma/CSF Sample Collection Spiking Spike with Internal Standards (e.g., D6-desmosterol) Plasma_Sample->Spiking Saponification Saponification (Hydrolysis of esters) Spiking->Saponification Extraction Liquid-Liquid Extraction (e.g., with hexane) Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation Ionization Mass Spectrometry (Ionization - e.g., APCI) LC_Separation->Ionization Detection Detection (Selected Ion Monitoring) Ionization->Detection Quantification Quantification (Ratio to Internal Standard) Detection->Quantification Normalization Normalization (Ratio to Cholesterol) Quantification->Normalization

Caption: Experimental workflow for this compound measurement by LC-MS/MS.

Experimental Protocols

Measurement of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized representation based on methodologies described in the literature.[1]

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound standard

  • Cholesterol standard

  • Deuterated internal standards (e.g., this compound-d6, Cholesterol-d7)

  • Ethanol (HPLC grade)

  • Hexane (HPLC grade)

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system equipped with an Atmospheric Pressure Chemical Ionization (APCI) source

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma, add a known amount of deuterated internal standards (e.g., 1 µg of this compound-d6 and 1 µg of Cholesterol-d7).

  • Add 100 µL of 50% (w/v) KOH to saponify the sample (hydrolyze cholesterol esters).

  • Incubate the mixture at 60°C for 1 hour.

  • After cooling, add 2 mL of hexane and 0.5 mL of PBS, and vortex thoroughly.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of hexane and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of ethanol (e.g., 100 µL) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of methanol and water.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an APCI source.

  • Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Monitor specific m/z transitions for this compound, cholesterol, and their respective deuterated internal standards.

4. Data Analysis:

  • Calculate the peak area ratios of the analyte to its corresponding internal standard.

  • Quantify the concentration of this compound and cholesterol using a calibration curve prepared with known standards.

  • Calculate the this compound/cholesterol ratio.

Conclusion and Future Directions

This compound holds considerable promise as a biomarker for Alzheimer's disease, offering a potential window into the crucial role of cholesterol metabolism in AD pathogenesis. Its measurement in plasma is minimally invasive, making it suitable for large-scale screening and longitudinal monitoring. While its diagnostic accuracy in initial studies is encouraging, it does not yet appear to surpass the high performance of newer plasma-based biomarkers like p-tau217.

Future research should focus on:

  • Head-to-head comparison studies: Directly comparing the diagnostic and prognostic performance of plasma this compound with other leading biomarkers in large, well-characterized, and diverse patient cohorts.

  • Longitudinal studies: Evaluating the utility of this compound in tracking disease progression and response to therapies.

  • Mechanistic studies: Further elucidating the precise role of altered this compound levels and DHCR24 dysfunction in the cascade of pathological events in AD.

The validation of this compound as a standalone or a panel biomarker for AD could provide a valuable tool for clinicians and researchers, ultimately contributing to improved patient outcomes.

References

Desmosterol vs. 7-Dehydrocholesterol: A Comparative Guide for Developmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of desmosterol and 7-dehydrocholesterol, two cholesterol precursors implicated in distinct developmental disorders. By examining their biochemical properties, associated pathologies, and the experimental methodologies used in their study, this document aims to be a valuable resource for researchers in the field of metabolic disorders and drug development.

Introduction

This compound and 7-dehydrocholesterol (7-DHC) are the penultimate intermediates in the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis, respectively. While structurally similar to cholesterol, the accumulation of these precursors due to specific enzyme deficiencies leads to severe, multi-systemic developmental disorders. Desmosterolosis, caused by mutations in the 3β-hydroxysterol Δ24-reductase (DHCR24) gene, is characterized by elevated levels of this compound.[1] Smith-Lemli-Opitz Syndrome (SLOS), a more commonly known disorder, results from mutations in the 7-dehydrocholesterol reductase (DHCR7) gene, leading to the accumulation of 7-DHC.[2] This guide will delve into a detailed comparison of these two sterols and their associated disorders.

Biochemical and Clinical Comparison

The following tables summarize the key differences between this compound and 7-dehydrocholesterol in the context of their associated developmental disorders.

Table 1: Comparison of this compound and 7-Dehydrocholesterol

FeatureThis compound7-Dehydrocholesterol (7-DHC)
Structure Cholesterol precursor with a double bond at C24-C25 in the side chain.Cholesterol precursor with a double bond at C7-C8 in the B-ring of the sterol nucleus.
Associated Disorder DesmosterolosisSmith-Lemli-Opitz Syndrome (SLOS)
Deficient Enzyme 3β-hydroxysterol Δ24-reductase (DHCR24)7-dehydrocholesterol reductase (DHCR7)
Primary Accumulated Metabolite This compound7-Dehydrocholesterol and its isomer 8-dehydrocholesterol
Toxicity Less established, but accumulation is detrimental.[3]Highly reactive and prone to oxidation, forming cytotoxic oxysterols.[4][5]

Table 2: Quantitative Data in Developmental Disorders

AnalyteDisorderTissue/FluidPatient ConcentrationNormal ConcentrationReference
This compoundDesmosterolosisPlasma738 µmol/L2.1 ± 1.2 µmol/L[6]
This compoundDesmosterolosisPlasma162 µg/mL0.82 ± 0.48 µg/mL[7]
7-DehydrocholesterolSmith-Lemli-Opitz SyndromeCerebral Cortex (fetus)0.09 - 0.21 mg/g wet weightNot detectable[8]
7-DehydrocholesterolSmith-Lemli-Opitz SyndromeAdrenal Gland (fetus)0.44 mg/g wet weightNot detectable[8]
7-DehydrocholesterolSmith-Lemli-Opitz SyndromeLiver (child)< 1 mg/g wet weightNot detectable[8]
CholesterolDesmosterolosisPlasma2.41 mmol/L (slightly above normal)1.68 ± 0.31 mmol/L[6]
CholesterolSmith-Lemli-Opitz SyndromePlasma6.2 mg/dL (abnormally low)-[8]
CholesterolSmith-Lemli-Opitz SyndromeCerebral Cortex (fetus)0.09 - 0.21 mg/g wet weight2.2 mg/g wet weight[8]

Signaling Pathways and Pathophysiology

The accumulation of this compound and 7-DHC disrupts critical cellular signaling pathways, contributing to the pathophysiology of Desmosterolosis and SLOS.

This compound and LXR/SREBP Signaling

This compound has been identified as an endogenous ligand for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis and inflammatory responses.[9][10] Activation of LXR by this compound can influence the expression of genes involved in cholesterol efflux and fatty acid metabolism.[11] Furthermore, this compound accumulation can impact the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which controls the transcription of genes required for cholesterol and fatty acid synthesis.[10] The dysregulation of these pathways in desmosterolosis likely contributes to the observed cellular dysfunction.

Desmosterol_Signaling This compound Accumulated This compound LXR Liver X Receptor (LXR) This compound->LXR Activates SREBP Sterol Regulatory Element-Binding Protein (SREBP) Pathway This compound->SREBP Modulates Gene_Expression Altered Gene Expression (Cholesterol Homeostasis, Inflammation) LXR->Gene_Expression SREBP->Gene_Expression Cell_Dysfunction Cellular Dysfunction Gene_Expression->Cell_Dysfunction

Fig. 1: this compound's impact on LXR and SREBP signaling pathways.
7-Dehydrocholesterol and Developmental Signaling

The pathophysiology of SLOS is complex, arising from both cholesterol deficiency and the toxicity of 7-DHC and its metabolites. 7-DHC accumulation has been shown to interfere with several crucial developmental signaling pathways:

  • Sonic Hedgehog (SHH) Signaling: Cholesterol is essential for the proper function of the SHH signaling pathway, which is critical for embryonic development. The accumulation of 7-DHC and the lack of cholesterol impair SHH signaling.[12]

  • Wnt/β-catenin Signaling: In neural progenitors from SLOS patients, the accumulation of 7-DHC has been found to inhibit the Wnt/β-catenin pathway, leading to premature neuronal differentiation.[13]

  • Glucocorticoid Receptor (GR) and TrkB Signaling: 7-DHC-derived oxysterols can cause hyperactivation of the glucocorticoid receptor (GR) and the neurotrophin receptor TrkB, leading to premature neurogenesis.[13]

Seven_DHC_Signaling Seven_DHC Accumulated 7-DHC & Oxysterols SHH Sonic Hedgehog (SHH) Pathway Seven_DHC->SHH Inhibits Wnt Wnt/β-catenin Pathway Seven_DHC->Wnt Inhibits GR_TrkB Glucocorticoid Receptor (GR) & TrkB Signaling Seven_DHC->GR_TrkB Hyperactivates Developmental_Defects Developmental Defects (e.g., Holoprosencephaly, Neural Tube Defects) SHH->Developmental_Defects Premature_Neurogenesis Premature Neurogenesis Wnt->Premature_Neurogenesis GR_TrkB->Premature_Neurogenesis

Fig. 2: 7-DHC's disruptive effects on key developmental signaling pathways.

Experimental Protocols

Accurate quantification of this compound and 7-dehydrocholesterol is crucial for the diagnosis and study of these disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical methods employed.

General Workflow for Sterol Analysis

The following diagram illustrates a generalized workflow for the analysis of sterols from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Amniotic Fluid, Tissues) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Hydrolysis Saponification (Hydrolysis of Sterol Esters) Extraction->Hydrolysis Purification Solid Phase Extraction (SPE) Hydrolysis->Purification Analysis GC-MS or LC-MS/MS Analysis Purification->Analysis Quantification Quantification using Internal Standards Analysis->Quantification

Fig. 3: A typical experimental workflow for the analysis of sterols.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Sterols

This protocol is adapted from established methods for the analysis of sterols in human plasma.[14][15]

  • Sample Preparation: To 200 µL of plasma, add a known amount of a deuterated internal standard (e.g., d7-cholesterol).

  • Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., Folch method) to separate lipids from other plasma components.[16]

  • Saponification: Treat the lipid extract with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze sterol esters to their free sterol forms.

  • Derivatization: Convert the free sterols to their trimethylsilyl (TMS) ether derivatives by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). This step increases the volatility and thermal stability of the sterols for GC analysis.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5ms).

    • Separation: Use a temperature gradient program to separate the different sterols based on their boiling points and interactions with the column's stationary phase.

    • Detection: The eluting compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for each sterol and the internal standard.

  • Quantification: The concentration of each sterol is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sterols in Amniotic Fluid

This protocol is based on methods developed for the prenatal diagnosis of SLOS.[17][18]

  • Sample Preparation: To a specified volume of amniotic fluid, add a known amount of an appropriate internal standard.

  • Oxidation and Derivatization:

    • Treat the sample with cholesterol oxidase to convert 3β-hydroxysterols to their corresponding 3-ketones.

    • Derivatize the 3-keto steroids with Girard's reagent P to introduce a permanently charged quaternary ammonium group, which enhances ionization efficiency in electrospray ionization (ESI).

  • LC-MS/MS Analysis:

    • Injection: Inject the derivatized sample into a high-performance liquid chromatograph (HPLC) system.

    • Separation: Separate the derivatized sterols on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of methanol, water, and an organic modifier with a small amount of acid (e.g., formic acid).

    • Detection: The HPLC is coupled to a tandem mass spectrometer with an ESI source. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each derivatized sterol and the internal standard are monitored.

  • Quantification: The concentration of each sterol is calculated based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.

Conclusion

This compound and 7-dehydrocholesterol, while being immediate precursors to the vital molecule cholesterol, lead to distinct and severe developmental disorders when their metabolic pathways are disrupted. The accumulation of 7-DHC in SLOS is associated with significant toxicity, in part due to the formation of reactive oxysterols that disrupt multiple developmental signaling pathways. The pathophysiology of desmosterolosis is less understood but is also linked to the disruption of key cellular regulatory networks, including LXR and SREBP signaling. The continued development and refinement of analytical techniques such as GC-MS and LC-MS/MS are essential for the early diagnosis and ongoing research into these debilitating conditions. This comparative guide provides a foundational understanding for researchers aiming to further elucidate the pathological mechanisms of these disorders and to develop novel therapeutic interventions.

References

Desmosterol vs. Lanosterol: A Comparative Analysis of Their Influence on Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular membranes, sterols play a pivotal role in modulating structural integrity and function. While cholesterol is the most recognized sterol in mammalian membranes, its biosynthetic precursors, desmosterol and lanosterol, are emerging as significant players with distinct effects on membrane biophysics. This guide provides an objective comparison of the effects of this compound and lanosterol on key membrane properties, supported by experimental data and detailed methodologies, to aid researchers in understanding their nuanced roles.

At a Glance: this compound and Lanosterol's Impact on Membranes

Membrane PropertyThis compoundLanosterolKey Findings
Lipid Packing & Ordering Similar to cholesterol, induces significant ordering of phospholipid chains.[1][2]Less effective than cholesterol and this compound in ordering phospholipid chains.[1][3]This compound closely mimics cholesterol's ability to condense and order membrane lipids, whereas lanosterol's bulky structure hinders tight packing.[1][3]
Lipid Raft Formation Weaker than cholesterol in promoting the formation and stability of ordered domains.[4]Exhibits little to no effect on the formation of lipid domains.[5]The subtle structural difference in this compound's side chain is sufficient to impair its full functionality in lipid raft organization compared to cholesterol. Lanosterol is largely ineffective in this regard.[4][5]
Membrane Fluidity Behaves almost identically to cholesterol in influencing membrane fluidity.[2]Increases membrane fluidity compared to cholesterol.This compound maintains a level of membrane fluidity comparable to that induced by cholesterol. In contrast, lanosterol's disruptive packing leads to a more fluid membrane state.
Membrane Permeability Expected to have a similar effect to cholesterol in reducing permeability.Slightly retards the exit of trapped glucose from vesicles, but less effectively than cholesterol.[6][7]While direct comparative data for this compound is limited, its structural similarity to cholesterol suggests a similar barrier function. Lanosterol is less effective at reducing membrane permeability.[6][7]
Molecular Volume Not explicitly quantified in the provided results.Occupies a larger molecular volume within the bilayer compared to cholesterol.[8]The additional methyl groups on lanosterol contribute to its larger size, influencing how it integrates into the lipid bilayer.[8]

Deep Dive: Experimental Evidence and Protocols

Lipid Packing and Ordering

The ordering effect of sterols on the acyl chains of phospholipids is a critical determinant of membrane rigidity and organization. Studies employing various spectroscopic techniques have elucidated the differential effects of this compound and lanosterol.

Key Findings:

  • Using deuterium NMR (²H-NMR), EPR, and fluorescence spectroscopy, researchers found that the properties of phospholipid membranes, such as lipid packing, in the presence of this compound are very similar to those with cholesterol.[1][2] In contrast, lanosterol was found to have a significantly weaker ordering effect on phospholipid chains.[1][9]

  • Molecular dynamics simulations have shown that the rough alpha-face of lanosterol, due to its additional methyl groups, leads to less favorable van der Waals interactions with phospholipid acyl chains, resulting in poorer packing.[3] Specifically, the axial 14-alpha-methyl group is thought to be a primary reason for the reduced membrane immobilization by lanosterol.[6][7]

Experimental Protocol: Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

²H-NMR spectroscopy is a powerful technique to probe the order and dynamics of lipid acyl chains in a membrane.

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving a phospholipid (e.g., POPC) and the sterol of interest (this compound, lanosterol, or cholesterol) in a chloroform/methanol mixture. The solvent is evaporated under a stream of nitrogen, and the resulting lipid film is dried under vacuum to remove any residual solvent. The lipid film is then hydrated with a deuterium-depleted buffer, and the sample is subjected to several freeze-thaw cycles to ensure homogeneity.

  • Data Acquisition: The hydrated MLV sample is transferred to an NMR tube. ²H-NMR spectra are acquired on a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence. Spectra are typically recorded as a function of temperature.

  • Data Analysis: The quadrupolar splitting (Δνq) is measured from the ²H-NMR spectrum. The order parameter (S_CD) for each carbon segment of the acyl chain is calculated from the quadrupolar splitting. A larger order parameter indicates a more ordered and less flexible acyl chain.

Lipid Raft Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction. The ability of a sterol to promote the formation of these ordered domains is a key aspect of its function.

Key Findings:

  • In model membranes, this compound was found to be significantly weaker than cholesterol in promoting the formation and stability of ordered domains.[4]

  • Studies using fluorescence quenching to monitor domain formation in lipid mixtures showed that lanosterol has little effect on the formation of dipalmitoylphosphatidylcholine (DPPC)-enriched domains.[5]

  • The structural differences in lanosterol, particularly its non-planar alpha-face, hinder its ability to be incorporated into the tightly packed environment of a lipid raft.[3]

Experimental Protocol: Fluorescence Quenching Assay for Lipid Domain Formation

This assay is used to monitor the formation of lipid domains by measuring the fluorescence quenching of a probe that partitions differently between ordered and disordered lipid phases.

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a mixture of a saturated lipid (e.g., DPPC), an unsaturated lipid with a quenching moiety, and the sterol of interest (this compound, lanosterol, or cholesterol) at various molar ratios.

  • Fluorescence Measurement: The fluorescence intensity of the probe is measured using a fluorometer. The formation of domains enriched in the saturated lipid excludes the quenching lipid, leading to an increase in fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity is plotted as a function of sterol concentration or temperature to determine the extent of domain formation.

Visualizing the Pathways and Concepts

G Cholesterol Cholesterol Optimal Membrane Function\n(Fluidity, Raft Formation) Optimal Membrane Function (Fluidity, Raft Formation) Cholesterol->Optimal Membrane Function\n(Fluidity, Raft Formation)

Conclusion

The biophysical evidence clearly indicates that this compound and lanosterol exert distinct effects on membrane properties. This compound largely mimics the actions of cholesterol, albeit with a reduced capacity to form stable lipid rafts, a finding with significant implications for raft-dependent signaling pathways.[4] In contrast, lanosterol, with its bulkier and less planar structure, is a poor substitute for cholesterol, leading to less ordered and potentially more fluid membranes.[3] These fundamental differences underscore the stringent structural requirements for sterols in maintaining the delicate balance of membrane organization and function. For researchers in drug development, understanding these nuances is critical, as alterations in sterol composition can have profound effects on cellular processes and the efficacy of membrane-targeting therapeutics.

References

cross-validation of desmosterol quantification methods across different platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of desmosterol, a key intermediate in cholesterol biosynthesis, is critical for advancing research in metabolic diseases, neurodegenerative disorders, and cancer. The choice of analytical platform can significantly impact the sensitivity, specificity, and throughput of this compound measurement. This guide provides an objective comparison of the two primary mass spectrometry-based platforms for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification hinges on key performance metrics. The following table summarizes the quantitative performance characteristics of GC-MS and LC-MS/MS methods as reported in various studies. It is important to note that these values are derived from different studies and serve as a general comparison; performance will vary based on the specific instrumentation, sample matrix, and protocol employed.

Analytical MethodAnalyte(s)Linearity (R²)Precision (%RSD or %CV)Recovery (%)Limit of Quantification (LOQ)Derivatization RequiredReference
GC-MS This compound and other sterols>0.99Within-day: <10%, Between-day: <15%76-101%0.03 µg/mLYes (silylation)[1][2][3]
GC-MS This compound and other sterolsNot SpecifiedIntra-assay: <15%, Inter-assay: <15%88-117%pg/mL rangeYes (silylation)[2][3]
UPLC-MS/MS This compound, Lathosterol, LanosterolLinear regression (1/concentration²)Not SpecifiedNot Specified0.1 µg/mLNo[4]
LC-MS/MS Serum Non-Cholesterol Sterols-Intra-run: 4.7-10.3%, Inter-run: 4.6-9.5%89.8-107.1%Not SpecifiedNo[5]
HPLC-MS This compound and other sterols>0.9900Not SpecifiedNot SpecifiedNot SpecifiedNo[6][7]
HPLC-MS This compound, Cholesterol, Cholesterol SulfateNot SpecifiedNot SpecifiedNot Specified64 pmolNo[8]

The Great Divide: GC-MS vs. LC-MS/MS for this compound Analysis

Traditionally, GC-MS has been the gold standard for sterol analysis due to its high chromatographic resolution.[9][10] However, the requirement for chemical derivatization to increase the volatility of sterols like this compound presents a significant drawback.[9][10] This multi-step process can introduce variability and is more labor-intensive.

In recent years, LC-MS/MS has emerged as a powerful alternative, offering high sensitivity and specificity without the need for derivatization.[5][9] This simplifies sample preparation and reduces potential sources of error. For a more detailed look at the advantages of LC-MS/MS, one can refer to comparative guides that highlight its superior performance in sterol analysis.[5]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for this compound quantification using both GC-MS and LC-MS/MS platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Sterol Analysis

This protocol is a generalized representation based on common practices for sterol analysis.[2][3]

  • Sample Preparation:

    • Hydrolysis: Sterol esters in the sample (e.g., plasma) are hydrolyzed using an ethanolic potassium hydroxide solution.

    • Extraction: Free sterols are extracted from the aqueous matrix using a non-polar solvent like n-hexane.

    • Derivatization: The hydroxyl group of the sterols is derivatized, typically through silylation (e.g., using N-methyl-N-trimethylsilyl-trifluoroacetamide), to increase volatility for GC analysis.

  • GC-MS Analysis:

    • Chromatographic Separation: The derivatized sterols are separated on a capillary GC column.

    • Ionization: Electron ionization (EI) is commonly used to generate characteristic fragment ions.

    • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and other target sterols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction (n-hexane) Hydrolysis->Extraction Derivatization Silylation (TMS ethers) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Fig. 1: GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Sterol Analysis

This protocol is a generalized representation based on modern LC-MS/MS methods for sterol analysis.[4][11]

  • Sample Preparation:

    • Protein Precipitation/Extraction: Proteins in the sample (e.g., plasma) are precipitated and sterols are simultaneously extracted using an organic solvent (e.g., acetonitrile or methanol). For some methods, a liquid-liquid extraction may be employed.[4]

    • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

    • Supernatant Transfer: The supernatant containing the sterols is transferred for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Sterols are separated on a reverse-phase HPLC or UPLC column.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

    • Mass Spectrometric Detection: The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (UPLC/HPLC) Supernatant->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Fig. 2: LC-MS/MS workflow for this compound analysis.

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful platforms for the quantification of this compound. The choice between them will depend on the specific requirements of the study.

  • GC-MS offers excellent chromatographic separation but requires a more involved sample preparation process including derivatization.

  • LC-MS/MS provides high sensitivity and specificity with a simpler, derivatization-free sample preparation, making it well-suited for high-throughput applications.

As technology continues to advance, LC-MS/MS is increasingly becoming the method of choice for sterol analysis in many research and clinical settings. Researchers should carefully consider the validation data and experimental protocols to select the platform that best aligns with their research goals and available resources.

References

validating the role of desmosterol in activating LXR-dependent gene expression

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the role of desmosterol in activating Liver X Receptor (LXR)-dependent gene expression. This guide provides an objective comparison of this compound's performance against synthetic alternatives, supported by experimental data.

This compound, a cholesterol precursor, has emerged as a significant endogenous ligand of Liver X Receptors (LXRs). Its unique mode of action, particularly its cell-type specificity and dual regulation of cholesterol homeostasis and lipogenesis, distinguishes it from widely used synthetic LXR agonists. This guide delves into the experimental validation of this compound's role in LXR-dependent gene expression, offering a comparative analysis with synthetic agonists like T0901317 and GW3965.

Differentiating this compound: A Tale of Two Pathways

Activation of LXRs by synthetic agonists has been a promising strategy for promoting reverse cholesterol transport, a key process in preventing atherosclerosis. However, a major hurdle in their clinical application is the simultaneous activation of the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) pathway, leading to hypertriglyceridemia.[1][2]

This compound presents a compelling alternative. It potently activates LXR target genes involved in cholesterol efflux, such as ABCA1 and ABCG1, while concurrently suppressing the SREBP pathway.[3][4] This dual action effectively uncouples the beneficial effects of LXR activation from the detrimental side effects associated with synthetic agonists.

Furthermore, this compound exhibits remarkable cell-type specificity, with a pronounced effect in macrophages compared to hepatocytes.[1][5] This is a critical advantage, as macrophages are key players in the development of atherosclerotic plaques. In contrast, synthetic agonists like T0901317 and GW3965 are active in both cell types, contributing to hepatic lipogenesis.[1]

Quantitative Comparison of LXR Agonists

The following tables summarize the differential effects of this compound and synthetic LXR agonists on gene expression in macrophages and hepatocytes. The data is presented as fold change relative to vehicle-treated controls.

Table 1: LXR-Dependent Gene Expression in Macrophages

GeneThis compound (10 µM)T0901317 (1 µM)GW3965 (1 µM)
ABCA1 8.06 ± 1.80[1]19.05 ± 3.86[1]22.77 ± 4.62[1]
ABCG1 Similar to GW3965[6]--
SREBF1 (SREBP-1c) No significant change[1]Activated[1]Activated[1]
FASN No significant change[1]Activated[1]7.13 ± 1.64[1]
DHCR24 0.19 ± 0.04 (Suppressed)[1]--

Table 2: LXR-Dependent Gene Expression in Hepatocytes

GeneThis compound (10 µM)T0901317 (1 µM)GW3965 (1 µM)
ABCA1 No significant change[1]1.80 ± 0.30[1]5.58 ± 1.28[1]
SREBF1 (SREBP-1c) No significant change[1]Activated[1]Activated[1]
FASN No significant change[1]Activated[1]3.64 ± 0.34[1]

Visualizing the Molecular Pathways

The following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for validating LXR agonists.

LXR_Signaling_Pathway cluster_dna Gene Expression This compound This compound LXR LXR This compound->LXR SREBP_Processing SREBP Processing This compound->SREBP_Processing Inhibits Synthetic_Agonist Synthetic Agonists (T0901317, GW3965) Synthetic_Agonist->LXR RXR RXR LXR->RXR LXRE LXR Response Element (LXRE) LXR->LXRE Binds to RXR->LXRE Binds to Cholesterol_Efflux Cholesterol Efflux Genes (ABCA1, ABCG1) LXRE->Cholesterol_Efflux Activates Lipogenesis Lipogenic Genes (SREBP-1c, FASN) LXRE->Lipogenesis Activates SREBP_Processing->Lipogenesis Promotes Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis & Comparison Cell_Culture Culture Macrophages (e.g., THP-1, Primary) Treatment Treat with LXR Agonists (this compound, T0901317, GW3965) Cell_Culture->Treatment Luciferase_Assay Luciferase Reporter Assay (LXR Activation) Treatment->Luciferase_Assay qPCR Quantitative PCR (qPCR) (Gene Expression Analysis) Treatment->qPCR Cholesterol_Efflux Cholesterol Efflux Assay Treatment->Cholesterol_Efflux Data_Analysis Analyze Fold Change in Gene Expression Luciferase_Assay->Data_Analysis qPCR->Data_Analysis Cholesterol_Efflux->Data_Analysis Comparison Compare Efficacy of Agonists Data_Analysis->Comparison

References

comparative study of sterol profiles in healthy versus diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sterol Profiles in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sterol profiles in healthy versus various diseased states, supported by established experimental data and methodologies. Alterations in the synthesis and metabolism of sterols, a class of lipids including cholesterol and its precursors, are increasingly recognized as hallmarks of numerous pathologies, from cardiovascular disease to cancer. Understanding these changes offers significant potential for the development of novel diagnostic markers and therapeutic interventions.

Comparative Analysis of Sterol Levels

The dysregulation of sterol homeostasis is a key feature in several major diseases. While cholesterol is the most abundant sterol in mammals, variations in its precursors, metabolites (oxysterols), and related dietary sterols (phytosterols) provide a more detailed picture of metabolic disruption. The following table summarizes common alterations in sterol profiles observed in cardiovascular disease, neurodegenerative disorders, and cancer compared to a healthy baseline.

SterolHealthy State (Baseline)Cardiovascular Disease (CVD)Neurodegenerative Disease (e.g., Alzheimer's)Cancer
Cholesterol Normal HomeostasisElevated serum levels are a classical risk factor for atherosclerosis[1][2].Dysregulated cholesterol metabolism is linked to pathogenesis[3]. Brain cholesterol is synthesized in situ as it cannot cross the blood-brain barrier.Cancer cells show increased cholesterol uptake and synthesis to support rapid proliferation[4][5]. Some cancers are associated with lower serum cholesterol due to tumor utilization[6].
Cholesterol Precursors (e.g., Lathosterol, Desmosterol) Tightly regulated, low circulating levelsInhibition of cholesterol absorption can lead to a compensatory increase in synthesis, raising precursor levels[1].Changes in precursor levels may reflect altered synthesis pathways in the brain.Elevated levels of biosynthetic precursors are often observed due to upregulated lipogenesis in cancer cells[5].
Oxysterols (e.g., 24S-HC, 27-HC) Act as key regulators of lipid metabolism and transportElevated levels of certain oxysterols are associated with inflammation and endothelial dysfunction in atherosclerosis[4].24S-hydroxycholesterol (24S-HC) is brain-specific and its plasma level reflects brain cholesterol turnover. 27-hydroxycholesterol (27-HC) can cross the blood-brain barrier and is linked to β-amyloid generation[7][8].The oxysterol 27-HC has been shown to act as a mitogen in ER-positive breast cancer[5].
Plant Sterols (e.g., Sitosterol, Campesterol) Poorly absorbed, low plasma concentrationsElevated plasma plant sterols are associated with an increased risk for coronary events in some, but not all, studies[9][10].The role is not well-defined, but some studies suggest potential neuroprotective effects[11].Plant sterols like β-sitosterol have been shown to suppress growth and induce apoptosis in certain cancer cell lines in vitro[12].

Key Experimental Protocols

Accurate quantification of sterols ("sterolomics") is critical for comparative studies. Mass spectrometry, coupled with either gas or liquid chromatography, is the gold standard for sterol analysis.[7][13][14]

Protocol for Sterol Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for analyzing a broad range of sterols, including polar and non-volatile compounds like oxysterols, often without the need for derivatization.[15][16]

Methodology:

  • Sample Preparation & Lipid Extraction:

    • Collect biological samples (e.g., 200 µL of plasma, or 5-10 million cultured cells).[17][18]

    • Add a mix of deuterated internal standards to the sample for accurate quantification.[17]

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (a modified Bligh-Dyer or Folch method) to isolate lipids.[17][19][20]

    • For steryl esters, an alkaline hydrolysis step (saponification) is employed to cleave the fatty acid conjugates.[17]

    • Centrifuge to separate the organic (lipid-containing) phase from the aqueous phase.[19]

    • Dry the organic phase under a stream of nitrogen.[18]

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Redissolve the dried lipid extract in a nonpolar solvent like toluene or hexane.[18]

    • Apply the sample to a silica SPE column.

    • Wash the column with hexane to remove nonpolar lipids like cholesteryl esters.[20]

    • Elute the sterol fraction using a more polar solvent mixture, such as 30% isopropanol in hexane.[18][20]

    • Dry the eluted sterol fraction under nitrogen.

  • LC-MS Analysis:

    • Reconstitute the final dried extract in a mobile phase-compatible solvent (e.g., 95% methanol).[20]

    • Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[18]

    • Separate sterols using a binary solvent gradient.[18]

    • Couple the HPLC eluent to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[18][19]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using pre-optimized transitions for each sterol of interest to ensure high sensitivity and specificity.[18]

Protocol for Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution for sterol isomers and has been a traditional technique of choice.[15] It typically requires derivatization to increase the volatility of the sterols.

Methodology:

  • Sample Preparation & Extraction:

    • Follow the same lipid extraction and saponification steps as described for the LC-MS protocol.

  • Derivatization:

    • After drying the lipid extract, add a silylating agent (e.g., a mixture of BSTFA and TMCS) and pyridine.[21][22]

    • Incubate the mixture to convert the hydroxyl group of the sterols into a more volatile trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC system, which is equipped with a capillary column (e.g., HP-5MS).[23]

    • Use a temperature-programmed oven to separate the different sterol-TMS ethers based on their boiling points and column interactions.[23]

    • Analyze the eluting compounds with a mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target sterols.[21]

Visualizations: Workflows and Pathways

Experimental Workflow for Comparative Sterolomics

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Hydrolyze Saponification (Optional, for Esters) Extract->Hydrolyze SPE SPE Cleanup Hydrolyze->SPE Deriv Derivatization (for GC-MS) SPE->Deriv if GC-MS Analysis GC-MS or LC-MS/MS (Separation & Detection) SPE->Analysis if LC-MS Deriv->Analysis Quant Quantification (vs. Internal Standards) Analysis->Quant Stats Statistical Analysis (Healthy vs. Diseased) Quant->Stats G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate ... HMGCR HMGCR Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol This compound This compound (Bloch Pathway) Lanosterol->this compound Lathosterol 7-DHC / Lathosterol (K-L Pathway) Lanosterol->Lathosterol Cholesterol Cholesterol This compound->Cholesterol Lathosterol->Cholesterol SREBP2 SREBP-2 SREBP2->HMGCR Upregulates (often in cancer) Statins Statins Statins->HMGCR Inhibits

References

Assessing the Specificity of Desmosterol as a Ligand for Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Desmosterol, the immediate precursor of cholesterol in the Bloch pathway of cholesterol biosynthesis, has emerged as a significant signaling molecule through its interaction with nuclear receptors. Its ability to modulate gene expression pathways involved in lipid metabolism and inflammation has positioned it as a molecule of interest for therapeutic development. This guide provides a comparative assessment of this compound's specificity as a ligand for nuclear receptors, supported by available experimental data and detailed methodologies.

Summary of this compound's Interaction with Nuclear Receptors

Current research has identified this compound as a ligand for two key nuclear receptors: the Liver X Receptors (LXRα and LXRβ) and the Retinoic Acid-Related Orphan Receptor Gamma (RORγ). Evidence suggests that this compound's activity, particularly in relation to LXRs, can be cell-type specific. It also plays a dual role in regulating both the LXR and the Sterol Regulatory Element-Binding Protein (SREBP) pathways.

Quantitative Comparison of this compound's Potency

To objectively compare the interaction of this compound with its known nuclear receptor targets, the following table summarizes the available quantitative data on its potency. It is important to note that direct comparative studies screening this compound against a wide panel of nuclear receptors are limited in the public domain.

Nuclear ReceptorParameterReported ValueCell Type/SystemReference
Liver X Receptors (LXRs) EC50~1–2 µMMacrophages[1]
RORγ EC50150–500 nMInsect Cells[2]

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathways

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Desmosterol_in This compound LXR LXRα / LXRβ Desmosterol_in->LXR Binds RORg RORγ Desmosterol_in->RORg Binds SREBP_pathway SREBP Pathway Desmosterol_in->SREBP_pathway Inhibits LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RORg_dimer RORγ Monomer/Dimer RORg->RORg_dimer RXR RXR RXR->LXR_RXR LXR_target_genes LXR Target Genes (e.g., ABCA1, ABCG1) LXR_RXR->LXR_target_genes Activates Transcription RORg_target_genes RORγ Target Genes (e.g., IL-17) RORg_dimer->RORg_target_genes Activates Transcription Cholesterol Efflux Cholesterol Efflux LXR_target_genes->Cholesterol Efflux Inflammation Inflammation RORg_target_genes->Inflammation Cholesterol Synthesis Cholesterol Synthesis SREBP_pathway->Cholesterol Synthesis

Caption: this compound signaling through LXR and RORγ nuclear receptors.

Experimental Workflow for Assessing Ligand Specificity

cluster_0 Step 1: In Vitro Binding Assays cluster_1 Step 2: Cell-Based Reporter Gene Assays cluster_2 Step 3: Downstream Gene Expression Analysis start Test Compound (e.g., this compound) receptor_panel Panel of Purified Nuclear Receptors start->receptor_panel cell_lines Cell Lines Expressing Nuclear Receptor Constructs start->cell_lines target_cells Primary Cells or Cell Lines start->target_cells binding_assay Competitive Ligand Binding Assay kd_determination Determine Binding Affinity (Kd / Ki) binding_assay->kd_determination receptor_panel->binding_assay ec50_determination Determine Functional Potency (EC50) kd_determination->ec50_determination Correlate reporter_assay Luciferase Reporter Gene Assay reporter_assay->ec50_determination cell_lines->reporter_assay target_gene_analysis Analyze Target Gene Expression ec50_determination->target_gene_analysis Validate gene_expression qRT-PCR / RNA-seq gene_expression->target_gene_analysis target_cells->gene_expression

Caption: Workflow for determining nuclear receptor ligand specificity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the interaction between this compound and nuclear receptors.

Protocol 1: Competitive Ligand Binding Assay (for LXRα/β)

This protocol is adapted from a scintillation proximity assay (SPA) used to determine the binding affinity of compounds to LXRα and LXRβ.

Objective: To determine the binding affinity (Ki) of this compound for LXRα and LXRβ by measuring its ability to compete with a radiolabeled LXR agonist.

Materials:

  • Purified LXRα or LXRβ ligand-binding domain (LBD) protein.

  • Radiolabeled LXR agonist (e.g., [3H]T0901317).

  • Unlabeled T0901317 (for determining non-specific binding).

  • This compound and other test compounds.

  • Poly-lysine coated Yttrium silicate SPA beads.

  • Assay buffer: Phosphate buffered saline (PBS) containing 2.5% DMSO, 1% glycerol, 2 mM EDTA, 2 mM CHAPS, and 5 mM DTT.

  • 96-well microplates.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, combine:

    • Partially purified LXRα or LXRβ LBD protein (15-45 nM final concentration).

    • [3H]T0901317 (15 nM final concentration).

    • Varying concentrations of this compound or unlabeled T0901317 (for control wells).

    • Assay buffer to a final volume of 80 µL.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • SPA Bead Addition: Add 50 µg of poly-lysine SPA beads to each well. Adjust the total volume to 120 µL with assay buffer.

  • Bead Incubation and Settling: Shake the plates on an orbital shaker for 20 minutes, then allow the beads to settle for 10 minutes at room temperature.

  • Centrifugation: Briefly centrifuge the plates at 2,000 rpm for 1 minute.

  • Signal Measurement: Measure the SPA signal on a MicroBeta liquid scintillation counter.

  • Data Analysis: Calculate the IC50 values based on total binding (DMSO control) and non-specific binding (5 µM of unlabeled T0901317) controls. The Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Luciferase Reporter Gene Assay (for RORγ)

This protocol describes a general method for assessing the agonist or antagonist activity of a compound on RORγ using a luciferase reporter system in mammalian cells.

Objective: To determine the functional potency (EC50) of this compound in activating or inhibiting RORγ-mediated transcription.

Materials:

  • HEK293T cells (or other suitable mammalian cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Expression plasmid for a GAL4-RORγ-LBD fusion protein.

  • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

  • Transfection reagent (e.g., Lipofectamine).

  • This compound and control compounds.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-RORγ-LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a Renilla luciferase plasmid can be included for normalization of transfection efficiency.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the Stop & Glo reagent and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Discussion on Specificity

A key aspect of this compound's activity is its cell-type specificity. Studies have shown that while this compound activates LXR target genes in macrophages, it has minimal effect in hepatocytes. This differential activity is of significant interest for therapeutic applications, as it suggests the possibility of selectively targeting LXR pathways in immune cells without inducing the hypertriglyceridemia associated with LXR activation in the liver.

To fully establish the specificity of this compound, comprehensive screening against a broad panel of nuclear receptors is required. Such studies would clarify potential off-target effects and provide a more complete picture of its pharmacological profile. The absence of such publicly available data represents a significant knowledge gap.

Conclusion

This compound is a bioactive lipid that functions as a ligand for at least two nuclear receptors, LXR and RORγ. Current evidence suggests it may be a more potent activator of RORγ than LXRs. Its cell-type-specific effects on LXR signaling highlight its potential for targeted therapeutic intervention. However, a comprehensive assessment of its specificity is hampered by the lack of broad-spectrum nuclear receptor profiling data. Future research should focus on direct, quantitative comparisons of this compound's interaction with a wide range of nuclear receptors to fully elucidate its specificity and therapeutic potential.

References

Desmosterol: A Comparative Analysis of its In Vitro Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Desmosterol, a terminal-step intermediate in the Bloch pathway of cholesterol biosynthesis, has emerged as a significant modulator of inflammatory responses within the cellular environment.[1][2][3][4] This guide provides a comparative overview of the in vitro anti-inflammatory effects of this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanistic pathways. The information is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic avenues for inflammatory diseases.

Comparative Efficacy of this compound in Modulating Inflammatory Markers

This compound has been shown to exert its anti-inflammatory effects through various mechanisms, primarily through the activation of Liver X Receptors (LXRs) and the suppression of inflammasome activation.[2][3][5][6][7][8] The following tables summarize quantitative data from in vitro studies, comparing the effects of this compound treatment to control conditions.

Table 1: Effect of this compound on Inflammatory Gene Expression in Ileum Epithelial Cells (IPI-2I)

GeneTreatment (10 µM this compound)Fold Change (vs. Vehicle)Citation
IL-6UpregulatedRemarkably Upregulated[9][10]
TNF-αUpregulatedRemarkably Upregulated[9][10]
IFN-γUpregulatedRemarkably Upregulated[9][10]
RORγUpregulatedElevated Expression[9]

Table 2: Impact of this compound on Macrophage Inflammasome Activation

ConditionKey MarkerObservationCitation
This compound LoadingIl1-β ProductionSignificantly Reduced[4]
This compound DepletionIl1-β LevelsIncreased[4]
This compound DepletionNLRP3 InflammasomeEnhanced Activation[5][6]
This compound DepletionMitochondrial ROSIncreased Production[5][6]

Experimental Methodologies

The following protocols provide an overview of the key in vitro experiments used to validate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • IPI-2I Cells (Porcine Ileum Epithelial Cells): Utilized to study the effects of this compound on inflammatory and oxidative stress pathways in the context of intestinal epithelium.[9][10]

    • Bone Marrow-Derived Macrophages (BMDMs): A primary cell model to investigate macrophage-specific inflammatory responses, including inflammasome activation.[11]

  • Treatment:

    • This compound: Typically dissolved in a vehicle such as DMSO and applied to cell cultures at concentrations around 10 µM.[9]

    • Control: A vehicle-only control is run in parallel to account for any effects of the solvent.

Gene Expression Analysis (qRT-PCR & RNA-seq)
  • RNA Extraction: Total RNA is isolated from treated and control cells using standard commercial kits.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Specific primers for target genes (e.g., IL-6, TNF-α, IFN-γ) are used to quantify relative gene expression levels, often normalized to a housekeeping gene.[9][10]

  • RNA-sequencing (RNA-seq): For a global view of transcriptomic changes, RNA-seq is performed. This allows for the identification of differentially expressed genes and pathway analysis (e.g., GO and KEGG).[9]

Inflammasome Activation Assays
  • Macrophage Priming: Macrophages are primed with a pro-inflammatory stimulus like lipopolysaccharide (LPS).

  • Inflammasome Activation: The NLRP3 inflammasome is then activated by a secondary stimulus, such as ATP or monosodium urate (MSU) crystals.[4]

  • Measurement of IL-1β: The release of the mature inflammatory cytokine IL-1β into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[4]

Mechanistic Pathways of this compound's Anti-inflammatory Action

The anti-inflammatory effects of this compound are underpinned by its role in key signaling pathways. The following diagrams illustrate these mechanisms.

Desmosterol_LXR_Pathway This compound This compound LXR Liver X Receptor (LXR) This compound->LXR binds & activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR Nucleus Nucleus LXR_RXR->Nucleus translocates to Anti_Inflammatory_Genes Anti-inflammatory Gene Expression Nucleus->Anti_Inflammatory_Genes promotes transcription of Inflammatory_Response Inflammatory Response Anti_Inflammatory_Genes->Inflammatory_Response suppresses

Caption: this compound activates the LXR signaling pathway to suppress inflammation.

Desmosterol_Inflammasome_Pathway cluster_macrophage Macrophage This compound This compound Mitochondria Mitochondria This compound->Mitochondria regulates bioenergetics ROS Mitochondrial ROS Production Mitochondria->ROS reduced NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 leads to IL1B Mature IL-1β (Inflammation) Caspase1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Caption: this compound suppresses NLRP3 inflammasome activation by reducing mitochondrial ROS.

Experimental_Workflow_this compound Start Start: In Vitro Experiment Cell_Culture Cell Culture (e.g., Macrophages, IPI-2I) Start->Cell_Culture Treatment Treatment Cell_Culture->Treatment Desmosterol_Group This compound Treatment->Desmosterol_Group Vehicle_Group Vehicle Control Treatment->Vehicle_Group Incubation Incubation Desmosterol_Group->Incubation Vehicle_Group->Incubation Analysis Analysis Incubation->Analysis Gene_Expression Gene Expression (qRT-PCR, RNA-seq) Analysis->Gene_Expression Protein_Analysis Protein Analysis (ELISA, Western Blot) Analysis->Protein_Analysis Functional_Assay Functional Assays (e.g., Inflammasome Activation) Analysis->Functional_Assay Results Results & Comparison Gene_Expression->Results Protein_Analysis->Results Functional_Assay->Results

Caption: General workflow for in vitro validation of this compound's anti-inflammatory effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Desmosterol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like desmosterol is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates potential environmental and health risks but also fosters a culture of safety and responsibility within the research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring that laboratory practices align with the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this should include tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves.[1] Handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes.[1]

General Disposal Principles for Hazardous Chemical Waste

The disposal of this compound falls under the general guidelines for hazardous chemical waste. A fundamental principle is that a laboratory chemical is considered waste once it is no longer intended for use.[2] All hazardous waste must be collected in sturdy, leak-proof containers that are compatible with the chemical to prevent rupture or leakage.[3][4] Containers should be securely capped when not in use and clearly labeled as "Hazardous Waste" with the full chemical name.[2][5] It is crucial to segregate incompatible wastes, such as acids and bases, to prevent dangerous reactions.[3]

This compound Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is strictly advised not to discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect solid this compound waste in its original container if possible, or a compatible, clearly labeled hazardous waste container.[4][5] For solutions containing this compound, use a designated and labeled liquid waste container.

  • Container Management: Ensure the waste container is in good condition, with a secure, leak-proof cap.[2][5] Do not overfill containers; leave at least one inch of headroom to allow for expansion.[3]

  • Labeling: Clearly label the container with "Hazardous Waste" and "this compound."[2][5]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, segregated from incompatible materials.[3][6]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal.[6]

Disposal of Contaminated Materials and Empty Containers

Any materials contaminated with this compound, such as gloves, bench paper, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6]

Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2][6] After decontamination and defacing the original label, the empty container can be disposed of according to institutional guidelines.[6]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the this compound disposal process, the following workflow diagram has been created.

Desmosterol_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_solid Collect Solid Waste in Labeled Container ppe->collect_solid collect_liquid Collect Liquid Waste in Labeled Container ppe->collect_liquid collect_contaminated Collect Contaminated Materials in Labeled Container ppe->collect_contaminated storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_contaminated->storage segregate Segregate from Incompatible Wastes storage->segregate pickup Arrange for Waste Pickup (EHS or Licensed Contractor) segregate->pickup disposal_method Disposal by Licensed Facility: - Chemical Destruction Plant - Controlled Incineration pickup->disposal_method end End: Proper Disposal Complete disposal_method->end

This compound Disposal Workflow

By following these guidelines and the visualized workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Personal protective equipment for handling desmosterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with desmosterol. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemStandard
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Hand Protection Chemically resistant, impervious gloves. Nitrile gloves are commonly used, but glove suitability depends on the duration of contact. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is advisable.EN 374 (EU) or F739 (US)
Body Protection A standard laboratory coat should be worn to protect skin and clothing. For larger quantities or where significant dust generation is possible, fire/flame resistant and impervious clothing should be considered.N/A
Respiratory Protection In a well-ventilated area, respiratory protection may not be required for handling small quantities. If exposure limits are exceeded, or if dust is generated, a full-face respirator with a type N95 (US) or equivalent dust mask should be used.NIOSH (US)

Operational Plan: Handling this compound Safely

This compound is a crystalline solid and should be handled with care to avoid dust formation and contact.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
  • Assemble all necessary equipment: spatulas, weighing paper or boats, and containers for dissolution.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Weighing:

  • Carefully open the container of this compound.
  • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or paper on an analytical balance.
  • Avoid creating dust by handling the powder gently.
  • Close the primary container tightly after use.

3. Dissolution:

  • Transfer the weighed this compound to a suitable flask or vial.
  • Add the desired solvent (e.g., chloroform, ethanol, dimethyl formamide) slowly to avoid splashing.
  • If necessary, gently swirl or sonicate the mixture to ensure complete dissolution.

4. Post-Handling:

  • Clean all equipment that has come into contact with this compound.
  • Wipe down the work surface.
  • Dispose of all contaminated disposables as outlined in the disposal plan below.
  • Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1] Although not always classified as hazardous, it is best practice to handle this compound waste with caution.

1. Solid Waste:

  • Collect any unused this compound powder, contaminated gloves, weigh papers, and other solid materials in a dedicated, clearly labeled waste container for non-halogenated organic waste.
  • The container should be sealed and stored in a designated waste accumulation area.

2. Liquid Waste:

  • Solutions of this compound should be collected in a separate, sealed, and clearly labeled container for non-halogenated organic liquid waste.
  • Do not mix with other waste streams unless compatibility is confirmed.

3. Empty Containers:

  • The original container of this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent (e.g., ethanol).
  • The first rinsate must be collected and disposed of as liquid chemical waste. Subsequent rinses can typically be disposed of down the drain, but institutional guidelines should be followed.

4. Spills:

  • In the event of a spill, ensure the area is well-ventilated.
  • Wear appropriate PPE.
  • For small spills, gently sweep up the solid material, trying to minimize dust generation.
  • Place the spilled material and any contaminated cleaning materials into the designated solid waste container.
  • Prevent any spilled material from entering drains or waterways.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of handling and disposing of this compound in a laboratory setting.

Desmosterol_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound Solid don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve clean_equipment Clean Contaminated Equipment dissolve->clean_equipment dispose_waste Dispose of Solid & Liquid Waste clean_equipment->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe

Workflow for Safe Handling and Disposal of this compound.

Biochemical Pathway: Conversion to Cholesterol

This compound is a direct precursor in the biosynthesis of cholesterol via the Bloch pathway. The following diagram illustrates this key conversion.

Cholesterol_Synthesis This compound This compound Cholesterol Cholesterol This compound->Cholesterol Reduction of C24-C25 double bond DHCR24 DHCR24 (24-dehydrocholesterol reductase) DHCR24->Cholesterol

Conversion of this compound to Cholesterol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
desmosterol
Reactant of Route 2
desmosterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。